tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-pyrazolo[1,5-a]pyrimidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEBWARTSKGTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Technical Guide to the Presumed Mechanism of Action of tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate and its Core Scaffold as a Kinase Inhibitor
The compound this compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. While specific mechanistic data for this exact molecule is not extensively available in public literature, the pyrazolo[1,5-a]pyrimidine core is a well-established and highly significant "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This guide will, therefore, focus on the broadly characterized mechanism of action of this scaffold, providing a robust framework for understanding the likely biological activities of its derivatives, including the titular compound.
Pyrazolo[1,5-a]pyrimidines are recognized for their potent activity as protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][4] Consequently, kinase inhibitors are a major focus of modern drug development.
The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent foundation for the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP (adenosine triphosphate), the natural substrate for kinases. This allows derivatives to act as ATP-competitive inhibitors, a common and effective mechanism for blocking kinase activity.[1][2] Extensive research has demonstrated that by modifying the substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring, medicinal chemists can achieve high potency and selectivity for specific kinases.[5][6][7]
This guide will provide an in-depth exploration of the known kinase targets of the pyrazolo[1,5-a]pyrimidine scaffold, the molecular mechanisms of inhibition, and the experimental protocols used to elucidate and validate these mechanisms.
Known Kinase Targets and Therapeutic Applications
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed to target a wide array of protein kinases, leading to potential therapeutic applications in oncology and immunology.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K family of lipid kinases is central to cell growth, proliferation, survival, and metabolism. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function of immune cells.[4] Overactivity of PI3Kδ is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in certain B-cell malignancies.[4]
Several pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and selective inhibitors of PI3Kδ.[4] For instance, the compound CPL302253 demonstrated an IC50 of 2.8 nM for PI3Kδ and is being explored as a potential inhaled treatment for asthma.[4]
Pim Kinases
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are proto-oncogenes.[7] They are involved in the regulation of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various cancers, making them attractive targets for therapeutic intervention.[5][7]
Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[5][7][8] These inhibitors have been shown to suppress the phosphorylation of downstream targets like the BAD protein and inhibit colony formation in cancer cell lines, indicating that their cellular activity is mediated through Pim-1 inhibition.[5][7][9]
Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of fusion proteins with oncogenic activity. These NTRK fusions are found in a wide range of solid tumors.
The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several successful Trk inhibitors, including the FDA-approved drugs Larotrectinib and Entrectinib.[6] This underscores the clinical significance of this scaffold in oncology.
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its ability to inhibit other important kinases, including:
-
Flt-3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[5][7][9]
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[10][11][12][13][14]
-
EGFR, B-Raf, and MEK: Key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[1][2]
-
Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase that is an emerging target in oncology.[15]
Molecular Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is competitive inhibition with respect to ATP.[1][2] The inhibitor molecule binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein.
The pyrazolo[1,5-a]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, which is the flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP. The substituents on the pyrazolo[1,5-a]pyrimidine scaffold then project into adjacent hydrophobic pockets and solvent-exposed regions, and these interactions are crucial for determining the potency and selectivity of the inhibitor for a particular kinase.[16]
Figure 1: ATP-Competitive Inhibition by a Pyrazolo[1,5-a]pyrimidine Derivative.
Experimental Protocols for Elucidating the Mechanism of Action
A multi-tiered approach is required to fully characterize the mechanism of action of a novel pyrazolo[1,5-a]pyrimidine derivative. This involves a combination of in vitro biochemical assays, cell-based assays, and potentially in vivo studies.
In Vitro Kinase Inhibition Assays
The first step is to determine the inhibitory activity of the compound against a panel of purified kinases.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound for a specific kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with a detection system)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate or the amount of ATP remaining.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Interpretation: A low IC50 value indicates high potency. To assess selectivity, the compound should be screened against a large panel of kinases.[7]
| Compound | Target Kinase | IC50 (nM) | Reference |
| CPL302253 | PI3Kδ | 2.8 | [4] |
| Compound 11b | Pim-1 | <10 | [7] |
| Compound 7rh | DDR1 | 6.8 | [15] |
| PP1 | p60src | 170 | [12][13] |
Table 1: Representative IC50 values for various pyrazolo[1,5-a]pyrimidine derivatives against their target kinases.
Cellular Assays for Target Engagement and Downstream Signaling
Cell-based assays are essential to confirm that the compound can enter cells, engage its target kinase, and inhibit its downstream signaling pathway.
Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Methodology (using Western Blotting):
-
Cell Culture: Culture a cell line that expresses the target kinase and is dependent on its activity.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulation (if necessary): If the kinase is activated by an external stimulus (e.g., a growth factor), add the stimulus.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylation.
Example: For a Pim-1 inhibitor, one could measure the phosphorylation of BAD at Ser112.[5][9] For a PI3K inhibitor, the phosphorylation of Akt at Ser473 would be a key readout.[17]
Figure 2: Workflow for assessing target engagement in cells via Western Blot.
Cell Viability and Proliferation Assays
These assays determine the functional consequence of kinase inhibition on cellular processes like growth and survival.
Objective: To measure the effect of the compound on the viability and proliferation of cancer cell lines.
Methodology (e.g., MTT or CellTiter-Glo assay):
-
Cell Seeding: Seed cells in a multi-well plate at a low density.
-
Treatment: Add serial dilutions of the test compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan and measure the absorbance.
-
CellTiter-Glo: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
-
Data Analysis: Plot cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. While the specific mechanism of action of this compound requires direct experimental investigation, its core structure strongly suggests activity as an ATP-competitive kinase inhibitor. The specific kinase or kinases it targets will be determined by the nature of its substituents.
Future research on this and related compounds would involve broad kinase screening to identify its primary targets, followed by detailed biochemical and cellular assays to confirm its mechanism of action and elucidate its effects on downstream signaling pathways. Structure-activity relationship (SAR) studies, guided by co-crystal structures of the inhibitor bound to its target kinase, would be instrumental in optimizing its potency and selectivity, potentially leading to the development of a novel therapeutic agent.
References
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Wysocki, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
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Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
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Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Hassan, A. A., et al. (2020). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar. [Link]
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Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Raju, G., et al. (2022). Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online. [Link]
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Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
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Tatton, L., et al. (2002). The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases. Journal of Biological Chemistry. [Link]
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Tatton, L., et al. (2002). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. PubMed. [Link]
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SinoBiological. (n.d.). Kinase Inhibitors: PP1. SinoBiological. [Link]
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SinoBiological. (n.d.). Kinase Inhibitors: PP1. SinoBiological (Chinese). [Link]
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Martin, A. M., et al. (2002). The Src-family Tyrosine Kinase Inhibitor PP1 Interferes With the Activation of Ribosomal Protein S6 Kinases. PubMed. [Link]
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Wang, X., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. [Link]
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Gao, M., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]
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Sim, T., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. [Link]
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Artuso, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]
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Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Konomics. [Link]
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Atack, J. R., et al. (2009). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[4][5][7]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate. [Link]
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Apsel, B., et al. (2008). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. PubMed Central. [Link]
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Tolar, P., et al. (2000). Src family‐selective tyrosine kinase inhibitor, PP1, inhibits both FcεRI‐ and Thy‐1‐mediated activation of rat basophilic leukemia cells. Semantic Scholar. [Link]
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Maira, S. M., et al. (2012). Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations. PubMed. [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its synthetic tractability and the diverse range of biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the biological activities of substituted pyrazolo[1,5-a]pyrimidines, with a particular focus on their applications in oncology as kinase inhibitors and cytotoxic agents. We will delve into the structure-activity relationships that govern their potency and selectivity, explore the mechanistic basis of their actions, and provide detailed protocols for their synthesis and biological evaluation. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyrimidine ring.[1][2] This rigid, planar scaffold has proven to be a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets.[1][3] The synthetic accessibility of this core allows for systematic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[1][4]
The initial interest in pyrazolo[1,5-a]pyrimidines was driven by their central nervous system (CNS) activities, leading to the development of anxiolytic and sedative agents like zaleplon and indiplon.[3] However, the last two decades have witnessed a surge in research focused on their potential in other therapeutic areas, most notably in oncology.[1][2][3] This guide will focus on these more recent and compelling applications.
Synthetic Strategies: Building the Core and its Diversity
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. The most common approach involves the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species.[1]
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the reaction of 3-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or other suitable 1,3-dielectrophiles in an acidic medium, such as acetic acid.[3]
Experimental Protocol: General Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a solution of a 3-aminopyrazole (1 equivalent) in glacial acetic acid, add the appropriate 1,3-dicarbonyl compound or enaminone (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for a period ranging from 2 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
This foundational reaction can be adapted to introduce a wide array of substituents onto the pyrazolo[1,5-a]pyrimidine core, setting the stage for exploring structure-activity relationships.
Anticancer Activity: A Multifaceted Approach
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of anticancer agents, exhibiting their effects through various mechanisms, including kinase inhibition and induction of apoptosis.[1][5][6]
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2][4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[2][4]
Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation, making it an attractive target for cancer therapy.[7] Researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 with nanomolar potency.[8][9]
A key structure-activity relationship (SAR) finding is that substitution at the 3-position with an aryl group and the presence of an amino group at the 5-position are crucial for potent Pim-1 inhibition.[8][9]
| Compound | R1 | R2 | Pim-1 IC50 (nM) |
| 1a | H | H | 52,000 |
| 1b | 4-Cl-Ph | NH2 | 15 |
| 1c | 4-F-Ph | NH2 | 25 |
| 1d | 4-MeO-Ph | NH2 | 30 |
Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors. Data compiled from multiple sources.
Experimental Protocol: In Vitro Pim-1 Kinase Assay
-
Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Enzyme and Substrate: Add recombinant human Pim-1 enzyme and a suitable substrate (e.g., a BAD-derived peptide) to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO, final DMSO concentration ≤ 1%) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (at a concentration close to its Km value). Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: A typical experimental workflow for evaluating the inhibition of SRC phosphorylation in a cell-based assay.
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of tumors. [10]Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting the significance of this scaffold in targeting Trk-fusion cancers. [10] The development of second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine framework is an active area of research, aiming to overcome acquired resistance to first-generation drugs. [10]
Antimicrobial and Antitubercular Activities
Beyond their applications in oncology, pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against various microbial pathogens.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as a potential new class of antitubercular compounds through high-throughput screening. [11][12][13] Structure-activity relationship studies have revealed that modifications to the substituents on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can significantly enhance antitubercular activity and reduce cytotoxicity. [11][12][13]
| Compound | R1 | R2 | Mtb H37Rv MIC (µM) |
|---|---|---|---|
| 2a | H | Ph | >50 |
| 2b | Me | 4-Cl-Ph | 3.1 |
| 2c | Et | 4-F-Ph | 1.6 |
Table 2: Antitubercular Activity of Substituted Pyrazolo[1,5-a]pyrimidin-7(4H)-ones. Data compiled from multiple sources.
Other Biological Activities
The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to other areas, including:
-
Anti-inflammatory activity: Certain derivatives have shown potent anti-inflammatory effects. [14]* Antiviral activity: Some pyrazolo[1,5-a]pyrimidines have been reported to possess antiviral properties. [14]* Immunomodulatory effects: The scaffold has been explored for its ability to modulate immune responses. [14]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The success of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors in oncology is a testament to the potential of this scaffold.
Future research in this area will likely focus on:
-
The development of more selective and potent inhibitors for a wider range of kinase targets.
-
The exploration of novel mechanisms of action beyond kinase inhibition.
-
The optimization of pharmacokinetic and pharmacodynamic properties to improve clinical translation.
-
The application of this scaffold to other therapeutic areas, such as neurodegenerative and infectious diseases.
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
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- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Inhibitor Template - A Technical Guide
Abstract
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, having emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and structural versatility allow for the development of compounds that can effectively target the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of several key kinase families, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), Pim kinases, and Janus Kinases (JAKs). We will delve into the causal relationships behind experimental design, provide detailed protocols for essential assays, and present quantitative data to offer a holistic view for researchers, scientists, and drug development professionals in the field.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system that acts as a bioisostere of adenine, the core component of ATP. This structural mimicry is fundamental to its ability to competitively inhibit kinases at the ATP-binding site.[2] The scaffold's nitrogen atoms are strategically positioned to form crucial hydrogen bonds with the kinase "hinge region," a conserved sequence of amino acids that anchors ATP. The versatility of this core allows for substitutions at multiple positions, primarily C3, C5, and C7, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Below is a diagram illustrating the general structure of the pyrazolo[1,5-a]pyrimidine core and the key positions for substitution.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising pyrazole and pyrimidine rings, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability offer a versatile platform for developing highly potent and selective modulators of a wide array of biological targets.[1] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine scaffold, from its fundamental synthesis to its critical role in the development of targeted therapies, with a particular focus on kinase inhibition in oncology. We will delve into the causal relationships behind synthetic choices, explore the nuances of structure-activity relationships (SAR), and present actionable insights for drug discovery professionals.
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[2][3] This broad spectrum of activity stems from the scaffold's ability to mimic the purine core, allowing it to interact with a multitude of ATP-binding sites in enzymes, most notably protein kinases.[4][5]
Core Synthesis Strategies: Building the Foundation
The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established yet continually evolving field of synthetic chemistry. The primary and most versatile approach involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic compounds.[1] This strategy allows for the introduction of diverse substituents at positions 2, 3, 5, 6, and 7, providing a rich landscape for SAR exploration.
Classical Cyclocondensation: A Robust and Versatile Method
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[6] The 5-aminopyrazole acts as a binucleophile, attacking the electrophilic carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration cascade to yield the fused heterocyclic system.
Experimental Protocol: Synthesis of a 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and a catalytic amount of acetic acid.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
The choice of the 1,3-bielectrophilic partner is critical in dictating the substitution pattern of the final product. Common biselectrophiles include β-ketoesters, β-enaminones, β-ketonitriles, and chalcones.[1][6]
Modern Synthetic Innovations
While the classical approach remains prevalent, modern synthetic methodologies have introduced greater efficiency and diversity. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[4][6]
-
Multicomponent reactions: These one-pot reactions combine three or more starting materials to generate complex pyrazolo[1,5-a]pyrimidines in a single step, enhancing synthetic efficiency.[1]
-
Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are employed for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[4]
Below is a generalized workflow for the synthesis and diversification of the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably successful framework for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant targets in oncology, particularly in cancers harboring NTRK gene fusions.[7] Notably, two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[7][8]
The development of these inhibitors showcases a clear SAR. For instance, substitution at the C3 position with a picolinamide moiety was found to significantly enhance TrkA inhibitory activity.[7] Further modifications at the C5 position with substituted pyrrolidine groups led to even greater potency.[7]
| Compound | Target | IC50 (nM) | Key Structural Features |
| Entrectinib | TrkA/B/C, ROS1, ALK | 1.7, 0.1, 0.1 | Pyrazolo[1,5-a]pyrimidine core with a 3-aminoindazole moiety. |
| Repotrectinib | TrkA/B/C, ROS1, ALK | 0.02, 0.02, 0.02 | Macrocyclic pyrazolo[1,5-a]pyrimidine designed to overcome resistance mutations.[7] |
| Compound 8 [7] | TrkA | 1.7 | Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5.[7] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors.[9][10] Structure-guided design has been instrumental in optimizing the interactions of these inhibitors with the ATP-binding pocket of CDKs.[10] For example, the development of CDK9 inhibitors started from the multi-kinase inhibitor PIK-75, which contains a pyrazolo[1,5-a]pyrimidine nucleus.[9] Optimization of this scaffold led to compounds with improved selectivity for CDK9 over other kinases like PI3Kα.[9]
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in promoting cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as highly selective and potent Pim-1 inhibitors.[11] SAR studies have shown that substituents at the 3- and 5-positions of the scaffold are critical for achieving high inhibitory activity.[11]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently activated in cancer, making it an attractive target for drug development. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of PI3Kδ, an isoform primarily expressed in hematopoietic cells.[12] The morpholine group on the pyrazolo[1,5-a]pyrimidine core has been shown to form a crucial hydrogen bond with Val-828 in the hinge region of the PI3Kδ active site.[12]
The following diagram illustrates the central role of the pyrazolo[1,5-a]pyrimidine scaffold in targeting various kinase-driven signaling pathways in cancer.
Caption: Targeting kinase pathways with pyrazolo[1,5-a]pyrimidines.
Beyond Kinase Inhibition: A Scaffold with Broadening Horizons
While kinase inhibition remains a major focus, the therapeutic applications of the pyrazolo[1,5-a]pyrimidine scaffold are continually expanding. Research has demonstrated its potential in developing:
-
Antitubercular agents: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as a promising class of compounds against Mycobacterium tuberculosis.[13][14][15]
-
Allosteric modulators: The scaffold is being explored for the development of allosteric modulators, which offer higher selectivity and a lower risk of off-target effects compared to traditional orthosteric inhibitors.[5]
-
Anti-inflammatory and CNS agents: Derivatives of this scaffold have shown promise in treating inflammatory conditions and central nervous system disorders.[2]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and versatile decoration points have allowed for the creation of a vast chemical space, leading to the successful development of several clinical candidates and approved drugs.[4][7]
Future research will likely focus on several key areas:
-
Optimization of synthetic routes: Developing more sustainable and efficient synthetic methods, including green chemistry approaches.[4]
-
Enhancing drug-like properties: Improving the bioavailability and pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidine-based compounds to enhance their clinical efficacy.[4]
-
Overcoming drug resistance: Designing next-generation inhibitors that can overcome resistance mechanisms that emerge during therapy.[6]
-
Exploring new biological targets: Expanding the application of this versatile scaffold to novel and challenging biological targets.
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The Discovery of Novel Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors: A Technical Guide
Abstract
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development and function.[1] However, the aberrant activation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusions, has been identified as a key driver in a wide array of human cancers.[2][3] This has established the Trk kinases as a compelling therapeutic target for oncology drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged core structure in the design of potent and selective Trk inhibitors, leading to the development of both first and second-generation FDA-approved drugs.[4][5] This in-depth technical guide provides a comprehensive overview of the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of the Trk signaling pathway, the rationale behind targeting this pathway in oncology, and the strategic design, synthesis, and biological evaluation of this important class of inhibitors. Furthermore, we will explore the challenges of acquired resistance and the innovative strategies being employed to develop next-generation inhibitors with improved efficacy and durability.
The Trk Signaling Pathway: A Key Regulator of Cell Fate
The Trk receptors are single-pass transmembrane proteins that are activated upon binding to their cognate neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[6] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, initiating a cascade of downstream signaling events.[6][7] The three major signaling pathways activated by Trk receptors are:
-
The Ras-MAPK Pathway: This pathway is crucial for cell differentiation and proliferation.[7][8]
-
The PI3K-AKT Pathway: This cascade is a central regulator of cell survival and growth.[7][8]
-
The PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing a variety of cellular processes.[7]
In the context of cancer, chromosomal translocations can lead to the fusion of the NTRK genes (which encode the Trk receptors) with various partner genes.[3] These resulting fusion proteins contain the constitutively active Trk kinase domain, leading to ligand-independent activation of the downstream signaling pathways and driving oncogenesis.[3]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Chemotype for Trk Inhibition
The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional scaffold for the design of potent and selective ATP-competitive inhibitors of Trk kinases.[4][9] This bicyclic heteroaromatic system provides a rigid framework that can be readily functionalized to optimize interactions with the kinase active site. Marketed Trk inhibitors such as Larotrectinib and Entrectinib, as well as the next-generation inhibitor Repotrectinib, all feature this core structure, underscoring its importance in the field.[4][6]
A Step-by-Step Workflow for the Discovery of Novel Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
The discovery of novel kinase inhibitors is a systematic process that begins with target validation and culminates in preclinical development. The following workflow outlines the key stages involved in the identification and characterization of novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Selective PI3Kδ Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, playing a critical role in the proliferation, differentiation, and survival of immune cells. Its dysregulation is implicated in various hematological malignancies and autoimmune diseases, making it a prime therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective PI3Kδ inhibitors. This guide provides a comprehensive technical overview of this chemical series, with a focus on the design principles, synthesis, and biological evaluation of these inhibitors. We will use tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate as a representative compound to illustrate key concepts and methodologies.
The Critical Role of PI3Kδ in Immunity and Disease
The PI3K signaling pathway is a central regulator of numerous cellular processes. Class I PI3Ks, which include the α, β, γ, and δ isoforms, are heterodimeric enzymes composed of a catalytic (p110) and a regulatory (p85) subunit.[1][2] Upon activation by cell surface receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR), PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4] This cascade of events triggers downstream signaling through effectors like AKT and mTOR, ultimately modulating cell growth, survival, and proliferation.[5]
Given its restricted expression in immune cells, targeting PI3Kδ offers the potential for a more favorable safety profile compared to broader-spectrum PI3K inhibitors.[4][5] The clinical approval of idelalisib, a PI3Kδ inhibitor, for the treatment of certain B-cell malignancies has validated this therapeutic strategy.[6]
Figure 1: Simplified PI3Kδ signaling pathway.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Keystone for PI3Kδ Inhibition
The pyrazolo[1,5-a]pyrimidine core has been extensively explored in medicinal chemistry due to its synthetic tractability and ability to form key interactions with the ATP-binding pocket of various kinases.[7] Structure-activity relationship (SAR) studies have revealed critical insights for designing selective PI3Kδ inhibitors based on this scaffold.[1][3][8]
Key Structural Features and SAR Insights
-
C7-Substitution: A morpholine moiety at the C7 position is a recurrent feature in potent PI3Kδ inhibitors. The oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide of Valine 828 in the hinge region of the PI3Kδ active site.[1][8]
-
C5-Substitution: Bulky aromatic or heteroaromatic substituents at the C5 position can enhance potency and selectivity by occupying a specific pocket within the active site.[1][9]
-
C2-Substitution: Modifications at the C2 position have been shown to modulate the physicochemical properties and potency of the compounds.[8]
-
C3-Substitution: While less explored than other positions, functionalization at the C3 position offers an avenue for further optimization of inhibitor properties. The introduction of a carbamate group, as in our representative molecule, can influence solubility and cell permeability.
Synthesis of this compound: A Methodological Approach
While direct synthesis of the title compound is not extensively reported, a plausible synthetic route can be devised based on established methodologies for the functionalization of the pyrazolo[1,5-a]pyrimidine core.[4][5] The proposed synthesis involves the initial construction of the core, followed by regioselective functionalization at the 3-position.
Figure 2: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core A mixture of a suitable β-enaminone and an NH-5-aminopyrazole is subjected to microwave-assisted, solvent-free cyclocondensation to yield the pyrazolo[1,5-a]pyrimidine core.[5]
Step 2: Regioselective Halogenation at the C3 Position The pyrazolo[1,5-a]pyrimidine intermediate is treated with an N-halosuccinimide (e.g., N-bromosuccinimide) in a suitable solvent to afford the 3-halo-pyrazolo[1,5-a]pyrimidine.[4][5]
Step 3: Introduction of the Amino Group at the C3 Position The 3-halo intermediate undergoes a palladium-catalyzed Buchwald-Hartwig amination with a suitable amine source to introduce the amino group at the C3 position.
Step 4: Formation of the tert-Butyl Carbamate The resulting 3-amino-pyrazolo[1,5-a]pyrimidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final product, this compound.
In Vitro Evaluation of PI3Kδ Inhibitory Activity
A critical step in the characterization of a potential PI3Kδ inhibitor is the determination of its potency and selectivity through a series of in vitro assays.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.
| Assay | Principle | Advantages |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced during the kinase reaction via a luminescent signal.[7][8] | High sensitivity, broad dynamic range, and resistant to interference from ATP. |
| HTRF® Kinase Assay | A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the phosphorylation of a substrate. | Homogeneous assay format, high throughput, and robust. |
Protocol: ADP-Glo™ Kinase Assay for PI3Kδ Inhibition
-
Reaction Setup: In a 384-well plate, combine the purified PI3Kδ enzyme, the lipid substrate (PIP2), ATP, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit PI3Kδ in a cellular environment.
Protocol: Western Blot Analysis of p-AKT Levels
-
Cell Culture and Treatment: Culture a suitable cell line with high PI3Kδ expression (e.g., a B-cell lymphoma cell line). Treat the cells with varying concentrations of the test compound.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal. A reduction in the p-AKT/total AKT ratio indicates inhibition of the PI3Kδ pathway.[7]
Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel PI3Kδ inhibitors. Future research will likely focus on:
-
Fine-tuning selectivity: Further optimization of the scaffold to achieve even greater selectivity against other PI3K isoforms and the broader kinome.
-
Exploring novel substitution patterns: Investigating the impact of substituents at less-explored positions, such as C3 and C6, on inhibitor activity and properties.
-
Developing covalent inhibitors: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue in the PI3Kδ active site to achieve prolonged and potent inhibition.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. [Link]
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Harnessing the Pyrazolo[1,5-a]pyrimidine Scaffold for Selective Inhibition of Src Family Kinases
An In-Depth Technical Guide:
Abstract
The pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors. This guide provides a comprehensive technical overview of its specific application in targeting Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases intrinsically linked to oncogenesis, tumor progression, and metastasis. We will deconstruct the critical role of SFKs in cellular signaling, explore the structure-activity relationships (SAR) that govern the interaction of pyrazolo[1,5-a]pyrimidine derivatives with the Src active site, and present field-proven experimental protocols for the identification and characterization of novel inhibitors. This document serves as a foundational resource for researchers aiming to leverage this versatile chemical framework in the pursuit of next-generation cancer therapeutics.
The Central Role of Src Family Kinases in Oncology
Src Family Kinases (SFKs) are a family of non-receptor tyrosine kinases that function as critical nodes in a multitude of signal transduction pathways.[1] The family includes eight members, with Src, Fyn, and Yes being ubiquitously expressed.[2] These kinases are instrumental in regulating fundamental cellular processes such as proliferation, survival, adhesion, migration, and invasion.[3]
In healthy cells, SFK activity is tightly regulated. However, in a vast number of human cancers, including breast, lung, and colorectal cancers, SFKs are overexpressed and constitutively active.[2][4][5] This deregulation transforms SFKs into potent oncogenic drivers. They contribute to tumor progression through several mechanisms:
-
Activation of Mitogenic Pathways: SFKs act downstream of receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as integrins, to propagate signals that drive cell division and survival.[3][4]
-
Promotion of Metastasis: A primary role of Src is in cytoskeletal remodeling, which facilitates cell motility and invasion.[3] By phosphorylating key substrates like Focal Adhesion Kinase (FAK), Src activation enhances cell adhesion to the extracellular matrix and promotes the epithelial-to-mesenchymal transition (EMT), a critical step in metastasis.[3][4]
-
Induction of Angiogenesis and Drug Resistance: Aberrant Src signaling contributes to the tumor microenvironment, promoting the formation of new blood vessels and conferring resistance to targeted therapies.[5]
Given their central role in malignancy, SFKs represent a highly attractive target for cancer therapy.[1]
Src Signaling Pathway Overview
The following diagram illustrates the pivotal position of Src kinase in cellular signaling, integrating inputs from various cell-surface receptors and influencing multiple downstream pathways critical for the cancer phenotype.
Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine scaffold.
Quantitative SAR Data for Src Inhibition
The following table summarizes the SAR for a series of pyrazolopyrimidine derivatives, illustrating the impact of substitutions on inhibitory potency against Src and selectivity versus the off-target kinase Abl. [6][7]
| Compound | N1-Substituent | C3-Substituent | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | Selectivity (Abl/Src) |
|---|---|---|---|---|---|
| PP1 | H | 4-methylphenyl | 170 | 200 | ~1.2 |
| 9d | 2-[4-(dimethylamino)-1-piperidyl]ethyl | 4-methylphenyl | 1.8 | >10,000 | >5,555 |
| 11a | 2-[4-(dimethylamino)-1-piperidyl]ethyl | 3-chloro-4-methoxyphenyl | 0.8 | 2,700 | 3,375 |
| eCF506 (11b) | 2-[4-(dimethylamino)-1-piperidyl]ethyl | 3-chloro-4-(2-methoxyethoxy)phenyl | 0.4 | 3,400 | 8,500 |
Analysis of SAR:
-
N1-Position: The introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position (compound 9d ) dramatically increased both potency and selectivity for Src over Abl. [6]This moiety is crucial for achieving high selectivity.
-
C3-Position: With the optimal N1-substituent in place, further optimization at the C3 position led to sub-nanomolar potency. The addition of a 3-chloro-4-(2-methoxyethoxy)phenyl group in eCF506 resulted in the most potent compound in the series, with an IC₅₀ of 0.4 nM for Src and an exceptional 8,500-fold selectivity over Abl. [6][8][9] This systematic approach, combining chemical synthesis with rigorous biological testing, demonstrates a clear path to developing highly selective therapeutic agents from a common scaffold.
Experimental Workflows for Inhibitor Characterization
A multi-tiered approach is essential for the robust characterization of novel Src inhibitors, progressing from initial biochemical validation to complex cellular and in vivo models.
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Pyrazolo[1,5-a]pyrimidine Derivatives: A Privileged Scaffold for Targeted Cancer Therapy
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its rigid, planar structure and synthetic tractability allow for versatile modifications, making it an ideal framework for developing highly potent and selective inhibitors of protein kinases.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers, driving tumor growth, proliferation, and survival.[2][3] Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy.
This guide provides a comprehensive overview of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. It delves into their mechanisms of action against key oncogenic kinases, explores the nuances of their structure-activity relationships (SAR), outlines synthetic strategies, and details the essential experimental protocols for their evaluation. The narrative is designed for researchers and drug development professionals, synthesizing technical data with field-proven insights to facilitate the rational design of next-generation cancer therapeutics.
Mechanism of Action: Precision Targeting of Oncogenic Kinase Pathways
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic site of protein kinases.[2][3] The scaffold's nitrogen atoms are perfectly positioned to form crucial hydrogen bonds with the "hinge" region of the kinase domain, a conserved motif that anchors ATP. This competitive binding blocks the transfer of phosphate to downstream substrates, effectively shutting down the dysregulated signaling pathways that fuel cancer progression.[2]
Tropomyosin Receptor Kinase (Trk) Family
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, represents a major success story for pyrazolo[1,5-a]pyrimidine-based therapies.[4][5] Chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide array of solid tumors. These fusion proteins lead to constitutive, ligand-independent activation of downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[6]
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have revolutionized the treatment of NTRK fusion-positive cancers.
-
First-Generation Inhibitors: Larotrectinib and Entrectinib were the first-in-class, highly potent Trk inhibitors to receive clinical approval, demonstrating remarkable efficacy in a tumor-agnostic manner.[4][5][6]
-
Second-Generation Inhibitors: To combat acquired resistance mutations that emerged with first-generation therapies, second-generation inhibitors like Repotrectinib (approved in 2023) and Selitrectinib were developed.[4][5][6] These drugs, often featuring a macrocyclic structure, are designed to overcome these mutations while retaining potency against wild-type Trk.[6]
The pyrazolo[1,5-a]pyrimidine core is essential for forming a hinge interaction with the Met592 residue in the Trk kinase domain, anchoring the inhibitor in the active site.[4]
Caption: Inhibition of NTRK Fusion Protein Signaling.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that form complexes with cyclin proteins to regulate the cell cycle.[7] Their dysregulation is a common feature in cancer, leading to uncontrolled cell division.[7] The pyrazolo[1,5-a]pyrimidine scaffold has proven effective in targeting several key CDKs.
-
CDK2: A key driver of the G1 to S phase transition. Potent pyrazolo[1,5-a]pyrimidine inhibitors of CDK2 have been developed, with some compounds showing IC50 values in the low nanomolar range.[7][8][9]
-
CDK7: Acts as a master regulator by phosphorylating and activating other CDKs. Selective CDK7 inhibitors based on this scaffold have been identified.[8][10]
-
CDK9: Plays a crucial role in regulating gene transcription by phosphorylating RNA polymerase II. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target.[11]
Compounds such as BS-194 have demonstrated potent inhibition against multiple CDKs (CDK1, 2, 5, 7, 9) and shown antitumor activity in xenograft models.[7][10] Furthermore, dual CDK2/TrkA inhibitors have been designed, representing a promising strategy to tackle multiple oncogenic pathways simultaneously.[12][13]
Caption: General Synthetic Workflow for Derivatives.
Experimental Protocols: A Framework for Evaluation
The robust evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives requires a suite of validated biochemical and cell-based assays. The goal is to create a self-validating system where data from each experiment informs and corroborates the others.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is the primary screen to determine potency (IC50) and provides the most direct evidence of on-target activity.
Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Prepare a kinase reaction buffer containing the purified recombinant target kinase, the specific substrate peptide, and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate at room temperature for 1 hour. The incubation time is critical and should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step is crucial to reduce background signal from unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferative Assay (GI50 Determination)
Causality: This assay measures the overall effect of the compound on cancer cell viability and proliferation. A potent GI50 (concentration for 50% growth inhibition) suggests that the compound can effectively engage its target within a cellular context and elicit a desired biological response.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating:
-
Harvest cancer cells (e.g., HCT116, MCF-7) during their logarithmic growth phase.
-
Seed the cells into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Add the diluted compound to the wells. Include vehicle (DMSO) controls.
-
Incubate the plate for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls and calculate the GI50 value using non-linear regression analysis.
-
Protocol 3: Target Engagement via Western Blot
Causality: This assay provides mechanistic validation. By measuring the phosphorylation status of a direct downstream substrate of the target kinase, it confirms that the compound is inhibiting the intended signaling pathway within the cell, linking the observed antiproliferative effect to the on-target mechanism.
Methodology (Phospho-Substrate Analysis):
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Rb for CDK inhibitors, anti-phospho-AKT for PI3K inhibitors).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and assess changes in total protein levels.
-
Quantify band intensities to demonstrate a dose-dependent decrease in substrate phosphorylation.
-
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have firmly established their value in oncology, transitioning from a promising chemical scaffold to the core of several FDA-approved, life-saving therapies. Their success is rooted in their structural suitability for inhibiting a wide range of oncogenic kinases with high potency. The journey from first to second-generation Trk inhibitors highlights a key challenge and a path forward for the field: the proactive design of therapeutics that can overcome or circumvent acquired resistance.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Developing inhibitors with exquisite selectivity for a single kinase or a rationally chosen panel of kinases to minimize off-target toxicities.
-
Targeting Novel Kinases: Applying the pyrazolo[1,5-a]pyrimidine scaffold to less-explored or newly validated kinase targets in oncology.
-
Overcoming Resistance: Continued innovation in designing next-generation inhibitors that are active against known and predicted resistance mutations.
-
Combination Therapies: Exploring the synergistic potential of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with other therapeutic modalities, including immunotherapy and chemotherapy.
The foundational principles of synthesis, SAR, and biological evaluation outlined in this guide provide a robust framework for drug discovery professionals to continue harnessing the power of the pyrazolo[1,5-a]pyrimidine scaffold in the ongoing fight against cancer.
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for Pyrazolo[1,5-a]pyrimidine Inhibitors
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinase Inhibition and the Promise of Pyrazolo[1,5-a]pyrimidines
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has made them a primary focus for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating potent and selective inhibition against a variety of protein kinases.[1][2] Derivatives of this heterocyclic compound have shown promise in targeting kinases such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and phosphoinositide 3-kinases (PI3Ks).[3][4][5] The adaptability of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1]
These compounds primarily act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to a substrate.[2][6] To accurately characterize the inhibitory potential of novel pyrazolo[1,5-a]pyrimidine derivatives, a robust and reliable in vitro kinase assay is essential. This document provides a comprehensive guide to performing such an assay, focusing on the determination of the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.
Principle of the In Vitro Kinase Assay
An in vitro kinase assay measures the enzymatic activity of a purified kinase in a controlled environment.[7] The fundamental reaction involves the transfer of the gamma-phosphate from ATP to a specific substrate (a peptide or protein) by the kinase.[8] The inhibitory effect of a compound is determined by measuring the reduction in this phosphorylation event.
Several detection methods can be employed to quantify kinase activity, each with its own advantages and disadvantages. These include:
-
Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[9][10] They are highly sensitive and directly measure the catalytic product.[9] However, they involve the handling of radioactive materials, which requires special precautions and disposal procedures.[7]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using environmentally sensitive fluorophores are common.[8][11][12] They offer a non-radioactive alternative with high sensitivity and are amenable to high-throughput screening (HTS).[8][13]
-
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining in the reaction after the kinase reaction has completed.[14] A luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to kinase activity.[15][16] These assays are homogeneous ("mix-and-read"), simple, and well-suited for HTS.[12][17]
This protocol will focus on a luminescence-based assay due to its widespread use, simplicity, and adaptability for determining the IC50 of pyrazolo[1,5-a]pyrimidine inhibitors.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: A specific peptide or protein substrate for the chosen kinase.
-
Pyrazolo[1,5-a]pyrimidine Inhibitor: Test compound dissolved in 100% DMSO to create a stock solution.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), and a protein to prevent non-specific binding (e.g., BSA). The optimal buffer composition may vary depending on the kinase.
-
Luminescence-Based Kinase Assay Kit: (e.g., ADP-Glo™ Kinase Assay or Kinase-Glo® Luminescent Kinase Assay). These kits contain the necessary reagents to stop the kinase reaction and generate a luminescent signal.[18][19]
-
Multi-well Plates: White, opaque plates are recommended for luminescence assays to maximize signal and prevent crosstalk between wells.
-
Multichannel Pipettes and a Plate Reader: Capable of measuring luminescence.
Experimental Workflow
Caption: Experimental workflow for in vitro kinase assay.
Detailed Step-by-Step Protocol
Preparation of Reagents
-
Pyrazolo[1,5-a]pyrimidine Inhibitor Dilution Series:
-
Prepare a 10-point serial dilution of the inhibitor in 100% DMSO. A common starting concentration is 10 mM. The final concentration in the assay should be carefully considered to achieve a full dose-response curve.
-
Expert Insight: Maintaining a consistent, low percentage of DMSO (typically ≤1%) in the final reaction volume is crucial to avoid solvent effects that could inhibit the kinase.[13]
-
-
Kinase, Substrate, and ATP Solutions:
-
Thaw all reagents on ice.
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
Causality Behind Choices: The ATP concentration is a critical parameter. For ATP-competitive inhibitors like pyrazolo[1,5-a]pyrimidines, the apparent IC50 value is dependent on the ATP concentration.[20] Assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to provide a sensitive measure of inhibitor potency.[20] However, performing assays at physiological ATP concentrations (1-10 mM) can provide more biologically relevant data.[21]
-
Kinase Reaction
-
Plate Setup:
-
Add the diluted pyrazolo[1,5-a]pyrimidine inhibitor to the wells of the multi-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without kinase (for 100% inhibition/background).
-
Add the kinase solution to all wells except the "no kinase" controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[22]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection (Using a Luminescence-Based Assay)
-
Reaction Termination and ATP Depletion:
-
Luminescence Generation and Measurement:
-
Add the second reagent from the kit (e.g., Kinase Detection Reagent), which converts the ADP produced into ATP and then uses this newly synthesized ATP to generate a luminescent signal via a luciferase reaction.[18][22]
-
Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is used to calculate the percentage of kinase inhibition for each inhibitor concentration. The formula is as follows:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase))
-
Generate a Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 Value: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[24]
Sample Data Presentation
| Pyrazolo[1,5-a]pyrimidine Conc. (nM) | Log Concentration | % Inhibition |
| 10000 | 4.00 | 98.5 |
| 3000 | 3.48 | 95.2 |
| 1000 | 3.00 | 89.7 |
| 300 | 2.48 | 75.4 |
| 100 | 2.00 | 52.1 |
| 30 | 1.48 | 28.9 |
| 10 | 1.00 | 12.3 |
| 3 | 0.48 | 5.6 |
| 1 | 0.00 | 2.1 |
| 0 (DMSO) | - | 0.0 |
IC50 = 95 nM
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. Inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| No or Low Kinase Activity | Inactive kinase, incorrect buffer conditions, or substrate/ATP degradation. | Verify the activity of the kinase with a known positive control inhibitor. Optimize buffer components (pH, salt concentration). Prepare fresh ATP and substrate solutions. |
| Inhibitor Shows No Effect | Poor solubility of the pyrazolo[1,5-a]pyrimidine derivative. The inhibitor is not active against the target kinase. Assay conditions are not optimal for an ATP-competitive inhibitor (e.g., ATP concentration is too high). | Check the solubility of the compound in the assay buffer. Test the inhibitor against a panel of kinases to determine its selectivity. Perform the assay at an ATP concentration close to the Km value for the kinase.[25] |
| False Positives/Negatives | Compound interference with the detection method (e.g., auto-fluorescence or quenching in fluorescence assays, inhibition of luciferase in luminescence assays). | Run a counter-screen to identify compounds that interfere with the assay components in the absence of the kinase.[13] |
Visualizing the Kinase Inhibition Pathway
Caption: ATP-competitive inhibition of a kinase by a pyrazolo[1,5-a]pyrimidine.
Conclusion
This guide provides a detailed framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds. By understanding the underlying principles, carefully controlling experimental variables, and employing robust data analysis techniques, researchers can obtain accurate and reproducible IC50 values. This information is critical for the structure-activity relationship (SAR) studies that drive the optimization of these promising kinase inhibitors for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence detection techniques for protein kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com.br [promega.com.br]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 15. ebiotrade.com [ebiotrade.com]
- 16. promega.com [promega.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shop.carnabio.com [shop.carnabio.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. benchchem.com [benchchem.com]
- 23. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. courses.edx.org [courses.edx.org]
- 25. researchgate.net [researchgate.net]
Measuring the Potency of Pyrazolo[1,5-a]pyrimidines: A Guide to Cell-Based Assays
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of protein kinases.[1][2] These heterocyclic compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key kinases that are frequently dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Pim-1, and Tropomyosin receptor kinases (Trks).[1][3][4] The development of these targeted therapies necessitates robust and reliable methods to quantify their potency and elucidate their mechanism of action within a cellular context. This guide provides a comprehensive overview and detailed protocols for essential cell-based assays to characterize the potency of novel pyrazolo[1,5-a]pyrimidine derivatives.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of the assays and the generation of high-quality, reproducible data.
A Multi-faceted Approach to Potency Determination
A comprehensive assessment of a compound's potency requires a multi-pronged approach that evaluates its effects on cell viability, its direct interaction with the intended target, and its impact on downstream signaling pathways. This guide will detail three critical categories of cell-based assays:
-
Cell Viability and Cytotoxicity Assays: To determine the overall effect of the compound on cell survival and proliferation.
-
Target Engagement Assays: To confirm that the compound directly interacts with its intended kinase target within the complex cellular environment.
-
Downstream Signaling Assays: To measure the functional consequences of target inhibition by assessing the phosphorylation status of downstream substrates.
The following sections will provide detailed, step-by-step protocols for key assays within each of these categories, accompanied by insights into data analysis and interpretation.
I. Assessing Cellular Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6][7] It is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
Materials:
-
Cells of interest (e.g., cancer cell line with known target kinase expression)
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[8][9][10]
Table 1: Example Data for IC50 Determination of a Pyrazolo[1,5-a]pyrimidine Compound
| Compound Conc. (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 1 | 52.1 |
| 10 | 15.8 |
| 100 | 5.3 |
II. Confirming Target Interaction: The NanoBRET™ Target Engagement Assay
While cell viability assays demonstrate the overall effect of a compound, they do not confirm that the observed cytotoxicity is a direct result of inhibiting the intended kinase. The NanoBRET™ Target Engagement Assay is a powerful technique that allows for the quantitative measurement of compound binding to a specific protein target within living cells.[11][12] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[12]
Principle of NanoBRET™ Target Engagement
Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
NanoLuc®-fusion vector for the target kinase
-
NanoBRET™ Tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Pyrazolo[1,5-a]pyrimidine compound
-
White, 96-well or 384-well assay plates
-
Luminometer with 460 nm and 618 nm emission filters
Procedure:
-
Cell Transfection:
-
Culture HEK293 cells to 80-90% confluency.
-
Transiently transfect the cells with the NanoLuc®-target kinase fusion vector using a suitable transfection reagent.[13]
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.
-
Adjust the cell density to 2 x 10⁵ cells/mL.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound.
-
Add the specific NanoBRET™ Tracer to the cell suspension at the recommended final concentration.
-
Dispense the cell suspension containing the tracer into the wells of a white assay plate.
-
Add the diluted compound to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound to reach equilibrium with the target protein.[13]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.[13]
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer, measuring donor emission at 460 nm and acceptor emission at 618 nm.
-
Data Analysis and Interpretation
The NanoBRET™ ratio is calculated by dividing the acceptor emission signal (618 nm) by the donor emission signal (460 nm). A decrease in the NanoBRET™ ratio indicates displacement of the tracer by the compound, signifying target engagement. The data is plotted as the NanoBRET™ ratio versus the compound concentration, and a dose-response curve is fitted to determine the IC50 value for target engagement.
Table 2: Example Target Engagement Data for a Pyrazolo[1,5-a]pyrimidine
| Compound Conc. (µM) | NanoBRET™ Ratio |
| 0 (Vehicle) | 0.85 |
| 0.01 | 0.82 |
| 0.1 | 0.65 |
| 1 | 0.43 |
| 10 | 0.21 |
| 100 | 0.15 |
III. Measuring Functional Consequences: Downstream Signaling Assays
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting and ELISA are two powerful techniques to quantify these changes in phosphorylation, providing functional evidence of the pyrazolo[1,5-a]pyrimidine's potency.
A. Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect specific proteins in a complex mixture such as a cell lysate.[14] By using antibodies that specifically recognize the phosphorylated form of a protein, it is possible to assess the impact of a kinase inhibitor on its downstream signaling pathway.[15]
Materials:
-
Cells of interest
-
Pyrazolo[1,5-a]pyrimidine compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine compound for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. To normalize for protein loading, the intensity of the phospho-protein band is often expressed as a ratio to the total protein band for that substrate.
-
B. ELISA for Quantitative Phospho-Protein Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the levels of specific phosphorylated proteins in cell lysates.[16][17] This method offers a more high-throughput and quantitative alternative to Western blotting.
Materials:
-
Cell lysates prepared as for Western blotting
-
96-well plate pre-coated with a capture antibody for the total protein of interest
-
Detection antibody specific for the phosphorylated form of the protein (often conjugated to biotin)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Incubation:
-
Add cell lysates to the wells of the pre-coated plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated phospho-specific detection antibody. Incubate for 1 hour.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
-
Signal Development and Measurement:
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Relevant Signaling Pathways for Pyrazolo[1,5-a]pyrimidine Inhibitors
The following diagrams illustrate some of the key signaling pathways often targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Understanding these pathways is crucial for selecting appropriate downstream targets for functional assays.
Conclusion
The comprehensive evaluation of pyrazolo[1,5-a]pyrimidine potency requires a strategic combination of cell-based assays. By systematically assessing cell viability, confirming target engagement, and measuring the functional consequences on downstream signaling, researchers can build a robust data package to support the advancement of promising drug candidates. The protocols and principles outlined in this guide provide a solid framework for these essential studies, empowering scientists to generate high-quality, reproducible data in their drug discovery efforts.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
- NanoBRET™ Protein:Protein Interaction System Protocol. (n.d.). Promega Corporation.
- Image-based high-content screening in drug discovery. (2020, June 16). PubMed.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025, April 3). bioRxiv.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.).
- Accelerating Drug Discovery with High Content Screening. (n.d.). Core Life Analytics.
- High Content Screening (HCS). (n.d.). Ichor Life Sciences.
- High Content Imaging Assays. (n.d.). Charles River Laboratories.
- NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol. (n.d.). Promega Corporation.
- TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION *. (n.d.).
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- CDK Signaling Pathway. (n.d.). Creative Diagnostics.
- The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also... (n.d.). ResearchGate.
- Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits.... (n.d.). ResearchGate.
- A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... (n.d.). ResearchGate.
- Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. (n.d.). Benchchem.
- File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons.
- Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. (n.d.).
- NanoBRET assays to assess cellular target engagement of compounds Version: 1.0 Version Date: October 2020. (n.d.). EUbOPEN.
- MTT assay protocol. (n.d.). Abcam.
- Cell-Based ELISA Assay. (n.d.). Creative Bioarray.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Application Note: Western Blot Protocol for Detecting Pim1 Inhibition. (n.d.). Benchchem.
- ELISA Protocols. (n.d.). Sigma-Aldrich.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity. (n.d.). PubMed.
- Cell Cycle Pathway. (n.d.). Cell Signaling Technology.
- Structure of Pim-1. (n.d.). ResearchGate.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH.
- PIM1. (n.d.). Wikipedia.
- A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. (n.d.). RSC Publishing.
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- Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... (n.d.). ResearchGate.
- PI3-Kinase Activity ELISA: Pico. (2024, August 8). Echelon Biosciences.
- Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025, July 6). YouTube.
- Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.).
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube.
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- The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (n.d.). PMC.
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- Application Notes and Protocols for Western Blot Analysis of ITK Signaling using BMS-509744. (n.d.). Benchchem.
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Determining the Potency of Pyrazolo[1,5-a]pyrimidine Compounds: A Detailed Protocol for IC50 Determination
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and IC50 in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] These compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The pyrazolo[1,5-a]pyrimidine core has been successfully engineered to target a range of kinases, including Tropomyosin receptor kinases (Trk), PI3Kδ, and Pim-1, demonstrating its versatility as a framework for developing novel therapeutics.[3][4]
A crucial step in the development of these kinase inhibitors is the accurate determination of their potency. The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the concentration of a compound required to inhibit a specific biological process, such as enzyme activity, by 50%.[5] This application note provides a detailed, field-proven protocol for determining the IC50 values of pyrazolo[1,5-a]pyrimidine compounds, with a focus on both biochemical and cell-based assays. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the underlying principles.
The Dichotomy of Potency: Biochemical vs. Cellular Assays
A critical consideration in IC50 determination is the choice between a biochemical (cell-free) and a cell-based assay. While biochemical assays measure the direct interaction of an inhibitor with its purified target enzyme, cellular assays provide a more physiologically relevant assessment of a compound's efficacy within a living system.[6][7] It is not uncommon for a potent inhibitor in a biochemical assay to show reduced activity in a cell-based assay due to factors like cell permeability, off-target binding, and competition with high intracellular ATP concentrations.[6][7] Therefore, a comprehensive evaluation often involves both types of assays to build a complete picture of a compound's inhibitory potential.
Part 1: Biochemical IC50 Determination Protocol
Biochemical assays are indispensable for the initial screening and characterization of kinase inhibitors, providing a direct measure of their effect on the enzymatic activity of a purified kinase.[7]
Principle
This protocol describes a generic, fluorescence-based kinase assay, a common and robust method for high-throughput screening.[8][9] The assay measures the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylated substrate is then quantified using a detection reagent that generates a fluorescent signal. The inhibitory effect of the pyrazolo[1,5-a]pyrimidine compound is determined by the reduction in this signal.
Materials and Reagents
| Reagent/Material | Specification | Supplier (Example) |
| Recombinant Human Kinase | Target-specific, high purity | Thermo Fisher, Promega |
| Kinase Substrate | Peptide or protein specific to the kinase | Varies with kinase |
| ATP (Adenosine 5'-triphosphate) | High purity, molecular biology grade | Sigma-Aldrich |
| Kinase Assay Buffer | e.g., Tris-HCl, MgCl2, DTT | Varies with kinase |
| Pyrazolo[1,5-a]pyrimidine Compounds | Synthesized and purified | In-house or custom synthesis |
| DMSO (Dimethyl Sulfoxide) | Anhydrous, >99.9% | Sigma-Aldrich |
| Positive Control Inhibitor | Known inhibitor for the target kinase | BenchChem |
| Detection Reagent | e.g., ADP-Glo™, Z'-LYTE™ | Promega, Thermo Fisher |
| 96-well or 384-well plates | Low-volume, white or black opaque | Corning, Greiner |
| Multimode Plate Reader | With fluorescence detection capabilities | BMG LABTECH, PerkinElmer |
Experimental Workflow: Biochemical Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazolo[1,5-a]pyrimidine compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be your working compound plate. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.[9][10]
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add a small volume (e.g., 1 µL) of each compound dilution.
-
Include control wells:
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in the appropriate assay buffer.
-
Add the kinase solution to each well of the assay plate and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Prepare a master mix of the substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[11]
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
-
Incubation and Detection:
-
Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and initiate the detection step by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the signal to develop.
-
Measure the fluorescence intensity using a multimode plate reader.
-
Data Analysis
-
Normalize the data using the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[7]
Part 2: Cell-Based IC50 Determination Protocol
Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell membrane permeability and intracellular target engagement.[12][13][14]
Principle
This protocol outlines a method to determine the IC50 of pyrazolo[1,5-a]pyrimidine compounds by measuring the inhibition of phosphorylation of a downstream substrate within a specific cellular signaling pathway.[12] The In-Cell Western™ assay is a powerful technique for this purpose, allowing for the direct quantification of protein phosphorylation in intact, fixed cells.[5]
Materials and Reagents
| Reagent/Material | Specification | Supplier (Example) |
| Human Cancer Cell Line | Expressing the target kinase | ATCC |
| Cell Culture Medium | e.g., DMEM, RPMI-1640 | Gibco |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco |
| Penicillin-Streptomycin | 100x solution | Gibco |
| Pyrazolo[1,5-a]pyrimidine Compounds | Synthesized and purified | In-house or custom synthesis |
| Positive Control Inhibitor | Known cellularly active inhibitor | BenchChem |
| Fixing Solution | 4% Paraformaldehyde in PBS | Electron Microscopy Sciences |
| Permeabilization Buffer | 0.1% Triton X-100 in PBS | Sigma-Aldrich |
| Blocking Buffer | e.g., Odyssey Blocking Buffer | LI-COR Biosciences |
| Primary Antibodies | Phospho-specific and total protein | Cell Signaling Technology |
| Secondary Antibodies | IRDye® conjugated | LI-COR Biosciences |
| 96-well plates | Clear, flat-bottom, tissue culture treated | Corning |
| Imaging System | e.g., Odyssey CLx Imaging System | LI-COR Biosciences |
Experimental Workflow: Cell-Based Assay
Caption: Workflow for a cell-based In-Cell Western™ assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with FBS and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds or controls (vehicle and positive control).
-
Incubate the cells for a predetermined time (e.g., 2-24 hours) to allow for compound uptake and target inhibition.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the treatment medium and wash the cells with PBS.
-
Fix the cells by adding a fixing solution and incubating for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them by adding the permeabilization buffer for 20 minutes.
-
-
Immunostaining:
-
Wash the cells and block non-specific antibody binding by incubating with a blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (one for the phosphorylated target and one for the total protein as a loading control) overnight at 4°C.
-
Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Data Analysis:
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an imaging system to detect the fluorescent signals.
-
Quantify the signal intensity for both the phospho-protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percent inhibition relative to the vehicle control and plot the data to determine the IC50 value as described for the biochemical assay.
-
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | Inconsistent pipetting, cell seeding, or reagent addition. | Use calibrated pipettes, ensure a homogenous cell suspension, and use master mixes for reagent addition.[10] |
| No or Weak Signal | Inactive enzyme, incorrect buffer conditions, or antibody issues. | Verify enzyme activity, optimize assay buffer components, and validate antibody specificity and concentration. |
| High Background Signal | Non-specific antibody binding or autofluorescence. | Optimize blocking conditions, use high-quality antibodies, and select appropriate detection wavelengths. |
| Poor Curve Fit | Inappropriate concentration range or compound insolubility. | Test a wider range of compound concentrations and check for compound precipitation at higher concentrations. |
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and reproducible determination of the IC50 values of pyrazolo[1,5-a]pyrimidine compounds. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency and cellular efficacy. Adherence to best practices in experimental design, execution, and data analysis is paramount for generating high-quality, reliable data that can confidently guide drug discovery and development efforts.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2023). MDPI. Retrieved January 5, 2026, from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 5, 2026, from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 5, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 5, 2026, from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. Retrieved January 5, 2026, from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 5, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved January 5, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 5, 2026, from [Link]
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- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating Pyrazolo[1,5-a]pyrimidines in Breast Cancer Cell Lines
Introduction: The Emergence of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold represents a significant class of fused N-heterocyclic compounds that has captured the attention of medicinal chemists and drug development professionals.[1] This privileged structure is noted for its synthetic versatility, allowing for extensive functionalization to modulate its biological activity.[1] Within oncology, these compounds have emerged as potent and often selective protein kinase inhibitors (PKIs), which are critical for targeted cancer therapy.[2][3] Protein kinases are fundamental regulators of cellular signaling pathways, and their frequent dysregulation in cancer makes them prime therapeutic targets.[2] Pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against a range of kinases implicated in breast cancer progression, including Cyclin-Dependent Kinases (CDKs), SRC family kinases, and Pim-1 kinase, thereby inducing cytotoxic and anti-proliferative effects in preclinical models.[3][4][5][6]
This guide provides a detailed overview of the core mechanisms of action for pyrazolo[1,5-a]pyrimidines in breast cancer and presents a series of robust, field-proven protocols for their evaluation in vitro. The methodologies described herein are designed to be self-validating systems for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression in breast cancer cell lines such as MCF-7 and MDA-MB-231.
Core Mechanism of Action: Inhibition of Cell Cycle Progression
A primary mechanism through which many pyrazolo[1,5-a]pyrimidine derivatives exert their anti-cancer effects is through the inhibition of Cyclin-Dependent Kinases (CDKs).[7][8] CDKs are a family of serine/threonine kinases that form active complexes with cyclin proteins to govern the orderly progression of the cell cycle.[7][9] In many breast cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Specifically, the CDK2/Cyclin E complex is crucial for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[8]
Pyrazolo[1,5-a]pyrimidines often function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of key substrates, such as the retinoblastoma protein (pRb).[2][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and thereby inducing cell cycle arrest, typically at the G1/S checkpoint. This arrest can subsequently trigger the intrinsic apoptotic pathway.[6][7]
Caption: Inhibition of the CDK2/Cyclin E complex by pyrazolo[1,5-a]pyrimidines.
Experimental Workflow for In Vitro Evaluation
A systematic approach is essential for characterizing the anti-cancer properties of novel pyrazolo[1,5-a]pyrimidine compounds. The workflow below outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for evaluating pyrazolo[1,5-a]pyrimidines.
Data Presentation: Comparative Cytotoxicity
Summarizing cytotoxicity data in a clear, tabular format is crucial for comparing the potency of different compounds across various cell lines. The IC50 value, representing the concentration required to inhibit cell growth by 50%, is the standard metric.
Table 1: Reported IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives in Breast Cancer Cell Lines
| Compound ID/Reference | Breast Cancer Cell Line | IC50 (µM) | Positive Control | Control IC50 (µM) |
|---|---|---|---|---|
| Compound 7[7] | MCF-7 | 3.25 | - | - |
| Compound 4d[10] | MCF-7 | 0.72 | Doxorubicin | 2.28 |
| Compound 32a[10] | MCF-7 | 18.87 | Paclitaxel | 40.37 |
| Compound 35[10] | MCF-7 | 3.38 | Colchicine | 5.13 |
| Compound 66[10] | MCF-7 | 0.032 | Etoposide | - |
| Compound 4d[6] | MCF-7 | 1.5-fold > Doxorubicin | Doxorubicin | - |
| Compound 2[11] | MCF-7 | 21.49 | Doxorubicin | 23.88 |
| Compound 11[11] | MCF-7 | 22.68 | Doxorubicin | 23.88 |
Note: This table is a compilation of data from multiple studies for illustrative purposes. Direct comparison requires standardized experimental conditions.
Experimental Protocols
The following protocols are foundational for assessing the biological activity of pyrazolo[1,5-a]pyrimidine compounds in adherent breast cancer cell lines.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Pyrazolo[1,5-a]pyrimidine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Causality: Overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include wells with "medium only" (blank), "cells + medium with vehicle (DMSO)" (negative control), and "cells + known cytotoxic agent" (positive control, e.g., Doxorubicin). The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Causality: Multiple time points are crucial to understand the kinetics of the cytotoxic effect.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: This incubation period allows for sufficient formazan crystal formation in viable cells.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Treated and control cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]pyrimidine compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Causality: It is critical to collect floating cells as they are often apoptotic.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Causality: The specific calcium-containing binding buffer is essential for Annexin V to bind to phosphatidylserine.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Annexin V-FITC signal is typically detected in the FL1 channel.
-
Propidium Iodide signal is typically detected in the FL2 or FL3 channel.
-
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[7] Cell cycle arrest at a specific phase is a common outcome of CDK inhibition.[3][6]
Materials:
-
Treated and control cells from 6-well plates
-
Cold 70% Ethanol
-
Cold PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]pyrimidine compound at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect and wash cells as described in the apoptosis protocol (Step 2 & 3).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Causality: Cold ethanol fixation permeabilizes the cell membrane and preserves the cellular structure, preventing DNA degradation.
-
-
Incubation: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
-
Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1][2][3]triazines. Taylor & Francis Online.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Synthesis and in vitro cytotoxic activity of novel pyrazolo [1,5-a]pyrimidines towards breast adenocarcinoma MCF-7 cell line, cell cycle analysis and QSAR studies. Hilaris Publisher.
- Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines. Benchchem.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Pyrazolo[1,5-a]pyrimidines structures as anticancer agents.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Deriv
- Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Tre
- Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Deriv
- Pyrazolo[1,5-a]pyrimidines: Estrogen Receptor Ligands Possessing Estrogen Receptor β Antagonist Activity.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
- Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. MDPI.
- Apoptosis Assays. Sigma-Aldrich.
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- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Tiered Approach to Assessing Pyrazolo[1,5-a]pyrimidine Cell Permeability
Introduction: The Permeability Hurdle for Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3][4][5] For these compounds to be effective, particularly when orally administered, they must efficiently cross cellular membranes to reach their intracellular targets. Cell permeability is, therefore, a critical parameter in the drug discovery pipeline, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a structured, in-depth methodology for assessing the cell permeability of novel pyrazolo[1,5-a]pyrimidine derivatives. We will move from high-throughput, simplified models to more complex, biologically relevant cell-based assays. This tiered approach allows for the rapid screening of large compound libraries and the detailed characterization of promising leads, ensuring that resources are focused on candidates with the highest potential for clinical success. We will explore the "why" behind each protocol, grounding our methods in the physicochemical principles that govern a molecule's journey across the lipid bilayer.
Part 1: Foundational Physicochemical & In Silico Assessment
Before embarking on wet-lab experiments, a foundational understanding of a compound's physicochemical properties is essential. These properties are the primary determinants of passive diffusion, a key mechanism for drug absorption.[6][7]
Key parameters include:
-
Lipophilicity (LogP/LogD): The partitioning of a compound between an oily and an aqueous phase. A balanced LogP is crucial; too low, and the compound won't enter the lipid membrane, too high, and it may get trapped.
-
Polar Surface Area (PSA): The surface sum over all polar atoms. Higher PSA is generally associated with lower permeability due to the energetic cost of dehydrating the molecule to enter the lipophilic membrane interior.[8][9]
-
Molecular Weight (MW): Larger molecules generally exhibit lower permeability.[6][8][9]
-
Hydrogen Bond Donors/Acceptors: A higher number of hydrogen bonds can impede membrane crossing.[6][7]
These parameters can be accurately predicted using various computational tools (e.g., Schrödinger Suite, MOE, open-source RDKit). This in silico analysis serves as the first filter, allowing for the prioritization of compounds with a higher likelihood of favorable permeability.
Part 2: A Tiered Experimental Approach
We advocate a tiered workflow for permeability assessment. This strategy balances throughput, cost, and biological complexity, ensuring efficient lead optimization.
Sources
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- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Inhibitors
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its potent and selective inhibition of various protein kinases.[1] These enzymes are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][5][6][7][][9][10][11]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][12] High-throughput screening (HTS) has been instrumental in the discovery of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, allowing for the rapid evaluation of large compound libraries to identify initial hits for further optimization.[12][13]
This guide provides a comprehensive overview of the principles and protocols for screening pyrazolo[1,5-a]pyrimidine libraries against kinase targets using established HTS methodologies.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive inhibitors.[1][12] They achieve their inhibitory effect by binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates.[1] The pyrazolo[1,5-a]pyrimidine core mimics the adenine region of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. Substituents on the core structure can then be modified to achieve greater potency and selectivity by exploiting additional interactions within the active site.
Caption: High-throughput screening (HTS) workflow for inhibitor discovery.
PART 1: Biochemical HTS Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay for measuring the activity of a target kinase and the inhibitory potential of pyrazolo[1,5-a]pyrimidine compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [2][12][13][14]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. [12][13]The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Materials and Reagents
-
Target Kinase (e.g., Pim-1, CDK2)
-
Kinase Substrate (specific to the target kinase)
-
Pyrazolo[1,5-a]pyrimidine compound library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the target kinase and its specific substrate at optimized concentrations.
-
Add the kinase/substrate mixture to each well of the assay plate. The final reaction volume is typically 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Read the luminescence signal on a plate reader. The integration time will depend on the signal intensity.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound is calculated relative to the high (DMSO) and low (positive control) controls: % Inhibition = 100 * (Luminescence_High_Control - Luminescence_Sample) / (Luminescence_High_Control - Luminescence_Low_Control)
-
-
IC50 Determination:
-
For compounds that show significant inhibition in the primary screen, perform a dose-response experiment.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Typical Value |
| Plate Format | 384-well |
| Reaction Volume | 5 µL |
| Incubation Time (Kinase Rxn) | 60 min at 30°C |
| Incubation Time (ATP Depletion) | 40 min at RT |
| Incubation Time (Signal Gen) | 30-60 min at RT |
| Detection Method | Luminescence |
PART 2: Cell-Based HTS Protocol: Luciferase Reporter Gene Assay
This protocol provides a method for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds in a cellular context. A luciferase reporter assay is used to measure the activity of a specific signaling pathway that is regulated by the target kinase. [1][4]
Principle of the Assay
Cells are engineered to express a luciferase reporter gene under the control of a promoter that is activated by the signaling pathway of interest. Inhibition of the target kinase will lead to a decrease in the activation of this pathway, resulting in a reduced expression of luciferase and a lower luminescent signal. A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control to normalize for differences in cell number and transfection efficiency. [1]
Materials and Reagents
-
Mammalian cell line relevant to the target kinase pathway
-
Firefly luciferase reporter plasmid with a response element for the pathway of interest
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Pyrazolo[1,5-a]pyrimidine compound library (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well or 384-well clear-bottom, white-walled assay plates
-
Luminometer with dual-injector capabilities
Experimental Protocol
-
Cell Seeding and Transfection:
-
Seed the cells into 96-well or 384-well plates at an appropriate density.
-
After 24 hours, co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Allow the cells to recover and express the reporter genes for 24-48 hours post-transfection.
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds. Include appropriate vehicle controls (DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 6-24 hours), remove the culture medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysates to a white-walled assay plate.
-
Use a dual-injector luminometer to first inject the firefly luciferase substrate and measure the luminescence, followed by the injection of the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase for the second measurement.
-
Data Analysis
-
Normalize Luciferase Activity:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
-
Calculate Percent Inhibition:
-
Determine the percent inhibition of the signaling pathway for each compound concentration relative to the vehicle-treated controls.
-
-
EC50 Determination:
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the effective concentration that causes a 50% reduction in the reporter signal).
-
| Parameter | Typical Setting |
| Plate Format | 96-well or 384-well |
| Cell Seeding Density | Cell line-dependent |
| Transfection Time | 24-48 hours |
| Compound Treatment Time | 6-24 hours |
| Detection Method | Dual-luminescence |
Hit Validation and Progression
A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives and prioritize the most promising compounds for lead optimization. [3]
Strategies for Hit Confirmation and Triage
-
Re-testing: Confirmed hits should be re-tested from the original stock solutions and from freshly weighed solids to ensure activity is reproducible.
-
Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection technology. For example, a hit from a luminescence-based biochemical assay could be confirmed using a fluorescence polarization-based binding assay.
-
Counter-Screening: Screen hits against related kinases to assess selectivity. A desirable inhibitor will show high potency for the target kinase with minimal activity against other kinases. [15][16]* Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the hits to identify common scaffolds and begin to build an understanding of the structure-activity relationship. [3]* Promiscuity and PAINS Filtering: Computationally and experimentally filter out Pan-Assay Interference Compounds (PAINS) and other frequent hitters that are known to cause non-specific assay interference. [3]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile starting point for the development of potent and selective kinase inhibitors. The successful identification of novel drug candidates from this class of compounds relies on the implementation of robust and well-validated high-throughput screening assays. The protocols and strategies outlined in this guide provide a framework for the efficient screening of pyrazolo[1,5-a]pyrimidine libraries, from initial hit identification to lead validation, ultimately accelerating the discovery of new therapeutics.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Publications. [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2023). Royal Society of Chemistry. [Link]
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Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013). PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (n.d.). ChEMBL. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Royal Society of Chemistry. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (n.d.). Oxford Academic. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). Royal Society of Chemistry. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2014). JoVE. [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
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Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008). PubMed. [Link]
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High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (n.d.). ResearchGate. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Technologies to Study Kinases. (n.d.). East Port Praha. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Creating Luciferase Cell Lines for High-Throughput Screening: A Complete Guide. (2025). Cellalabs. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central. [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
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- 4. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
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- 16. reactionbiology.com [reactionbiology.com]
Application Note: Interrogating the PI3K/AKT/mTOR Signaling Cascade with Pyrazolo[1,5-a]pyrimidine Probes
Introduction: The Central Role of PI3K/AKT/mTOR Signaling
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a vast array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and motility.[1][2] Under normal physiological conditions, the pathway is meticulously regulated. However, its aberrant activation is a frequent event in many human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[3][4] This makes the PI3K/AKT/mTOR pathway a highly sought-after target for therapeutic intervention.[5]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a class of potent and often highly selective protein kinase inhibitors.[6] Several compounds based on this core structure have been developed as powerful probes to investigate the PI3K/AKT/mTOR pathway, functioning as ATP-competitive inhibitors that block signal transduction at key nodes.[6][7] This application note provides a comprehensive guide for researchers on utilizing these chemical probes to dissect pathway activity, with a focus on two exemplary compounds: Pictilisib (GDC-0941) and Omipalisib (GSK2126458) .
Principle of the Approach: Chemical Inhibition as a Research Tool
Pyrazolo[1,5-a]pyrimidine-based inhibitors are small molecules designed to bind to the ATP-binding pocket of PI3K and/or mTOR kinases. This competitive inhibition prevents the phosphorylation of their downstream targets, effectively shutting down the signaling cascade.
-
PI3K Inhibition: Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] Inhibitors block this conversion.
-
Downstream Consequences: The reduction in PIP3 prevents the recruitment and activation of downstream kinases, most notably AKT.
-
mTOR Inhibition: Some probes, like Omipalisib, are dual inhibitors, also targeting mTOR complexes (mTORC1 and mTORC2). This provides a more comprehensive blockade of the pathway.[9][10]
By treating cells with these specific inhibitors, researchers can simulate the "off" state of the pathway, allowing for detailed study of its downstream consequences on cellular phenotypes such as proliferation, survival, and autophagy.
Featured Pyrazolo[1,5-a]pyrimidine Probes
The selection of a specific probe depends on the experimental question. A pan-PI3K inhibitor is useful for studying the overall role of the pathway, whereas an isoform-specific or dual PI3K/mTOR inhibitor can answer more nuanced questions.
| Probe Name | Target(s) | Key IC50 / Kᵢ Values (Cell-Free Assays) | Key Features |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | p110α: 3 nM, p110δ: 3 nM, p110β: 33 nM, p110γ: 75 nM[11][12] | Potent pan-PI3K inhibitor with good oral bioavailability.[11] Also reported to inhibit mTOR.[13][14] |
| Omipalisib (GSK2126458) | Dual PI3K/mTOR | p110α: 0.019 nM, p110β: 0.13 nM, p110δ: 0.024 nM, p110γ: 0.06 nM, mTORC1: 0.18 nM, mTORC2: 0.3 nM[9][10][15] | Highly potent and selective dual inhibitor of all Class I PI3K isoforms and both mTOR complexes.[9][10] |
Experimental Design and Workflow
A typical experiment to characterize the effect of a pyrazolo[1,5-a]pyrimidine probe involves three main stages: treatment, assessment of pathway inhibition, and measurement of the phenotypic outcome.
Figure 1: A generalized experimental workflow for characterizing PI3K/mTOR inhibitors.
Detailed Protocols
Protocol 1: Assessing PI3K/AKT/mTOR Pathway Inhibition by Western Blot
This protocol is designed to measure the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway, providing direct evidence of target engagement.
A. Cell Culture and Treatment
-
Seed cancer cells (e.g., BT474, T47D, or U87MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine probe (e.g., Omipalisib at 0, 1, 10, 100, 1000 nM) in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for a short time point (e.g., 2-4 hours) to assess direct effects on signaling without confounding factors from longer-term phenotypic changes.
B. Protein Extraction
-
Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
C. SDS-PAGE and Western Blotting
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Expected Results: A dose-dependent decrease in the phosphorylation of Akt and S6 will be observed in cells treated with an effective inhibitor like Omipalisib, while total protein levels should remain unchanged.[9][19]
Figure 2: The PI3K/AKT/mTOR signaling cascade and points of inhibition by pyrazolo[1,5-a]pyrimidine probes.
Protocol 2: Measuring Cell Viability with CellTiter-Glo® Luminescent Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[20][21][22]
A. Cell Seeding and Treatment
-
Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.[23]
-
Allow cells to adhere overnight.
-
Treat cells with a range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilutions) and controls (DMSO vehicle, staurosporine positive control for cell death).
-
Incubate the plate for a duration relevant to proliferation (e.g., 72 hours).
B. Assay Procedure
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[21][23]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[21][23]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][23]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][23]
-
Record luminescence using a plate-reading luminometer.
C. Data Analysis
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Expected Results: Treatment with probes like Pictilisib or Omipalisib is expected to decrease cell viability in a dose-dependent manner in sensitive cell lines.[9][11]
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| No change in p-AKT after treatment (Western Blot) | 1. Inhibitor is inactive or degraded.2. Cell line is resistant (e.g., downstream mutation).3. Insufficient incubation time. | 1. Use a fresh aliquot of the inhibitor; confirm its identity and purity.2. Sequence key genes like PTEN or use a different cell line.3. Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours). |
| High variability in CellTiter-Glo® assay | 1. Inconsistent cell seeding.2. Edge effects in the 96-well plate.3. Reagent not fully equilibrated to room temp. | 1. Ensure a single-cell suspension before plating; use a multichannel pipette.2. Do not use the outer wells of the plate for experimental samples.3. Ensure all components are at room temperature for at least 30 min. |
| Phospho-protein signal increases at low inhibitor doses | Feedback loop activation (a known biological response to pathway inhibition). | This is a valid biological result. It highlights the complexity of the signaling network. Dual PI3K/mTOR inhibitors are often designed to overcome such feedback loops.[19] |
Conclusion
Pyrazolo[1,5-a]pyrimidine-based chemical probes are indispensable tools for the functional interrogation of the PI3K/AKT/mTOR pathway. Compounds such as Pictilisib and Omipalisib provide researchers with the means to specifically inhibit key nodes in this critical signaling network. By combining pathway-specific assays like Western blotting with phenotypic readouts such as cell viability, a robust and quantitative understanding of the inhibitor's effect and the pathway's role in a given biological context can be achieved. The protocols outlined in this guide provide a validated framework for conducting these essential experiments.
References
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- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [URL: https://www.protocols.
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- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/0/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
- Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gsk2126458.html]
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Benchchem. [URL: https://www.benchchem.com/application-notes/1000000010/step-by-step-guide-for-performing-a-celltiter-glo-luminescent-cell-viability-assay]
- PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/23/16/9010]
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- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]
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- Omipalisib (GSK2126458) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. Selleck Chemicals. [URL: https://www.selleck.co.jp/products/gsk2126458.html]
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- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539077/]
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Validating Pyrazolo[1,5-a]pyrimidine Inhibitors in Preclinical TRK Fusion Cancer Models
An Application Guide:
Abstract
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has ushered in a new era of precision oncology. These NTRK gene fusions act as primary oncogenic drivers in a wide array of adult and pediatric cancers, making their protein products—Tropomyosin Receptor Kinase (TRK) fusion proteins—highly attractive therapeutic targets.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful chemical starting point, yielding potent, selective, and clinically validated TRK inhibitors like Larotrectinib and Entrectinib.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals on the design and execution of a robust preclinical validation cascade for novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors. We will detail the causal logic behind model selection and provide field-tested protocols for key in vitro and in vivo assays, ensuring a self-validating and reproducible experimental strategy.
The Scientific Rationale: Targeting Constitutively Active TRK Signaling
Under normal physiological conditions, TRK receptors (TRKA, TRKB, TRKC) are activated by neurotrophin binding, which induces receptor dimerization and subsequent autophosphorylation of the kinase domain.[5] This initiates downstream signaling through critical pathways like RAS/MAPK and PI3K/AKT, regulating neuronal development and survival.[5][6]
In TRK fusion cancers, the 3' region of an NTRK gene, which contains the kinase domain, is fused to the 5' end of an unrelated partner gene.[7] The partner gene typically provides a dimerization or oligomerization domain, leading to ligand-independent, constitutive (perpetual) activation of the TRK kinase.[6][7] This constant signaling drives uncontrolled cell proliferation and survival, the hallmarks of cancer.[8][9]
Pyrazolo[1,5-a]pyrimidine inhibitors are designed as ATP-competitive inhibitors.[3][10] They occupy the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and blocking the downstream signaling cascades that fuel tumor growth.[11][12]
Caption: TRK fusion signaling and inhibitor mechanism of action.
A Phased Approach to Preclinical Validation
A successful preclinical testing strategy for a novel pyrazolo[1,5-a]pyrimidine inhibitor follows a logical progression from cell-free systems to complex in vivo models. This workflow ensures that only the most promising candidates, those with demonstrated on-target activity and cellular efficacy, advance to resource-intensive animal studies.
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Application Notes and Protocols for CDK Inhibitor Studies Using Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: Targeting the Engine of the Cell Cycle
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as the central control machinery for cell cycle progression, apoptosis, and gene expression.[1][2] Their activity is tightly regulated by association with specific cyclin proteins, forming active heterodimeric complexes that phosphorylate a multitude of substrate proteins to drive the cell through its various phases. Given that aberrant CDK activity resulting from genetic mutations or protein overexpression is a hallmark of nearly all cancers, these enzymes have emerged as highly attractive targets for the development of novel anticancer therapeutics.[1][2][3][4]
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a "privileged" chemical structure in kinase inhibitor design. Its bicyclic system acts as a bioisostere of adenine, the core component of ATP, allowing it to effectively compete for the ATP-binding pocket within the kinase domain.[5][6][7] This has led to the development of numerous potent CDK inhibitors, including the clinical candidate Dinaciclib, which demonstrates a broad inhibitory profile against several CDKs.[4][5][8] This document provides an in-depth guide to the experimental evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as CDK inhibitors, from initial biochemical screens to cellular mechanism-of-action studies.
Mechanism of Action: From ATP Competition to Cell Cycle Arrest
Pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive antagonists. They occupy the deep ATP-binding cleft on the CDK enzyme, forming key hydrogen bonds and hydrophobic interactions that prevent the binding and hydrolysis of ATP, thereby halting the phosphorylation of downstream substrates.[5]
The primary consequence of inhibiting cell cycle-related CDKs (like CDK1, CDK2, CDK4/6) is the prevention of phosphorylation of the Retinoblastoma tumor suppressor protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication.[1][2][3] Inhibition of transcriptional CDKs, such as CDK9, blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and ultimately inducing apoptosis.[9][10] These molecular events manifest as a halt in cellular proliferation, cell cycle arrest at specific checkpoints (commonly G1/S or G2/M), and programmed cell death.[1][2][3][11]
Key Pyrazolo[1,5-a]pyrimidine Derivatives and Target Profiles
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has allowed for the development of compounds with varying selectivity profiles, from broad-spectrum pan-CDK inhibitors to more selective agents. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.[12]
| Compound/Series | Target CDKs | Potency (IC₅₀) | Key Findings & Reference |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Sub-nanomolar to low nanomolar | Broad-spectrum inhibitor; has entered Phase III clinical trials.[4][8] |
| BS-194 (4k) | CDK2, CDK1, CDK5, CDK9 | 3 nM, 30 nM, 30 nM, 90 nM | Potent, selective, and orally bioavailable; shows antitumor effects in xenograft models.[1][2][3] |
| Compound 21c | CDK2 | 18 nM | Potent and selective CDK2 inhibitor that induces G1-phase arrest and apoptosis.[8] |
| Compounds 5h & 5i | CDK2, CDK1, CDK5, CDK9 | 22 nM & 24 nM (for CDK2) | Potent CDK2 inhibitors with comparable activity to Dinaciclib; also active against other CDKs.[6][13] |
| Compounds 6t & 6s | CDK2, TRKA (dual) | 90 nM & 230 nM (for CDK2) | Novel dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA).[5][14] |
| Compound 18b | CDK9 | Potent (not specified) | Developed as a selective CDK9 inhibitor, starting from a multi-kinase inhibitor lead.[9][10] |
| Compound 6h | CDK2, Tubulin (dual) | 6.37 µM (for CDK2) | Dual inhibitor of CDK2 and tubulin polymerization.[15] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific CDK/cyclin complex. This protocol utilizes the Promega ADP-Glo™ Kinase Assay, which measures ADP generated from the kinase reaction.[7] The luminescent signal is inversely proportional to kinase activity.
Materials:
-
Recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin A2, CDK9/Cyclin T1)
-
Kinase-specific peptide substrate
-
Test pyrazolo[1,5-a]pyrimidine compound
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: To the wells of a white assay plate, add 5 µL of the diluted compound.
-
Kinase Reaction: Add 10 µL of a master mix containing the CDK/cyclin enzyme and its specific substrate to each well.
-
Initiation: Start the reaction by adding 10 µL of ATP solution. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step eliminates any remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay
Objective: To measure the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) effects of a test compound on human cancer cell lines.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT reagent
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound (typically from 1 nM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Assay Development: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-3 hours until a distinct color change is observed in the vehicle control wells.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11]
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A Staining Solution
-
Flow Cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at 1x and 5x the GI₅₀ concentration) and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Data Interpretation: Use cell cycle analysis software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases and compare treated samples to the vehicle control to identify cell cycle arrest.
In Vivo Efficacy Studies
Promising lead compounds with potent in vitro activity and favorable pharmacokinetic properties should be advanced to in vivo models. The most common approach is the use of human tumor xenografts in immunodeficient mice.[1][2][3]
Brief Protocol Overview:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally or via intraperitoneal injection) on a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Rb) to confirm target engagement in the tumor tissue.[2]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a robust and highly adaptable framework for the design of potent CDK inhibitors. The protocols outlined here provide a systematic approach to characterize novel derivatives, from initial enzymatic potency to cellular mechanism of action and in vivo efficacy. Future research in this area is focused on enhancing selectivity to reduce off-target toxicities and exploring novel therapeutic strategies such as dual-target inhibitors (e.g., CDK2/TRKA or CDK2/Tubulin) to overcome potential drug resistance mechanisms.[5][14][15]
References
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Almehmadi, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(10), 2275. [Link]
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Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
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Nasser, S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. [Link]
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Bavetsias, V., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]
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Ali, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Oxford Advanced Materials Network. [Link]
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El-Gamal, M. I., et al. (2024). Newly synthesized pyrazolo[1,5‐a]pyrimidine derivatives as CDK inhibitors. ResearchGate. [Link]
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Al-Warhi, T., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI. [Link]
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Bakr, R. B., & Abdellatif, K. (2021). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. [Link]
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Almehmadi, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. [Link]
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Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. [Link]
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Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Semantic Scholar. [Link]
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Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]
-
Grelik, E., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 250, 115217. [Link]
-
Attia, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(31), 20089-20108. [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1143. [Link]
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Al-Warhi, T., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 151, 107873. [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(10), 2275. [Link]
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Ali, S., et al. (2009). The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity. Cancer Research, 69(15), 6208-6215. [Link]
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Attia, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11726. [Link]
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Al-Warhi, T., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Frontiers in Chemistry, 11, 1269458. [Link]
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El-Naggar, M., et al. (2022). Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus. Synthetic Communications, 52(12), 1735-1750. [Link]
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Liu, D., et al. (2022). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 15(1), 1-19. [Link]
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Nasser, S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Semantic Scholar. [Link]
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Gibson, K. R., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1675-1685. [Link]
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- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
Welcome to the technical support center for tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering solubility challenges with this and structurally similar compounds. We will explore the underlying reasons for these issues and provide a systematic approach to overcoming them, from simple benchtop adjustments to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound exhibiting poor solubility, particularly in aqueous solutions?
A: The limited aqueous solubility of this compound stems from its molecular structure. The core pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar heterocyclic system. This planarity can promote strong intermolecular interactions (π-π stacking) in the solid state, leading to high crystal lattice energy that the favorable interactions with water molecules cannot easily overcome.[1] Furthermore, the presence of the bulky, non-polar tert-butyl group significantly increases the molecule's hydrophobicity, further disfavoring dissolution in polar, aqueous media. Many new chemical entities, particularly heterocyclic compounds like pyrazolopyrimidines, are known to be practically insoluble in water, a major challenge in formulation science.[2][3]
Q2: What are the recommended starting solvents for this compound for in-vitro testing?
A: For initial solubilization, especially for creating stock solutions, polar aprotic organic solvents are typically effective. While readily soluble in DMSO and other organic solvents, the goal is often to achieve solubility in aqueous media for biological assays.[4]
Initial Solvent Recommendations:
-
Dimethyl Sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions. A product datasheet for a similar pyrazolopyrimidine derivative, PP1, confirms its solubility in DMSO up to 25 mg/mL.[5]
-
Ethanol: Another viable option, though it may not achieve the same high concentrations as DMSO.[5]
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for this class of compounds.
Critical Consideration for Biological Assays: When preparing working solutions from an organic stock, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity in your experimental system.
Q3: Can pH adjustment be used to improve the aqueous solubility of this compound?
A: Yes, pH adjustment is a highly effective first-line strategy for compounds with ionizable groups.[6] The pyrazolo[1,5-a]pyrimidine ring system contains nitrogen atoms that are weakly basic and can be protonated in acidic conditions. By lowering the pH of the aqueous medium, you can form a cationic salt of the compound in situ. This charged species will have significantly improved electrostatic interactions with water molecules, thereby increasing solubility.
We recommend performing a pH-solubility profile by measuring the compound's solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). This will identify the optimal pH for dissolution and is a critical step in pre-formulation development.[7]
Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement
If initial solvent selection and simple pH adjustments are insufficient, a more systematic approach is required. The following workflow guides you from quantitative assessment to advanced formulation techniques.
Workflow Overview Diagram
Caption: Decision workflow for systematically addressing solubility issues.
Step 1: Protocol for Quantitative Solubility Assessment
Before attempting to improve solubility, it's essential to establish a baseline. We recommend determining both kinetic and thermodynamic solubility as they provide different, yet complementary, insights.[8]
Objective: To determine the quantitative solubility of the compound in a target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS pH 7.4).
Methodology: Shake-Flask Method for Thermodynamic Solubility [7]
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Add an excess amount of the solid compound to a known volume of the test buffer in a sealed vial. The solid should be visible as a suspension.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution.[9]
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
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The resulting concentration is the thermodynamic solubility.
Step 2: Co-Solvent and Excipient Screening
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11] This is a simple and highly effective technique.[11]
Recommended Co-solvents & Excipients:
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Polyethylene Glycol (PEG 300/400): Commonly used in parenteral formulations due to low toxicity.[11]
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Propylene Glycol (PG): Another low-toxicity co-solvent effective for nonpolar drugs.[11]
-
Ethanol: Effective but may have limitations for in-vivo use at higher concentrations.
-
Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with guest molecules like your compound, effectively shielding the hydrophobic regions and increasing aqueous solubility.[2] This technique has been shown to strongly improve the water solubility of pyrazolo[3,4-d]pyrimidine derivatives.[4]
Data Summary: Co-Solvent System Evaluation
| Co-Solvent/Excipient | Concentration in Aqueous Buffer | Measured Solubility (µg/mL) | Fold Increase (vs. Buffer) | Remarks |
| Control (PBS, pH 7.4) | N/A | <1.0 | - | Baseline thermodynamic solubility |
| PEG 400 | 10% (v/v) | [Enter Experimental Data] | ||
| Propylene Glycol | 10% (v/v) | [Enter Experimental Data] | ||
| Ethanol | 10% (v/v) | [Enter Experimental Data] | ||
| HP-β-CD | 5% (w/v) | [Enter Experimental Data] | Check for dose-dependent increase. |
Step 3: Advanced Formulation Strategies
If the above methods do not yield the desired solubility for your application (e.g., for in-vivo pharmacokinetic studies), more advanced formulation techniques that modify the physical form of the drug are necessary.
1. Amorphous Solid Dispersions (ASDs)
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Principle: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous, high-energy form of the drug.[12] The amorphous state lacks the strong crystal lattice, making it much more readily soluble.[12]
-
Methodology: A common method is to dissolve both the drug and a suitable polymer (e.g., PVP, HPMC-AS) in a common organic solvent, then rapidly remove the solvent via spray-drying or film evaporation.
-
Relevance: Miniaturized assays using polymer-drug microarrays have demonstrated that this is a highly promising strategy for improving the apparent water solubility of hydrophobic pyrazolo[3,4-d]pyrimidine derivatives.[4][13][14]
2. Nanosuspensions
-
Principle: This involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm).[2] According to the Ostwald-Freundlich equation, decreasing particle size increases the surface area-to-volume ratio, which in turn increases the dissolution rate and saturation solubility.
-
Methodology: Nanosuspensions can be prepared by top-down methods like media milling or high-pressure homogenization, or by bottom-up methods like precipitation.[11] The nanoparticles are stabilized by surfactants or polymers to prevent aggregation.[2]
-
Relevance: This technology is specifically designed for poorly soluble drugs that are insoluble in both water and oils, making it a suitable option for challenging compounds.[2]
References
-
Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
-
Pawar, P. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Brusq, J. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Deshmukh, A.S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]
-
Brusq, J. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available at: [Link]
-
Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
- Glaxo Group Limited. (2005). Method for determining solubility of a chemical compound. Google Patents.
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- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
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- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 12. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Pyrazolo[1,5-a]pyrimidine Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the yield and purity of this critical heterocyclic scaffold. We will move beyond simple procedural lists to delve into the mechanistic reasoning behind common issues, providing you with the insights needed to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities. However, its synthesis, most commonly via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, can be fraught with challenges. Low yields, complex product mixtures, and purification difficulties are frequently reported hurdles. This guide is structured to address these specific problems in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My primary reaction of 3-aminopyrazole with an enaminone results in a very low yield of the desired pyrazolo[1,5-a]pyrimidine. What are the likely causes?
This is a common and often multifaceted issue. The primary culprits are typically competing side reactions and suboptimal reaction conditions that fail to favor the desired cyclization pathway.
Core Problem: Regioselectivity and Side Reactions
The reaction between a 3-aminopyrazole and a 1,3-dicarbonyl equivalent is a condensation reaction that can theoretically lead to two different regioisomers: the pyrazolo[1,5-a]pyrimidine and the pyrazolo[1,5-c]pyrimidine. While the former is usually the thermodynamically favored product, kinetic factors can lead to the formation of the undesired isomer or other side products, especially if the reaction is not driven to completion.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Solvent Choice is Critical: The polarity of the solvent can significantly influence the reaction. Non-polar solvents like toluene or xylene, often used with a Dean-Stark trap, are effective for removing water and driving the equilibrium towards the cyclized product. However, for some substrates, polar aprotic solvents like DMF or DMSO can be beneficial by increasing the solubility of the starting materials. It is crucial to ensure the solvent is anhydrous.
-
Catalyst Screening: While many of these condensations can proceed thermally, acid catalysis is often employed to accelerate the reaction.
-
Brønsted Acids: Acetic acid is a common choice, providing a balance of reactivity without promoting excessive side reactions. Stronger acids like HCl or H₂SO₄ can sometimes lead to degradation of the starting materials or products.
-
Lewis Acids: In some cases, Lewis acids such as ZnCl₂ or Sc(OTf)₃ can effectively catalyze the reaction, particularly when dealing with less reactive substrates.
-
-
Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-140 °C) to facilitate the dehydration and cyclization steps. However, excessively high temperatures or prolonged reaction times can lead to the formation of tars and other degradation byproducts. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.
Question 2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
The formation of the undesired pyrazolo[1,5-c]pyrimidine isomer is a known issue, particularly with unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by the initial nucleophilic attack of the aminopyrazole onto the dicarbonyl compound.
Mechanistic Insight:
The 3-aminopyrazole has two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic NH₂ group. The initial attack can occur from either of these nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent reaction pathway determines which isomer is formed.
Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Modifying the substituents on the aminopyrazole or the dicarbonyl compound can introduce steric hindrance that favors one reaction pathway over the other. For example, a bulky substituent at the 5-position of the aminopyrazole can disfavor attack at the adjacent N1 position.
-
Electronic Effects: The electronic nature of the substituents can also influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbons. Electron-withdrawing groups on the dicarbonyl compound can increase its reactivity, but may also affect the regioselectivity.
-
Pre-functionalization of Reagents: A more controlled approach is to use pre-functionalized reagents that dictate the regiochemical outcome. For instance, using a β-enaminone instead of a 1,3-dicarbonyl can provide a more regioselective synthesis.
Table 1: Comparison of Reaction Conditions for Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Typical Outcome |
| Acetic Acid | Ethanol | Reflux | Good for many substrates, but can yield mixtures. |
| p-TsOH | Toluene | Reflux (Dean-Stark) | Often improves yield and selectivity by removing water. |
| None (Thermal) | DMF | 120-140 | Can be effective, but may require longer reaction times. |
| Microwave | Acetic Acid | 150 | Can significantly reduce reaction times and sometimes improve selectivity. |
Question 3: My crude product is a complex mixture that is very difficult to purify by column chromatography. What are some alternative purification strategies?
Purification is a significant bottleneck in many organic syntheses. When standard silica gel chromatography fails to provide a clean separation, alternative methods should be considered.
Troubleshooting Purification:
-
Recrystallization: This is often the most effective method for purifying solid products. A systematic screening of different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) should be performed to find suitable conditions for recrystallization.
-
Acid-Base Extraction: Pyrazolo[1,5-a]pyrimidines are basic compounds. An acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.
-
Alternative Chromatography:
-
Alumina Chromatography: If your compound is sensitive to the acidic nature of silica gel, using neutral or basic alumina can be a good alternative.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation than normal-phase chromatography.
-
Experimental Protocols
General Protocol for the Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for different substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the chosen solvent (e.g., ethanol or toluene, ~0.2 M concentration).
-
Add the catalyst (e.g., glacial acetic acid, 0.1-1.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using one of the methods described above (e.g., column chromatography, recrystallization).
-
Characterize the purified product by NMR, mass spectrometry, and melting point.
References
-
Kandeel, M. M., & El-Gendy, M. S. (2017). Pyrazolo[1,5-a]pyrimidine: A comprehensive review of its synthesis and medicinal applications. Journal of Heterocyclic Chemistry, 54(4), 2087-2115. [Link]
-
El-Sayed, W. A., & El-Essawy, F. A. (2018). Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines. Mini-Reviews in Medicinal Chemistry, 18(1), 36-54. [Link]
-
Aly, A. A., & Bräse, S. (2011). Recent advances in the synthesis of pyrazoles. Advanced Synthesis & Catalysis, 353(10), 1617-1656. [Link]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Cyclization
To: The Scientific Community From: Gemini Advanced Synthesis & Applications Group Subject: Technical Guide for the Optimization and Troubleshooting of Pyrazolo[1,5-a]pyrimidine Cyclization Reactions
This document serves as a comprehensive technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis, while versatile, is often nuanced. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during the crucial cyclization step.
Section 1: Understanding the Core Reaction: Mechanism & Key Parameters
The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3- or 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, enaminone, or chalcone.[1][3] The reaction's success hinges on a delicate interplay of nucleophilicity, electrophilicity, and reaction conditions.
The generally accepted mechanism proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the partner molecule. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.[4] The regiochemical outcome is dictated by which nitrogen atom of the pyrazole ring acts as the nucleophile in the final ring-closing step.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in the laboratory.
Q1: My reaction has a very low yield or is not producing any of the desired product. What are the likely causes and how can I fix this?
Answer: Low or no yield is the most frequent complaint. The root cause can typically be traced to one of four areas: starting material quality, reaction conditions, catalyst/base choice, or workup procedure.
Troubleshooting Workflow:
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigator's Guide to tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
Document ID: T-BPC-DMSO-STAB-001
Last Updated: January 5, 2026
Overview: The Critical Role of Stock Solution Integrity
Researchers working with novel small molecules like tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate understand that reproducible data is the bedrock of scientific discovery. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[1][2][3][4] The integrity of your experimental findings—be it in cell-based assays or biophysical measurements—begins with the chemical stability of your compound stock solution.
Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening and compound storage, prized for its exceptional solvating power.[5][6] However, its properties can also present challenges. This guide provides a comprehensive framework for understanding, troubleshooting, and verifying the stability of your this compound DMSO stock solutions to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide: Investigating Inconsistent Experimental Results
Unexpected or shifting data is often the first sign of a compromised compound stock. Before questioning your assay, first validate your reagents.
| Symptom / Observation | Potential Root Cause (Compound Instability) | Recommended Action Plan |
| Gradual loss of potency (e.g., IC50 values increase over time). | Hydrolysis of the tert-Butylcarbamate (Boc) group. The Boc protecting group is known to be labile under acidic conditions.[7][8][9] Trace amounts of acidic impurities or absorbed atmospheric water in DMSO can facilitate slow hydrolysis to the free amine, which may have a different (likely lower) activity. | 1. Prepare a fresh DMSO stock from solid material. 2. Immediately run a dose-response experiment comparing the fresh stock against the old stock. 3. Perform a quality control (QC) check on the old stock solution using LC-MS to look for a new peak corresponding to the deprotected amine. |
| High variability between experiments run on different days. | Freeze-Thaw Cycle Degradation. While many compounds are stable through multiple freeze-thaw cycles, some are not.[10][11][12][13][14] Each cycle introduces the risk of water condensation into the DMSO stock, which can accelerate degradation. | 1. Adopt an Aliquoting Strategy: Prepare a concentrated primary stock and create smaller, single-use aliquots for daily experiments.[15] This minimizes freeze-thaw cycles on the main stock. 2. Limit the number of freeze-thaw cycles for any given aliquot to a maximum of 3-5. |
| Appearance of new peaks/spots in analytical QC (LC-MS, HPLC, TLC). | Chemical Degradation. This is direct evidence of instability. Besides Boc-group hydrolysis, the pyrazolo[1,5-a]pyrimidine core, while generally stable, could be susceptible to oxidation or other transformations under prolonged storage, especially at room temperature. | 1. Characterize the Degradant: Use mass spectrometry to determine the mass of the new peak. A mass difference corresponding to the loss of the Boc group (100.12 Da) is a strong indicator of hydrolysis. 2. Review Storage Conditions: Ensure storage is at -20°C or -80°C and that high-purity, anhydrous DMSO was used.[15] |
| Compound precipitation out of solution. | Water Contamination or Supersaturation. DMSO is highly hygroscopic and readily absorbs moisture from the air.[16][17] For hydrophobic compounds, the addition of water to DMSO can drastically reduce solubility, causing precipitation, especially after a freeze-thaw cycle. | 1. Centrifuge the vial to pellet the precipitate. 2. Carefully transfer the supernatant to a new vial and re-determine its concentration via UV-Vis spectroscopy or qNMR. 3. To avoid this, always use anhydrous DMSO, handle it quickly, and consider storing stock solutions under an inert gas like argon or nitrogen.[10][11] |
Chemical Stability Profile: Understanding the Molecule
The stability of this compound in DMSO is dictated by its two key structural features:
-
Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is generally robust and has been successfully used in numerous drug discovery campaigns.[4] Its stability is a key reason for its prevalence in medicinal chemistry.
-
tert-Butylcarbamate (Boc) Group: This is the most likely point of failure. The Boc group is a standard amine protecting group designed for removal under acidic conditions.[7][9] While stable to most bases and nucleophiles, its lability to acid means that even trace acidic impurities, which can arise from the decomposition of DMSO itself over time, may catalyze its cleavage.[18][19]
The primary degradation pathway to anticipate is the acid-catalyzed hydrolysis of the carbamate to yield the corresponding 3-amino-pyrazolo[1,5-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for my DMSO stock solution? For long-term storage (>1 month), aliquots should be stored at -80°C. For short-term, routine use (up to 3 months), -20°C is generally acceptable.[15] Always use tightly sealed vials to minimize moisture absorption. Studies show significant compound loss after one year of storage at room temperature, with the probability of observing the original compound dropping to 52%.[20][21][22]
Q2: How many times can I safely freeze and thaw my stock solution? This is compound-dependent. As a best practice, you should minimize freeze-thaw cycles whenever possible by making single-use aliquots.[15] If unavoidable, do not exceed 5 cycles. Studies on diverse compound libraries have shown that while many compounds are stable up to 11-25 cycles, it is an unnecessary risk.[10][13]
Q3: Does the grade of DMSO matter? Absolutely. Always use anhydrous, high-purity (≥99.9%) DMSO packaged under inert gas. Lower-grade DMSO may contain water or acidic impurities that can directly promote compound degradation.[17]
Q4: My compound seems stable in DMSO/water mixtures. Is this normal? Some studies have shown that for certain compounds, a 90/10 DMSO/water mixture can surprisingly improve stability over long periods at 4°C, potentially by preventing precipitation.[20][22] However, this is not a universal rule and should not be assumed for a Boc-protected compound, where water can act as a reactant for hydrolysis. The standard recommendation remains anhydrous DMSO for initial stock preparation.
Protocol: Self-Validation of Stock Solution Stability
Do not assume stability; verify it. This protocol provides a robust workflow for assessing the stability of your compound in DMSO over time.
Objective: To quantify the percentage of intact this compound in a DMSO stock solution after storage under typical laboratory conditions.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Materials:
-
Solid this compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Autosampler vials
Workflow:
Step-by-Step Procedure:
-
Stock Preparation: Accurately weigh the solid compound and dissolve in anhydrous DMSO to a final concentration of 10 or 20 mM. Vortex thoroughly to ensure complete dissolution.
-
Time-Zero (T=0) Analysis: Immediately after preparation, dilute a small amount of the stock solution into an appropriate solvent (e.g., acetonitrile/water) and analyze by LC-MS or HPLC. Obtain the peak area of the parent compound. This represents 100% integrity.
-
Aliquoting: Dispense the remaining stock solution into multiple, small-volume, tightly-sealed vials (e.g., 20 µL each). This creates your single-use aliquots.
-
Storage: Store these aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At each scheduled time point (e.g., 1 week, 4 weeks, 12 weeks), remove one aliquot from each storage condition. Allow it to thaw completely at room temperature.
-
Analysis: Once thawed, dilute and analyze the sample using the identical LC-MS/HPLC method established at T=0.
-
Data Interpretation: Calculate the percentage of compound remaining by comparing the peak area of the parent compound at the given time point to the peak area at T=0. Look for the appearance of new peaks that may correspond to degradation products.
Data Summary Table:
| Time Point | Storage Temp. | Parent Peak Area | % Remaining (vs. T=0) | Peak Area of New Species (if any) |
| 0 | N/A | [Value from T=0 run] | 100% | 0 |
| 1 Week | -20°C | |||
| 1 Week | Room Temp | |||
| 4 Weeks | -20°C | |||
| 4 Weeks | Room Temp |
References
- The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). Vertex AI Search.
- The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). PubMed.
- Best practices for preparing and storing Myricetin stock solutions in DMSO. (n.d.). Benchchem.
- The effect of freeze/thaw cycles on the stability of compounds in DMSO. (n.d.). PubMed.
- Overcoming problems of compound storage in DMSO: solvent and process alternatives. (n.d.). PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central.
- (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009, July 17). ResearchGate.
- (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (n.d.). ResearchGate.
- The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). Yufeng.
- What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora.
- What is the best right way of storing DMSO in research lab? (2015, June 10). ResearchGate.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Semantic Scholar.
- Effects of incompatible substances on the thermal stability of dimethyl sulfoxide | Request PDF. (n.d.). ResearchGate.
- Studies on repository compound stability in DMSO under various conditions. (n.d.). PubMed.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent | Request PDF. (n.d.). ResearchGate.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PubMed Central.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed.
- Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
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- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate off-target effects, thereby enhancing the selectivity and clinical potential of your compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[2] Off-target activities can lead to toxicity, undesirable side effects, and confound experimental results, making a robust selectivity profiling strategy essential.
This support center is structured to address common challenges through a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental issues.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor is potent in a biochemical assay but shows unexpected toxicity or a different-than-expected phenotype in cell-based assays. What could be the cause?
A1: This discrepancy often points to off-target effects. While your inhibitor may be potent against your primary target, it could be interacting with other kinases or even non-kinase proteins within the cell, leading to unforeseen biological consequences.[3] It is crucial to perform comprehensive selectivity profiling to identify these unintended interactions.
Q2: What is the first step I should take to assess the selectivity of my inhibitor?
A2: A broad in vitro kinase panel screen, such as a KINOMEscan™ or a similar service, is an excellent starting point.[4][5][6] This will provide a global view of your inhibitor's activity against a large number of kinases at a fixed concentration. The results will highlight potential off-targets that require further investigation.
Q3: How do I confirm that my inhibitor is engaging its intended target in cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[7][8][9] This method is based on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of your target protein in the presence of your inhibitor provides direct evidence of binding in cells.
Q4: My kinome scan revealed several potential off-targets. How do I prioritize which ones to validate?
A4: Prioritize off-targets based on several factors:
-
Potency: Focus on kinases that are inhibited by a significant percentage at the screening concentration.
-
Physiological Relevance: Consider the known biological functions of the off-target kinases and whether their inhibition could explain the observed cellular phenotype.
-
Structural Similarity: Analyze the ATP-binding site similarity between your primary target and the identified off-targets. Computational tools can aid in this analysis.[10]
Q5: What are some common strategies to improve the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?
A5: Structure-Activity Relationship (SAR) studies are key to improving selectivity.[11][12] Common strategies include:
-
Targeting Unique Pockets: Introduce chemical moieties that can form specific interactions with less conserved regions of the ATP-binding site of your primary target.
-
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can alter the inhibitor's binding profile.
-
Macrocyclization: In some cases, constraining the molecule's conformation through macrocyclization can enhance selectivity.[13]
Troubleshooting Guides
Guide 1: Interpreting and Acting on Kinome Profiling Data
Kinome profiling provides a wealth of data, but its interpretation is critical for making informed decisions in your drug discovery program.
Problem: My kinome scan shows my inhibitor hits multiple kinases with high affinity.
dot graph TD { A[Start: Multi-target Kinase Inhibition Observed] --> B{Is there a common structural feature among the off-targets?}; B -->|Yes| C[Analyze binding site similarities using computational tools]; C --> D{Can you identify unique features in your primary target's binding site?}; D -->|Yes| E[Design new analogs with moieties that exploit these unique features]; D -->|No| F[Consider if a multi-target profile could be therapeutically beneficial]; B -->|No| G[Prioritize off-targets based on potency and biological relevance]; G --> H[Perform orthogonal validation assays for high-priority off-targets]; H --> I[If off-target activity is confirmed and undesirable, return to medicinal chemistry]; I --> E; E --> J[Synthesize and test new analogs]; J --> K[Re-profile promising candidates]; F --> L[Investigate potential polypharmacology]; K --> M[End: Improved Selectivity Achieved]; L --> M; } caption { text-anchor: middle; font-size: 12px; fill: #333; }
Workflow for Addressing Multi-Target Inhibition
Step-by-Step Troubleshooting:
-
Data Analysis and Triage:
-
Quantify Selectivity: Use metrics like the selectivity score (S-score) to quantify the selectivity of your compound.
-
Group Off-Targets: Group the identified off-targets by kinase family to identify potential patterns.
-
Cross-Reference with Phenotypic Data: Correlate the off-target profile with the observed cellular phenotype. Could inhibition of a specific off-target or pathway explain the results?
-
-
Computational Analysis:
-
Binding Site Similarity: Utilize computational tools to compare the ATP-binding pockets of your primary target and the high-affinity off-targets. This can reveal conserved residues that your inhibitor may be interacting with across multiple kinases.[10]
-
Docking Studies: Perform molecular docking simulations of your inhibitor into the binding sites of both the on-target and off-targets to understand the binding modes and identify opportunities for introducing selectivity.
-
-
Experimental Validation of Off-Targets:
-
Biochemical IC50/Kd Determination: For high-priority off-targets, determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to confirm the initial screening hit and quantify the potency of the interaction.
-
Cellular Target Engagement: Use CETSA to confirm that the inhibitor engages the off-target protein in a cellular environment.[7][8]
-
Cellular Functional Assays: If available, use cell-based assays that specifically measure the activity of the off-target kinase to confirm functional inhibition.
-
-
Informing Medicinal Chemistry Efforts:
-
The combined data from kinome profiling, computational analysis, and experimental validation will provide a clear rationale for the next round of chemical synthesis. The goal is to design new analogs that retain potency against the primary target while reducing affinity for the identified off-targets.[11][12]
-
| Parameter | Interpretation | Recommended Action |
| High percentage of inhibition (>90%) against multiple kinases | Low selectivity. | Prioritize off-targets for validation and initiate SAR studies to improve selectivity. |
| Inhibition of kinases from different families | The inhibitor may interact with a highly conserved feature of the ATP-binding site. | Perform computational analysis to identify these features and guide redesign. |
| Inhibition of a known "problematic" kinase (e.g., those associated with toxicity) | Potential for adverse effects. | Prioritize this off-target for validation and aim to eliminate this activity through medicinal chemistry. |
| Weak inhibition of many kinases | May indicate non-specific binding or promiscuity. | Re-evaluate the core scaffold and consider modifications to improve binding specificity. |
Table 1: Interpreting Kinome Scan Data
Guide 2: Troubleshooting Cellular Thermal Shift Assay (CETSA) Experiments
CETSA is a powerful but nuanced technique. The following guide will help you troubleshoot common issues.
Problem: I am not observing a thermal shift for my target protein, even though my compound is active in biochemical and cellular assays.
dot graph TD { A[Start: No Thermal Shift Observed in CETSA] --> B{Is the target protein expressed at detectable levels?}; B -->|Yes| C{Have you optimized the heat challenge conditions?}; C -->|Yes| D{Is your antibody specific and sensitive enough?}; D -->|Yes| E{Is it possible your compound is a negative allosteric modulator or binds to an unfolded state?}; E -->|Yes| F[Consider alternative target engagement assays like NanoBRET or chemical proteomics]; E -->|No| G[Re-evaluate inhibitor concentration and incubation time]; G --> H{Still no shift?}; H -->|Yes| I[The compound may not induce a significant thermal stabilization despite binding.]; I --> F; D -->|No| J[Validate antibody and/or use a more sensitive detection method]; C -->|No| K[Perform a temperature gradient experiment to determine the optimal heating temperature]; B -->|No| L[Confirm target expression via Western blot or use a cell line with higher expression]; L --> M[End: Re-run CETSA with optimized conditions]; K --> M; J --> M; F --> N[End: Alternative method provides target engagement data]; } caption { text-anchor: middle; font-size: 12px; fill: #333; }
Troubleshooting Workflow for CETSA
Step-by-Step Troubleshooting:
-
Confirm Target Expression:
-
Before starting a CETSA experiment, confirm that your target protein is expressed at a detectable level in your chosen cell line using Western blotting.
-
-
Optimize the Heat Challenge:
-
Temperature Gradient: Run a temperature gradient experiment (e.g., from 40°C to 70°C) to determine the optimal temperature for the isothermal dose-response experiment.[14] The ideal temperature is one where the target protein is partially denatured, allowing for the observation of a stabilizing shift.
-
Heating Time: While the standard protocol often uses a 3-minute heating step, for some targets, a shorter or longer time may be necessary.[15]
-
-
Antibody Validation:
-
Ensure your primary antibody is specific for the target protein and provides a strong signal in Western blotting. A weak or non-specific antibody can make it difficult to detect changes in protein solubility.
-
-
Inhibitor Concentration and Incubation Time:
-
Use a concentration of your inhibitor that is well above its cellular IC50 to maximize the chance of observing a shift.
-
Ensure a sufficient incubation time for the inhibitor to penetrate the cells and bind to the target.
-
-
Consider the Mechanism of Action:
-
Not all ligand binding events result in a significant increase in thermal stability.[15] If your inhibitor binds to a flexible loop or induces a conformational change that does not lead to overall stabilization, a thermal shift may not be observed. In such cases, alternative target engagement assays should be considered.
-
| Issue | Potential Cause | Troubleshooting Step |
| No detectable protein band | Low protein expression or poor antibody. | Confirm expression with a positive control; validate or change the primary antibody. |
| Protein is either completely soluble or completely aggregated at all temperatures | Inappropriate temperature range for the heat challenge. | Adjust the temperature gradient to find the melting range of the protein. |
| High variability between replicates | Inconsistent cell lysis, heating, or sample loading. | Ensure precise and consistent execution of all experimental steps. |
| A destabilizing shift is observed (protein melts at a lower temperature) | The inhibitor may bind preferentially to the unfolded state of the protein. | This is still evidence of target engagement and provides valuable mechanistic information. |
Table 2: CETSA Troubleshooting
Guide 3: Leveraging Structure-Activity Relationships (SAR) to Enhance Selectivity
Improving the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor is an iterative process of design, synthesis, and testing.
Problem: My initial pyrazolo[1,5-a]pyrimidine hit is potent but not selective. How do I approach the medicinal chemistry effort to improve its profile?
dot graph TD { A[Start: Potent but Non-selective Hit] --> B[Identify key off-targets via kinome profiling]; B --> C[Perform computational analysis of on- and off-target binding sites]; C --> D{Are there exploitable differences in the binding pockets?}; D -->|Yes| E[Synthesize analogs with modifications targeting these differences]; D -->|No| F[Explore modifications at different positions of the pyrazolo[1,5-a]pyrimidine core]; E --> G[Test new analogs for on-target potency and off-target activity]; F --> G; G --> H{Is selectivity improved?}; H -->|Yes| I[Further optimize for potency and ADME properties]; H -->|No| J[Analyze SAR and return to the design phase]; J --> C; I --> K[End: Selective Lead Candidate Identified]; } caption { text-anchor: middle; font-size: 12px; fill: #333; }
SAR-Guided Selectivity Enhancement Workflow
Key SAR Insights for the Pyrazolo[1,5-a]pyrimidine Scaffold:
-
Hinge-Binding Region: The pyrazolo[1,5-a]pyrimidine core itself typically forms crucial hydrogen bonds with the hinge region of the kinase. Modifications to this core are generally less tolerated.[11]
-
Solvent-Exposed Region: Substituents on the pyrimidine ring often extend into the solvent-exposed region. Modifications here can be used to fine-tune physicochemical properties like solubility and cell permeability.
-
Selectivity Pockets: The key to achieving selectivity often lies in the substituents on the pyrazole ring. These groups can project into less conserved "selectivity pockets" adjacent to the ATP-binding site. For example, adding a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects for Trk inhibitors.[11][12] Similarly, the addition of an amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance activity.[12]
Case Study Example:
In the development of Trk inhibitors, it was found that the pyrazolo[1,5-a]pyrimidine moiety was essential for hinge binding. SAR studies revealed that the addition of a morpholine group improved selectivity by mitigating off-target effects. Furthermore, the incorporation of fluorine enhanced interactions with a specific asparagine residue, while a pyridine ring supported hydrophobic interactions, both contributing to overall potency and selectivity.[11][12]
By systematically exploring the chemical space around the pyrazolo[1,5-a]pyrimidine core and integrating data from a suite of biochemical, cellular, and computational assays, researchers can successfully navigate the challenges of kinase inhibitor selectivity and develop compounds with improved therapeutic potential.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Publications. Available at: [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | Request PDF - ResearchGate. Available at: [Link]
-
Current Advances in CETSA - Frontiers. Available at: [Link]
-
Experimental confirmation of predicted kinase inhibitors. a Single-dose... - ResearchGate. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]
-
Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds - PMC - PubMed Central. Available at: [Link]
-
SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28 - ResearchGate. Available at: [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. Available at: [Link]
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Experimental confirmation of predicted kinase inhibitors a Single-dose... - ResearchGate. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Publishing. Available at: [Link]
-
An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads - Sci-Hub. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. Available at: [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC - PubMed Central. Available at: [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. Available at: [Link]
-
KINOMEscan® Kinase Profiling Platform. Available at: [Link]
-
KINOMEscan data - HMS LINCS Project. Available at: [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors - bioRxiv. Available at: [Link]
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- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This biologically significant scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic candidates.[1][2] The most common and versatile synthetic route involves the cyclocondensation of 3- or 5-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyls or their equivalents.[3]
This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthesis. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired pyrazolo[1,5-a]pyrimidine. What are the primary causes and how can I fix this?
Answer: Low conversion is a frequent issue that can typically be traced back to three main areas: reagent quality, reaction conditions, or inherent reactivity issues.
-
1. Reagent Purity and Stability:
-
Aminopyrazole Quality: Aminopyrazoles, particularly those with electron-withdrawing groups, can be poor nucleophiles. Ensure your starting aminopyrazole is pure and has not degraded. Impurities can inhibit the reaction. Verify purity via NMR or LC-MS before starting.
-
β-Dicarbonyl/Electrophile Quality: The 1,3-dicarbonyl compound is the other critical component. Symmetrical diketones are generally straightforward, but unsymmetrical ones can lead to regioselectivity issues (discussed later).[4] More importantly, some β-ketoesters or diketones can self-condense or degrade under harsh conditions. Use freshly distilled or purified electrophiles where possible.
-
-
2. Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Acetic acid is a common choice as it acts as both a solvent and an acid catalyst, facilitating the initial condensation and subsequent dehydration.[5][6] For less reactive substrates, higher boiling point solvents like DMF or toluene (with a Dean-Stark trap to remove water) may be necessary.
-
Catalysis: Many reactions require a catalyst to proceed efficiently.
-
Acid Catalysis: Acetic acid is often sufficient. However, stronger acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) can be used judiciously to protonate the carbonyl group, making it more electrophilic.[5] Be cautious, as excessive acid can protonate the aminopyrazole, deactivating it.
-
Base Catalysis: In some cases, a base like piperidine or sodium ethoxide can be used, particularly when reacting with chalcones or enaminones, to deprotonate the aminopyrazole and increase its nucleophilicity.[4]
-
-
Temperature and Reaction Time: These reactions often require heat to drive the dehydration/cyclization step. Refluxing in acetic acid (around 118 °C) is a standard starting point. If TLC or LC-MS shows stalling, consider increasing the temperature (if the solvent allows) or extending the reaction time.[3] Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[4][5]
-
-
3. Inherent Substrate Reactivity:
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can sterically hinder the initial nucleophilic attack or the final cyclization. In such cases, more forcing conditions (higher temperature, stronger catalyst) may be required.
-
Electronic Effects: Electron-withdrawing groups on the aminopyrazole decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups increase nucleophilicity and can accelerate the reaction.
-
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Section 2: Purity and Side Products
Question: My reaction produces multiple spots on TLC, and the final product is impure. What are the likely side products and how can I improve purity?
Answer: The formation of side products is often related to the regioselectivity of the reaction or competing reaction pathways.
-
1. Regioselectivity Issues:
-
The Cause: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate), the two carbonyl groups have different electrophilicity. The aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group). The initial condensation can occur at either carbonyl, and the subsequent cyclization can involve either nitrogen, potentially leading to a mixture of regioisomers.[4][5]
-
The Solution:
-
Control Reaction Conditions: Regioselectivity is often highly dependent on pH. Under acidic conditions, the reaction typically proceeds via initial attack of the exocyclic amino group on the more reactive ketone carbonyl, followed by cyclization.[6] Under basic conditions, the pathway can change.
-
Strategic Choice of Electrophile: Using β-enaminones or β-haloenones can pre-determine the site of initial attack, offering better regiocontrol.[3]
-
Purification: If a mixture is unavoidable, careful column chromatography is required for separation. Characterization by 2D NMR (NOESY or HMBC) is essential to definitively assign the structure of the correct isomer.
-
-
-
2. Common Side Products:
-
Uncyclized Intermediate: The initial condensation product (an enamine or Schiff base) may be stable and fail to cyclize. This is often observed when the cyclization step is sterically hindered or requires higher energy. The solution is often more forceful conditions (higher heat, longer time).
-
Dimerization/Self-Condensation: The aminopyrazole or the dicarbonyl compound can react with themselves, especially under harsh conditions. Using stoichiometric amounts of reagents can help minimize this.[3]
-
Table 1: Common Impurities and Mitigation Strategies
| Observed Impurity | Potential Cause | Recommended Solution |
| Regioisomeric Product | Use of unsymmetrical 1,3-dicarbonyl | Screen reaction pH (acidic vs. basic). Use a more selective electrophile (e.g., enaminone). Separate isomers via chromatography. |
| Uncyclized Intermediate | Insufficient energy for cyclization/dehydration | Increase reaction temperature, extend reaction time, or add a stronger acid catalyst (e.g., H₂SO₄). |
| Starting Material | Incomplete reaction | See Section 1 on improving conversion. |
| Dimerized Byproducts | High concentration or excessive heating | Use stoichiometric reagent ratios; avoid excessively long reaction times once the main product is formed. |
Section 3: Reaction Mechanism and Control
Question: Can you explain the reaction mechanism? Understanding the steps would help me control the outcome.
Answer: Absolutely. The most common pathway in acidic media involves a sequence of condensation, cyclization, and dehydration.
General Reaction Mechanism The reaction between a 5-aminopyrazole and a β-dicarbonyl compound typically proceeds as follows:
-
Initial Nucleophilic Attack: The exocyclic amino group (-NH₂) of the aminopyrazole, being the more nucleophilic nitrogen, attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: This is followed by the elimination of a water molecule to form a key enamine or imine intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then performs a nucleophilic attack on the second carbonyl carbon.
-
Dehydration: A final elimination of a water molecule occurs to form the aromatic pyrimidine ring, yielding the final pyrazolo[1,5-a]pyrimidine product.[5][6]
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Understanding this pathway highlights the critical role of water removal. In reactions that stall, ensuring efficient removal of water, either by azeotropic distillation (Dean-Stark) or by using a dehydrating solvent like acetic acid, is key to driving the reaction equilibrium towards the product.[5]
Key Experimental Protocols
Protocol 1: General Synthesis using Acetylacetone in Acetic Acid
This protocol describes a standard procedure for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Materials:
-
5-Amino-3-methylpyrazole (1 equivalent)
-
Acetylacetone (1.1 equivalents)
-
Glacial Acetic Acid (10-20 volumes)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole and glacial acetic acid.
-
Reagent Addition: Stir the solution until the aminopyrazole is fully dissolved. Add acetylacetone dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aminopyrazole spot indicates reaction completion.
-
Workup:
-
Allow the mixture to cool to room temperature. A precipitate may form.
-
Slowly pour the reaction mixture into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acetic acid.
-
Stir for 30 minutes until precipitation is complete.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) or purify by flash column chromatography on silica gel.[7]
-
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines 12a-c, 13a-c and 15a-c in acetic acid.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. PubMed.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with pyrazolo[1,5-a]pyrimidine compounds. Our goal is to provide you with actionable insights and troubleshooting strategies to overcome the common challenges associated with achieving optimal oral bioavailability for this important class of molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of orally administered pyrazolo[1,5-a]pyrimidine compounds.
Q1: Why do many of our pyrazolo[1,5-a]pyrimidine derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds is often multifactorial, but typically stems from two primary challenges: poor aqueous solubility and rapid first-pass metabolism.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is often lipophilic, which can lead to dissolution-limited absorption in the gastrointestinal (GI) tract. Additionally, these compounds can be substrates for metabolic enzymes, primarily Cytochrome P450s (CYPs), in the liver and gut wall, leading to significant pre-systemic clearance.
Q2: What are the initial steps to assess the oral bioavailability of a new pyrazolo[1,5-a]pyrimidine compound?
A2: A preliminary assessment should involve a combination of in silico predictions and in vitro experiments.
-
In Silico Modeling: Utilize software to predict physicochemical properties like logP, pKa, and aqueous solubility. Models like the Biopharmaceutics Classification System (BCS) can provide an early indication of potential bioavailability issues.[3]
-
In Vitro Characterization: Experimentally determine aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). Assess metabolic stability using liver microsomes or hepatocytes.[4] Permeability can be evaluated using Caco-2 cell monolayers.
Q3: When should we focus on medicinal chemistry modifications versus formulation strategies?
A3: This is a critical decision that depends on the stage of your project and the specific liabilities of your compound.
-
Medicinal Chemistry (Lead Optimization): If you are in the early stages of drug discovery, modifying the chemical structure can be highly effective. Introducing polar functional groups or heteroatoms can improve solubility and block sites of metabolism.[1][5]
-
Formulation Strategies: If you have a lead candidate with excellent potency but poor biopharmaceutical properties, advanced formulation approaches are more appropriate. These strategies aim to enhance the in vivo performance of the existing molecule without altering its chemical structure.[3]
Q4: What are the most common formulation strategies for improving the oral bioavailability of poorly soluble drugs like pyrazolo[1,5-a]pyrimidines?
A4: Several formulation strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate compared to the crystalline form.[3]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, improving solubilization and absorption.[6]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drug molecules.[3]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental issues encountered when working to enhance the oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds.
Issue 1: Inconsistent or Low In Vitro Solubility Data
| Symptom | Probable Cause(s) | Suggested Action(s) |
| High variability in solubility measurements across replicates. | 1. Insufficient equilibration time: The compound may not have reached its thermodynamic solubility limit. 2. Metastable form conversion: The compound may be converting to a less soluble crystalline form during the experiment. 3. Inaccurate quantification method: The analytical method (e.g., HPLC, UV-Vis) may not be properly validated. | 1. Extend equilibration time: Conduct a time-course study to determine when equilibrium is reached. 2. Characterize solid form: Use techniques like XRPD and DSC to analyze the solid form before and after the solubility study. 3. Validate analytical method: Ensure linearity, accuracy, and precision of the quantification method in the relevant media. |
| Solubility is significantly lower than predicted by in silico models. | 1. Strong crystal lattice energy: The in silico model may not accurately account for the high energy required to break the crystal lattice. 2. pH-dependent solubility: The experimental pH may be far from the compound's pKa, leading to low solubility of the neutral form. | 1. Attempt to generate amorphous material or different polymorphs: This can help determine if the crystalline form is the limiting factor. 2. Measure solubility across a wide pH range: This will provide a comprehensive understanding of the compound's ionization behavior. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption
| Symptom | Probable Cause(s) | Suggested Action(s) |
| Rapid in vitro dissolution but low in vivo exposure. | 1. Precipitation in the GI tract: The drug may dissolve initially in the stomach but precipitate in the higher pH of the intestine.[6] 2. High first-pass metabolism: The drug is absorbed but rapidly metabolized before reaching systemic circulation. 3. Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Conduct in vitro precipitation studies: Use a pH-shift method to simulate the transition from the stomach to the intestine. 2. Perform in vitro metabolism studies: Use liver microsomes or hepatocytes to assess metabolic stability. 3. Run a Caco-2 permeability assay with a P-gp inhibitor: This will determine if efflux is a significant barrier. |
| Slow in vitro dissolution but reasonable in vivo exposure. | 1. In vivo solubilization: Bile salts and other endogenous surfactants in the GI tract may be enhancing solubilization in vivo. 2. Food effects: The presence of food, particularly high-fat meals, can increase absorption of lipophilic compounds. | 1. Use biorelevant dissolution media: Incorporate simulated intestinal fluids (FaSSIF and FeSSIF) that contain bile salts and lecithin into your in vitro dissolution testing. 2. Conduct a food-effect study in animals: This will help to understand the impact of food on the drug's absorption. |
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay using the pH-Shift Method
This protocol is designed to assess the potential for a compound to precipitate upon transitioning from the acidic environment of the stomach to the neutral pH of the small intestine.
Materials:
-
Test pyrazolo[1,5-a]pyrimidine compound
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
HPLC system with a validated analytical method
-
96-well plates
-
Plate shaker and reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Add an aliquot of the stock solution to SGF to achieve a target concentration (e.g., 200 µM).
-
Incubate the solution at 37°C with shaking for 1-2 hours.
-
At t=0, take a sample and immediately filter or centrifuge to separate any undissolved compound. Analyze the supernatant by HPLC to determine the initial concentration in SGF.
-
Add FaSSIF to the remaining SGF solution to simulate the pH shift.
-
Take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Process and analyze the samples by HPLC to determine the concentration of the compound remaining in solution over time.
-
Data Analysis: Plot the concentration of the compound versus time. A significant decrease in concentration after the pH shift indicates a high potential for in vivo precipitation.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium and identifies potential interactions with efflux transporters like P-gp.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Test pyrazolo[1,5-a]pyrimidine compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Digoxin
-
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system with a validated analytical method
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (and controls) to the apical (A) side of the Transwell insert.
-
Take samples from the basolateral (B) side at various time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at various time points.
-
-
To assess P-gp interaction, repeat the A-B and B-A permeability experiments in the presence of a P-gp inhibitor.
-
Analyze all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 suggests the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.
-
Part 4: Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
Navigating the Scale-Up of Pyrazolo[1,5-a]pyrimidine Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to anticipate and overcome the challenges inherent in scaling up these important heterocyclic compounds.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, what works seamlessly on the benchtop can present significant hurdles at the pilot or manufacturing scale. This guide is structured to address these challenges head-on, providing not just solutions, but the fundamental reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up pyrazolo[1,5-a]pyrimidine synthesis?
A1: The primary challenges in scaling up the synthesis of pyrazolo[1,5-a]pyrimidines revolve around ensuring consistency, safety, and efficiency. Key areas of concern include:
-
Reaction Kinetics and Thermodynamics: Managing heat evolution (exotherms) from reactions that were negligible at a smaller scale.
-
Mass Transfer and Mixing: Ensuring uniform mixing in large reactors to avoid localized "hot spots" or areas of high concentration, which can lead to side reactions.
-
Work-up and Product Isolation: Handling large volumes of solvents and reagents during extraction, filtration, and crystallization.
-
Impurity Profile: The formation of new or increased levels of impurities due to longer reaction times or temperature deviations.
-
Solid-State Properties: Controlling the crystal form (polymorphism) of the final product, which can impact its physical and pharmacological properties.[2]
-
Safety: Handling potentially hazardous reagents and managing the risks of exothermic events or pressure build-up in large reactors.
Q2: Which synthetic route for pyrazolo[1,5-a]pyrimidines is generally considered the most scalable?
A2: The most common and often most scalable route is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3][4] This method is frequently advantageous for large-scale production due to:
-
Convergent Synthesis: It brings together two key fragments in a single step, which is often more efficient than linear syntheses.
-
Readily Available Starting Materials: Many 5-aminopyrazoles and β-dicarbonyl compounds are commercially available or can be prepared in large quantities.
-
Generally Moderate Reaction Conditions: These reactions can often be run without extreme temperatures or pressures.
However, the "best" route is always case-specific and depends on the desired substitution pattern and the specific molecule. Three-component reactions and microwave-assisted syntheses have also been developed for efficient synthesis, though their scalability needs to be evaluated on a case-by-case basis.[3][5]
Q3: What are the critical safety considerations for the large-scale synthesis of pyrazolo[1,5-a]pyrimidines?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Performing studies like Differential Scanning Calorimetry (DSC) on reaction mixtures to understand their thermal stability and the potential for runaway reactions.
-
Reagent and Solvent Safety: Thoroughly reviewing the safety data sheets (SDS) for all materials and implementing appropriate handling procedures, especially for toxic, flammable, or reactive substances.
-
Process Safety Management (PSM): Implementing a systematic approach to identify, evaluate, and control process hazards. This includes having proper pressure relief systems on reactors and ensuring adequate ventilation.
-
Personal Protective Equipment (PPE): Ensuring all personnel are equipped with and trained on the use of appropriate PPE.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the scale-up of your pyrazolo[1,5-a]pyrimidine synthesis, along with potential causes and solutions.
Problem 1: Low Yields and Incomplete Conversion
Q: My reaction yield has dropped significantly after scaling up, and I'm observing a large amount of unreacted starting material. What could be the cause?
A: This is a common issue and can often be traced back to mixing and heat transfer inefficiencies at a larger scale.
-
Inadequate Mixing: In a large reactor, it's more challenging to achieve the same level of mixing as in a small flask. This can lead to poor contact between reactants, resulting in a slower reaction rate and incomplete conversion.
-
Solution: Evaluate the reactor's agitation system. You may need to increase the stirring speed, use a different type of impeller, or consider a reactor with baffles to improve mixing.
-
-
Poor Temperature Control: If the reaction is endothermic, the larger volume may not be reaching the optimal temperature uniformly. Conversely, if it's exothermic, localized overheating can lead to degradation of reactants or products.
-
Solution: Ensure your reactor's heating/cooling jacket is functioning correctly and that the heat transfer fluid is at the appropriate temperature. For highly exothermic reactions, you may need to slow down the rate of reagent addition to allow the cooling system to keep up.
-
-
Reagent Addition Order and Rate: The way you add your reagents can have a much more pronounced effect at scale.
-
Solution: Experiment with the order and rate of addition. For example, adding one reagent slowly to a solution of the other can help maintain better control over the reaction.
-
Problem 2: Side Reactions and Impurity Formation
Q: I'm seeing new impurities on my chromatogram that were not present in my lab-scale reactions. How can I identify and control them?
A: The appearance of new impurities is often due to subtle changes in reaction conditions that become magnified at a larger scale.
-
Longer Reaction Times: Scale-up reactions often run for longer periods, which can allow for the formation of thermodynamically favored but kinetically slower-forming side products.
-
Solution: Optimize the reaction time by taking regular samples and analyzing them to determine when the reaction is truly complete. Quench the reaction as soon as the desired conversion is reached.
-
-
Temperature Gradients: "Hot spots" in the reactor due to poor mixing or inadequate cooling can lead to thermal degradation or unwanted side reactions.
-
Solution: As mentioned previously, improve mixing and temperature control. Consider using a reaction calorimeter to better understand the heat flow of your reaction.
-
-
Atmospheric Control: Sensitivity to air or moisture can be more of an issue in a large reactor with a larger headspace.
-
Solution: Ensure the reactor is properly inerted with nitrogen or argon if your reaction is sensitive to air or moisture.
-
Caption: A decision tree for addressing unexpected impurities during scale-up.
Problem 3: Difficult Product Isolation and Purification
Q: My product is not crystallizing as expected, or it's coming out as an oil. How can I improve my isolation procedure?
A: Crystallization is highly dependent on factors like supersaturation, cooling rate, and the presence of impurities, all of which can change during scale-up.
-
Solvent Selection: The ideal solvent system for crystallization may be different at a larger scale.
-
Solution: Conduct a solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Consider using an anti-solvent to induce crystallization.
-
-
Cooling Profile: Rapid cooling of a large volume can lead to the formation of small, impure crystals or oils.
-
Solution: Implement a controlled cooling profile. A slower cooling rate often results in larger, purer crystals.
-
-
Seeding: Spontaneous nucleation can be unreliable at a large scale.
-
Solution: Develop a seeding strategy. Adding a small amount of pure product crystals at the appropriate temperature can induce controlled crystallization and lead to a more consistent particle size distribution.
-
-
Polymorphism: Different cooling rates and solvent systems can lead to the formation of different crystal forms (polymorphs), which can have different physical properties.[2][6]
-
Solution: Characterize the solid form of your product using techniques like X-ray powder diffraction (XRPD) and DSC. Once you have identified the desired polymorph, develop a crystallization protocol that consistently produces it.
-
Experimental Protocol: A Scalable Synthesis of a 7-substituted Pyrazolo[1,5-a]pyrimidine
This protocol is an example of a common synthetic route and includes considerations for scale-up.
Reaction: Condensation of 3-amino-1H-pyrazole with 1,1,3,3-tetramethoxypropane to form pyrazolo[1,5-a]pyrimidine, followed by functionalization.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
Reactor Setup: Charge a 50 L glass-lined reactor with 3-amino-1H-pyrazole (1.0 kg, 12.0 mol) and ethanol (20 L). Begin agitation.
-
Scale-up Note: Ensure the reactor is clean, dry, and equipped with a temperature probe, condenser, and nitrogen inlet.
-
-
Reagent Addition: Slowly add concentrated hydrochloric acid (1.2 L, approx. 14.4 mol) to the stirred suspension. The temperature will likely increase; maintain it below 40 °C using the reactor's cooling jacket.
-
Scale-up Note: This is an exothermic step. The rate of addition should be controlled to manage the temperature.
-
-
Second Reagent Addition: Add 1,1,3,3-tetramethoxypropane (2.0 kg, 12.2 mol) to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the starting aminopyrazole is complete.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a solution of sodium hydroxide. The product will precipitate.
-
Scale-up Note: Neutralization can also be exothermic. Add the base slowly and with good cooling.
-
-
Isolation: Filter the solid product and wash with water, followed by a small amount of cold ethanol. Dry the product under vacuum at 50 °C.
Step 2: Functionalization (Example: Chlorination)
Further functionalization, such as chlorination with POCl₃, would require careful consideration of the highly reactive and corrosive nature of the reagent, especially at a larger scale. This would necessitate a reactor made of compatible materials and a robust scrubbing system for off-gases.
Data Presentation
Table 1: Comparison of Synthetic Routes for Scalability
| Synthetic Route | Pros for Scale-up | Cons for Scale-up | Key Considerations |
| 5-Aminopyrazole + β-Dicarbonyl | Convergent, readily available starting materials, often moderate conditions.[3] | Can have regioselectivity issues with unsymmetrical dicarbonyls. | Careful control of temperature and pH to manage side reactions. |
| Three-Component Reactions | High atom economy, can build complexity quickly.[5] | Can be sensitive to stoichiometry and reagent purity. | Precise control of reagent addition is critical. |
| Microwave-Assisted Synthesis | Rapid reaction times, can improve yields.[3] | Specialized equipment required for large-scale microwave synthesis. | Not all reactions are amenable to microwave heating. |
References
- This is a placeholder for a general reference on the importance of heterocyclic compounds in medicinal chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives.
- Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives | Request PDF.
- Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Journal of Polymer Research.
- Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
- Looking for tips on scaling up organic syntheses. Reddit.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- A mechanism for synthesis of pyrido‐fused pyrazolo[1,5‐a]pyrimidine...
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Refining Kinase Assay Protocols for Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental process. Drawing from established principles and field-proven insights, we will navigate the complexities of refining your kinase assays to ensure data integrity and reproducibility.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to selectively and potently inhibit a wide range of protein kinases.[1][2] These kinases are pivotal regulators of cellular signaling, and their dysregulation is a known factor in diseases like cancer.[1][2] As such, pyrazolo[1,5-a]pyrimidine derivatives are at the forefront of drug discovery.[1][3]
However, the journey from a promising compound to validated data is often fraught with technical hurdles. This guide provides a structured approach to troubleshooting and optimizing your kinase assay protocols, ensuring that your results are both accurate and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor has poor aqueous solubility. How can I address this in my assay?
A1: Poor solubility is a known challenge with heterocyclic compounds like pyrazolo[3,4-d]pyrimidines.[4][5]
-
DMSO Stock Concentration: Prepare high-concentration stock solutions in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is consistent across all samples (typically ≤1%) to avoid solvent-induced artifacts.
-
Vehicle Controls: Always include a vehicle control (assay buffer with the same final DMSO concentration as your test compounds) to account for any effects of the solvent itself.[6]
-
Formulation Strategies: For compounds with persistent solubility issues, formulation strategies using polymers can enhance apparent water solubility without compromising potency.[4][5]
-
Pre-incubation: Briefly pre-incubating the inhibitor with the kinase in the assay buffer before adding ATP can sometimes improve interaction.
Q2: How do I determine the optimal ATP concentration for my kinase assay?
A2: The ATP concentration is a critical parameter, as most kinase inhibitors, including pyrazolo[1,5-a]pyrimidines, are ATP-competitive.[3][7] The IC50 value of an ATP-competitive inhibitor is directly dependent on the ATP concentration used in the assay.[8]
-
ATP Km Determination: The most rigorous approach is to first determine the Michaelis-Menten constant (Km) for ATP for your specific kinase-substrate pair.[9]
-
Assaying at ATP Km: Running the inhibition assay at an ATP concentration equal to the Km is a widely accepted standard.[8][9] Under these conditions, the Cheng-Prusoff equation simplifies, allowing for a more direct comparison of inhibitor potency (Ki) across different kinases.[8][10]
-
Physiological ATP Concentrations: For cell-based assays, it's important to remember that intracellular ATP concentrations are in the millimolar range, which is often much higher than the Km of most kinases.[8] This can lead to a rightward shift in IC50 values (lower apparent potency) compared to biochemical assays.[8]
Q3: My inhibitor shows high potency in a biochemical assay but is much less effective in a cell-based assay. What are the likely reasons?
A3: This is a common and important observation in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[6]
-
High Intracellular ATP: As mentioned, the high concentration of ATP in cells (mM range) creates a more competitive environment for ATP-competitive inhibitors, leading to a higher apparent IC50.[8]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects in a Cellular Context: The observed cellular phenotype might be a result of off-target effects that are not apparent in a purified biochemical assay.[6]
Q4: How can I confirm that the observed effect is due to on-target inhibition of my kinase of interest?
A4: Validating on-target activity is crucial.
-
Use a Structurally Unrelated Inhibitor: Employing a different chemical scaffold known to inhibit the same target should produce a similar biological effect. If it does, this strengthens the evidence for on-target activity.
-
Kinome-Wide Selectivity Profiling: Test your compound against a broad panel of kinases to identify potential off-targets.[6][10] This can help explain unexpected phenotypes and provides a more complete picture of your inhibitor's selectivity.
-
Rescue Experiments: In a cellular context, you can perform a rescue experiment by overexpressing a mutant form of the target kinase that is resistant to your inhibitor. If the inhibitor's effect is on-target, the resistant mutant should "rescue" the phenotype.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
A high background can mask the true inhibitory effect of your compounds, leading to inaccurate IC50 values.
| Possible Cause | Recommended Solution | Rationale |
| Reagent Contamination | Prepare fresh buffers and reagents. Ensure all components are within their expiration dates. | Contaminants can interfere with the assay chemistry or detection method.[6] |
| Sub-optimal Enzyme Concentration | Titrate the kinase to find the lowest concentration that gives a robust signal within the linear range of the assay. | Using too much enzyme can lead to rapid substrate consumption and a compressed dynamic range.[7] |
| Non-specific Substrate Phosphorylation | Run a control reaction without the kinase to check for autophosphorylation of the substrate or other non-enzymatic signal generation. | This helps to isolate the kinase-dependent signal from other sources of background. |
| Assay Plate Issues | Use high-quality, low-binding assay plates. | Poor quality plates can lead to non-specific binding of reagents and inconsistent results. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Variability in IC50 values can undermine confidence in your results.
| Possible Cause | Recommended Solution | Rationale |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like 100% DMSO. | Small volume errors, especially during serial dilutions, can significantly impact final concentrations. |
| Inhibitor Degradation | Prepare fresh inhibitor stock solutions and store them properly (e.g., protected from light, at the correct temperature). | The stability of your compound can affect its potency over time. |
| Assay Timing and Temperature Fluctuations | Maintain consistent incubation times and temperatures for all plates. | Kinase activity is sensitive to both time and temperature. Inconsistencies will introduce variability. |
| Inappropriate Curve Fitting | Use a 10-point dose-response curve for reliable IC50 determination. Ensure your data analysis software uses an appropriate model (e.g., four-parameter logistic regression). | A 5-point curve can provide an estimate, but a 10-point curve is preferred for accuracy.[10] Using an incorrect model can lead to erroneous IC50 calculations. |
Issue 3: Incomplete Inhibition or a Shallow Dose-Response Curve
This can indicate a variety of issues with the inhibitor or the assay itself.
| Possible Cause | Recommended Solution | Rationale |
| Inhibitor Solubility Limit Reached | Visually inspect the highest concentration wells for compound precipitation. If necessary, lower the top concentration of your dilution series. | If the compound comes out of solution, the effective concentration is lower than the nominal concentration, leading to a plateau in inhibition.[11] |
| Tight-Binding Inhibitor | If the IC50 is approaching half the enzyme concentration, the assay is not sensitive enough. Lower the kinase concentration. | For very potent inhibitors, the IC50 can be limited by the enzyme concentration in the assay.[7] |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent non-specific aggregation. | Aggregated compounds can cause artifacts and non-specific inhibition, leading to shallow curves. |
| ATP-Competitive Mechanism | Confirm that you are using a standardized ATP concentration (ideally at Km). High ATP concentrations will shift the IC50 to the right and can make the curve appear shallower. | As an ATP-competitive inhibitor, its apparent potency is directly influenced by the concentration of its competitor, ATP.[8] |
Key Experimental Protocols & Visualizations
Protocol 1: General Biochemical Kinase Assay Workflow
This protocol outlines the fundamental steps for a typical in vitro kinase assay.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the predetermined Km for the kinase.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO, then dilute into kinase buffer to create a 4X inhibitor solution. Ensure the final DMSO concentration will be consistent across all wells.
-
-
Assay Plate Setup:
-
Add 5 µL of 4X inhibitor solution (or vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of 2X kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Reaction:
-
Add 5 µL of 2X substrate/ATP solution to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Stop Reaction & Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo assays).
-
Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A generalized workflow for a biochemical kinase assay.
Visualization: ATP-Competitive Inhibition Mechanism
The majority of pyrazolo[1,5-a]pyrimidine inhibitors function by competing with ATP for the kinase's active site.[3] Understanding this mechanism is key to proper assay design.
Caption: Mechanism of ATP-competitive kinase inhibition.
Visualization: Troubleshooting Decision Tree
When encountering unexpected results, a logical decision-making process is essential.
Caption: A decision tree for troubleshooting kinase assay results.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7132. [Link]
-
Brüggemann, H., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Sgorbiglia, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 468-474. [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
Sgorbiglia, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1041-1049. [Link]
-
Baur, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. Wiley-VCH. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1088. [Link]
-
Singh, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3373. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10453. [Link]
-
Singh, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 230-252. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(3), 693. [Link]
-
Wang, T., et al. (2018). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1023-1028. [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Foloppe, N., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, 21(1), 467-70. [Link]
-
Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Kumar, A., et al. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current Medicinal Chemistry, 24(16), 1692-1707. [Link]
-
Kashem, M. A., et al. (2007). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. Journal of Biomolecular Screening, 12(1), 70-83. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Framework for the Comparative Evaluation of Novel Src Family Kinase Inhibitors
A Note on the Analyte: Initial searches for the biological activity of tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate did not identify it as a known Src kinase inhibitor. It is cataloged primarily as a chemical intermediate for synthesis. Therefore, this guide has been structured to provide a robust framework for evaluating any novel chemical entity, such as one derived from the promising pyrazolo[1,5-a]pyrimidine scaffold (hereafter referred to as "Compound X"), against established, clinically relevant Src inhibitors. This approach ensures scientific integrity while delivering a practical, in-depth guide for researchers in kinase drug discovery.
Introduction: The Rationale for Targeting Src Family Kinases
The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in many human cancers, where it contributes to tumor progression and metastasis. This central role has made Src a compelling target for therapeutic intervention. However, the high degree of homology within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. A successful inhibitor must not only potently inhibit Src but also exhibit a well-defined and tolerable off-target profile.
This guide provides a comprehensive framework for the preclinical evaluation of a novel Src inhibitor, "Compound X," using a suite of biochemical and cell-based assays. We will benchmark its performance against three well-characterized inhibitors: Dasatinib , Saracatinib , and Bosutinib .
The Benchmarks: A Profile of Established Src Inhibitors
A thorough comparison requires well-defined reference compounds. Dasatinib, Saracatinib, and Bosutinib are potent Src inhibitors that have reached clinical development, each with a distinct selectivity profile. Understanding these differences is key to contextualizing the performance of a novel agent.
| Inhibitor | Src IC50 | Key Off-Targets & IC50/Kd Values | Mechanism of Action |
| Dasatinib | ~0.5 nM[1] | BCR-ABL (<1 nM), c-KIT (<5 nM), PDGFRβ (28 nM), Ephrin Receptors[1][2][3] | ATP-competitive, binds multiple kinase conformations |
| Saracatinib (AZD0530) | 2.7 - 10 nM[4][5][6] | Abl (30 nM), c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10 nM) | ATP-competitive, dual Src/Abl inhibitor |
| Bosutinib (SKI-606) | 1.2 nM[7][8] | Abl (~1 nM), various TEC family kinases. Does not significantly inhibit c-KIT or PDGFR[9][10]. | ATP-competitive, dual Src/Abl inhibitor |
Part 1: Primary Biochemical Potency and Selectivity Assessment
Objective: To determine the direct inhibitory activity of Compound X on purified Src kinase and to establish its broader kinome selectivity.
In Vitro Kinase Assay: Measuring Direct Inhibition (IC50 Determination)
The first step is to quantify the potency of Compound X against the primary target, Src kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive readout of enzymatic activity.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a solution of recombinant full-length Src kinase in Kinase Buffer. The final concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is in the linear range (typically 1-5 ng/reaction).
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for Src to ensure competitive inhibitors can be accurately assessed.
-
Prepare a serial dilution of Compound X (e.g., 10-point, 3-fold dilutions starting from 10 µM) and the reference inhibitors (Dasatinib, Saracatinib, Bosutinib) in DMSO, followed by a final dilution in Kinase Buffer.
-
-
Kinase Reaction (384-well plate format):
-
To each well, add 1 µL of the diluted inhibitor solution (or DMSO for vehicle control).
-
Add 2 µL of the Src enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12][13]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[12][13]
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Trustworthiness: This cell-free system directly measures the interaction between the compound and its purified target kinase, eliminating confounding cellular variables. By running reference inhibitors in parallel, the assay is internally validated, ensuring that any observed inhibition is a true measure of Compound X's potency relative to established standards.
Part 2: On-Target Efficacy in a Cellular Context
Objective: To confirm that Compound X can access and inhibit Src kinase within a living cell, leading to the suppression of its downstream signaling pathway.
Western Blot Analysis of Src Autophosphorylation
The phosphorylation of tyrosine 416 (Tyr416) in the activation loop of Src is a hallmark of its catalytic activation.[14][15] A successful inhibitor should reduce this autophosphorylation in a dose-dependent manner.
-
Cell Culture and Treatment:
-
Select a cell line with moderate to high basal Src activity (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X and reference inhibitors for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16][17] Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the suspension to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred over milk for phosphoprotein detection to reduce background.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (anti-p-Src Tyr416).[14][15][16]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Src.
-
The ratio of p-Src to total Src provides a normalized measure of Src inhibition.
-
Expert Insight: A dose-dependent decrease in the p-Src/Total Src ratio provides strong evidence of on-target activity. Comparing the effective concentration of Compound X required to reduce this ratio by 50% (the EC50) with its biochemical IC50 gives an initial indication of its cell permeability and stability.
Visualizing the Scientific Workflow
The following diagrams illustrate the core signaling pathway and the experimental logic applied in this guide.
Caption: Simplified Src signaling pathway and point of inhibition.
Caption: High-level experimental workflow for novel Src inhibitor evaluation.
Conclusion and Forward Look
This guide outlines the foundational experiments required to profile a novel Src inhibitor and meaningfully compare it to established drugs. By systematically determining biochemical potency (IC50) and cellular target engagement (p-Src inhibition), researchers can build a robust data package. The performance of "Compound X" in these assays, when viewed alongside the distinct profiles of Dasatinib, Saracatinib, and Bosutinib, will allow for an informed decision on its potential as a therapeutic candidate. A promising compound would ideally exhibit high potency against Src, a measurable effect in cellular models at a comparable concentration, and a unique and advantageous selectivity profile.
References
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Mao, N., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. PubMed Central. Retrieved from [Link]
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Arribas, J., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. Retrieved from [Link]
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Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. NIH. Retrieved from [Link]
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Eustace, A.J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Average sequence coverage and IC50 values for kinase targets of bosutinib. Retrieved from [Link]
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BPS Bioscience. (n.d.). CSK Kinase Assay Kit. Retrieved from [Link]
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The Journal for ImmunoTherapy of Cancer. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Retrieved from [Link]
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Remsing Rix, L.L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. Retrieved from [Link]
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Getzel, T., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC - NIH. Retrieved from [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. (2013). PMC - NIH. Retrieved from [Link]
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Baker-Williams, C., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. NIH. Retrieved from [Link]
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A Comparative Guide to the Kinase Selectivity of Pyrazolo[1,5-a]pyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in the design of targeted kinase inhibitors.[1][2][3] Its ATP-mimetic nature allows for effective binding to the kinase hinge region, while the versatile substitution patterns on the bicyclic core provide a powerful handle to modulate potency and, crucially, selectivity.[3] This guide offers an in-depth comparison of the selectivity profiles of various pyrazolo[1,5-a]pyrimidine analogs against prominent kinase families, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).
The Imperative of Kinase Selectivity
In an era of precision medicine, the ability of a small molecule inhibitor to selectively engage its intended target while sparing off-targets is paramount. For kinase inhibitors, promiscuity can lead to unforeseen toxicities and a narrow therapeutic window.[4] Therefore, a thorough understanding of the selectivity profile of a compound series is a critical step in the drug discovery pipeline. This guide will delve into the selectivity of pyrazolo[1,5-a]pyrimidine analogs against several key kinase families, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks), showcasing how subtle structural modifications can dramatically alter the selectivity profile.
Comparative Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine Analogs
The following sections present a comparative analysis of the inhibitory activity of different pyrazolo[1,5-a]pyrimidine analogs against various kinase panels. The data is compiled from peer-reviewed scientific literature and is presented to highlight the structure-activity relationships that govern selectivity.
Tropomyosin Receptor Kinase (Trk) Family
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal function and have emerged as important targets in oncology.[5] The pyrazolo[1,5-a]pyrimidine scaffold is a key component of two of the three FDA-approved Trk inhibitors.[5][6] The following table summarizes the inhibitory activity of a selection of pyrazolo[1,5-a]pyrimidine analogs against the Trk kinase family.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Key Structural Features | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | 2,5-difluorophenyl-substituted pyrrolidine at C5 | [6][7] |
| Compound 32 | 1.9 | 3.1 | 2.3 | Modifications to the C3 position | [5][6] |
| Compound 34 | 1.8 | 4.1 | 2.3 | Modifications to the C3 position | [5][6] |
| Compound 36 | 1.4 | 2.4 | 1.9 | Modifications to the C3 position | [5][6] |
| Compound 28 | 0.17 | 0.07 | 0.07 | Macrocyclic derivative | [6] |
Analysis of Trk Selectivity: The data reveals that while many pyrazolo[1,5-a]pyrimidine analogs exhibit potent pan-Trk inhibition, macrocyclization can lead to a significant increase in potency, as seen with compound 28.[6] The structure-activity relationship studies indicate that the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the hinge residue Met592.[5] Substitutions at the C3 and C5 positions are critical for optimizing potency and can influence the selectivity profile within the Trk family and against other kinases.[5][6] For instance, the introduction of a morpholine group has been shown to improve selectivity by reducing off-target effects.[5]
Dual Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA)
The simultaneous inhibition of multiple kinases implicated in cancer progression is an emerging therapeutic strategy.[8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop dual inhibitors of CDK2 and TrkA.[8]
| Compound | CDK2 IC50 (µM) | TrkA IC50 (µM) | Key Structural Features | Reference |
| Ribociclib (CDK2 ref) | 0.07 | - | Reference compound | [7] |
| Larotrectinib (TrkA ref) | - | 0.07 | Reference compound | [7] |
| 6t | 0.09 | 0.45 | Thiophene ring at C3 | [7][8] |
| 6s | 0.45 | 0.23 | Furan ring at C3 | [7][8] |
| 6d | 0.55 | 0.57 | Cyano group at C3 | [8] |
| 6n | 0.78 | 0.98 | COOEt group at C3 | [8] |
Analysis of CDK2/TrkA Dual Inhibition: The data highlights the remarkable impact of substitutions at the C3 position on both potency and the balance of activity between CDK2 and TrkA. Replacing a furan ring (compound 6s ) with a thiophene ring (compound 6t ) leads to a significant increase in CDK2 inhibition, making it comparable to the reference inhibitor ribociclib, while maintaining reasonable TrkA inhibitory activity.[7][8] This demonstrates the tunability of the pyrazolo[1,5-a]pyrimidine scaffold for achieving desired polypharmacology.
Phosphoinositide 3-Kinase (PI3K) Family
The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory diseases.[9] Developing isoform-selective PI3K inhibitors is a key objective to maximize efficacy and minimize off-target toxicities. The pyrazolo[1,5-a]pyrimidine core has been explored for the development of selective PI3Kδ inhibitors.[2][9]
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Key Structural Features | Reference |
| CPL302415 (6) | 18 | 1422 | >25000 | >17000 | 79 | Benzimidazole at C5, N-tert-butylpiperazin-1-ylmethyl at C2 | [9] |
| CPL302253 (54) | 2.8 | - | - | - | - | Indole at C5 | [2] |
| Compound 7 | 470 | >60000 | - | - | >127 | 2-difluoromethylbenzimidazole at C5 | [2] |
Analysis of PI3Kδ Selectivity: The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fruitful starting point for the development of potent and selective PI3Kδ inhibitors. Compound CPL302415 (6) demonstrates excellent selectivity for PI3Kδ over other Class I PI3K isoforms.[9] The SAR studies reveal that modifications to the substituents at the C2 and C5 positions of the pyrazolo[1,5-a]pyrimidine core are crucial for achieving this selectivity.[9] Specifically, the interaction with the tryptophan shelf (Trp-760) in the PI3Kδ active site is a key determinant of selectivity.[9]
Experimental Methodologies for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity relies on well-designed and executed experimental protocols. A common and reliable method for determining the in vitro potency of kinase inhibitors is the radiometric kinase assay.
Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary between kinases.
- Enzyme Dilution: Dilute the kinase enzyme to the desired working concentration in kinase buffer. The concentration should be in the linear range of the assay.
- Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.
- ATP Solution: Prepare a stock solution of unlabeled ATP. Prepare a working solution of [γ-³³P]ATP by mixing it with the unlabeled ATP stock to achieve the desired specific activity and final concentration (often at the Km for ATP of the specific kinase).
- Test Compound Dilution: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine analogs in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.
2. Assay Procedure:
- Add 10 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
- Add 20 µL of the substrate and enzyme mixture to each well.
- Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding 20 µL of the [γ-³³P]ATP solution to each well.
- Incubate the reaction at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of a stop solution (e.g., 3% phosphoric acid).
3. Measurement and Data Analysis:
- Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose or glass fiber filter plate) that captures the phosphorylated substrate.
- Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
- Dry the filter plate and add a scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical kinase selectivity profiling workflow and a representative signaling pathway involving one of the targeted kinases.
Caption: Workflow for kinase selectivity profiling of novel compounds.
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework for the design of potent and selective kinase inhibitors. The data presented in this guide demonstrates that through rational design and systematic exploration of structure-activity relationships, it is possible to develop analogs with exquisite selectivity for specific kinases or with a desired polypharmacology profile. Future research will likely focus on further optimizing the drug-like properties of these compounds, overcoming potential resistance mechanisms, and exploring their therapeutic potential in a wider range of diseases.[1][2]
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
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Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Semantic Scholar. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. NIH. Available at: [Link]
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Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. Available at: [Link]
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Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
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A Senior Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis for Novel Kinase Inhibitors
In the landscape of modern drug discovery, the unequivocal demonstration that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of novel compounds, using the hypothetical kinase inhibitor, tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate, as our guiding example. The pyrazolopyrimidine scaffold is a well-established nucleus for kinase inhibition, and compounds of this class are known to target a range of protein kinases, including Src-family kinases and Bcr-Abl.[1][2][3] Therefore, confirming direct interaction with a specific kinase target inside a cell is paramount.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to this critical step in preclinical research.
The Central Question: Does Your Compound Hit Its Target in a Cell?
Before a compound can be advanced, we must answer a fundamental question: does it bind to its intended protein target in a physiological context? Answering this question bridges the gap between a biochemical IC50 and a cellular phenotype. Here, we will compare three powerful, yet distinct, approaches to validate target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method based on ligand-induced thermal stabilization of the target protein.[4][5]
-
NanoBRET™ Target Engagement Assay: A proximity-based method utilizing Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[6][7]
-
Functional Kinase Activity Assays: An indirect but vital method that measures the modulation of the target's downstream enzymatic activity.[8][9]
Cellular Thermal Shift Assay (CETSA®): The Biophysical Benchmark
CETSA® is founded on the principle that when a small molecule binds to its protein target, it generally increases the protein's thermal stability.[4][5] This stabilization can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Causality Behind the Method
The choice of CETSA® rests on its label-free nature. It does not require modification of the compound or the target protein, thus providing a direct readout of the interaction in a near-native state. The underlying assumption is that a change in thermal stability is a direct consequence of the compound binding to the target.
Experimental Workflow: CETSA®
Caption: NanoBRET™ Target Engagement Workflow.
Detailed Protocol: NanoBRET™ for a Putative Kinase Target
-
Cell Engineering: Transfect HEK293T cells with a plasmid expressing the target kinase fused to NanoLuc® luciferase at either the N- or C-terminus.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells and incubate for 2 hours in a CO₂ incubator.
-
Tracer and Substrate Addition: Add the fluorescent kinase tracer (at a pre-determined optimal concentration) to all wells. Immediately after, add the NanoGlo® substrate.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm).
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle controls and plot the normalized BRET ratio against the log of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the intracellular IC50. [10]
Hypothetical Data & Comparison
| Method | Key Parameter | Vehicle (DMSO) | 10 µM Compound | Interpretation |
| CETSA® | Tagg (Aggregation Temp) | 52.1 °C | 58.6 °C | Positive Engagement: Compound binding stabilizes the target kinase, increasing its melting temperature by 6.5°C. |
| NanoBRET™ | Intracellular IC50 | N/A | 0.25 µM | Positive Engagement: The compound effectively displaces the tracer from the target kinase in live cells with a potent IC50 value. |
Functional Kinase Activity Assay: The Downstream Proof
While CETSA® and NanoBRET™ confirm physical binding, a functional assay demonstrates that this binding event translates into a biological consequence—namely, the inhibition of the kinase's catalytic activity. [11]This is typically measured by quantifying the phosphorylation of a known downstream substrate.
Causality Behind the Method
This method is essential for validating that the compound is not just a binder but an inhibitor. It provides a direct link between target engagement and functional outcome, which is critical for a therapeutic candidate. [12]A positive result here confirms the compound's mechanism of action.
Experimental Workflow: Downstream Phosphorylation Assay
Caption: Downstream Kinase Activity Assay Workflow.
Detailed Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Starvation: Plate cells and grow to ~90% confluency. Serum-starve the cells overnight to lower basal kinase activity.
-
Inhibition and Stimulation: Pre-incubate the starved cells with a dose-response of this compound for 2 hours. Subsequently, stimulate the cells with a relevant agonist (e.g., EGF for EGFR pathway, IGF-1 for IGF-1R pathway)[13] for 15-30 minutes to activate the target kinase.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., phospho-Akt for the PI3K/mTOR pathway)[14] and the total form of that substrate.
-
Analysis: Use densitometry to quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal. Plot the normalized values against compound concentration to calculate the functional IC50.
Hypothetical Data & Comparison
| Method | Key Parameter | Vehicle (DMSO) | 10 µM Compound | Interpretation |
| CETSA® | Tagg (Aggregation Temp) | 52.1 °C | 58.6 °C | Positive Engagement: Compound binding stabilizes the target kinase, increasing its melting temperature by 6.5°C. |
| NanoBRET™ | Intracellular IC50 | N/A | 0.25 µM | Positive Engagement: The compound effectively displaces the tracer from the target kinase in live cells with a potent IC50 value. |
| Kinase Activity | Functional IC50 | N/A | 0.45 µM | Functional Confirmation: The compound inhibits the downstream signaling of the target kinase, confirming its mechanism of action. |
Head-to-Head Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Functional Kinase Activity Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Measures downstream substrate phosphorylation |
| Nature of Readout | Biophysical (Binding) | Biophysical (Binding) | Functional (Inhibition) |
| Cell State | Live or Lysate | Live Cells | Live Cells |
| Compound/Target Mod | Not required | Requires NanoLuc® fusion and fluorescent tracer | Not required |
| Throughput | Low to Medium | High | Medium |
| Key Output | Thermal Shift (ΔTagg) | Intracellular IC50, KD, Residence Time | Functional IC50 |
| Primary Advantage | Label-free, works with endogenous proteins | Quantitative binding data in real-time | Confirms functional consequence of binding |
| Primary Limitation | Lower throughput; some targets may not stabilize | Requires cell engineering and a specific tracer | Indirect; signal can be affected by off-target kinases |
Choosing the Right Assay for Your Project
The selection of a target engagement assay is not a one-size-fits-all decision. It depends on the stage of your project and the specific questions you need to answer.
-
For initial validation and confirmation of physical binding, CETSA® is an excellent choice due to its label-free nature. A positive result provides high confidence that your compound directly interacts with the endogenous target.
-
For detailed pharmacological characterization, including determining intracellular affinity, residence time, and for high-throughput screening, the NanoBRET™ assay is unparalleled. [6][7]It is the gold standard for quantitative analysis of compound binding in live cells.
-
To link binding to a biological outcome and confirm the mechanism of action, a Functional Kinase Activity Assay is indispensable. This is crucial for demonstrating that the observed cellular phenotype is a direct result of inhibiting the intended target.
A truly robust validation strategy often employs a combination of these methods. For instance, one might use CETSA® to initially confirm engagement with the endogenous protein, followed by NanoBRET™ to quantify affinity and guide medicinal chemistry efforts, and finally, a downstream functional assay to ensure the binding event translates to the desired biological inhibition. This orthogonal approach builds a compelling and self-validating data package, providing the highest degree of confidence as you advance your novel inhibitor toward the clinic.
References
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News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
- Engels, K., & Kumar, K. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]
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Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
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CETSA. (n.d.). CETSA. Retrieved from [Link]
- Jones, D. S., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
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Springer Nature Experiments. (n.d.). Methods for Predicting Protein–Ligand Binding Sites. Retrieved from [Link]
- Tatton, L., et al. (2002). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry.
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
- Castelli, R., et al. (2017). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Experimental & Clinical Cancer Research.
- Bishop, A. C., et al. (2000). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology.
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SinoBiological. (n.d.). Kinase Inhibitors: PP1. Retrieved from [Link]
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- Bjorge, J. D., et al. (2002). The Src-family Tyrosine Kinase Inhibitor PP1 Interferes With the Activation of Ribosomal Protein S6 Kinases. Biochemical Journal.
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A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition
Executive Summary
The pyrazolopyrimidine core represents a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. Among the various isomeric forms, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as particularly fruitful frameworks for the development of targeted therapies. This guide provides a comparative analysis of these two scaffolds, delving into their structural nuances, synthetic accessibility, structure-activity relationships (SAR), and their successful application in developing clinically approved drugs. We will explore how the subtle difference in the nitrogen atom placement within the fused ring system profoundly influences their biological activity, target selectivity, and overall potential as therapeutic agents.
Introduction: The Prominence of Pyrazolopyrimidines in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] This has made them one of the most important classes of drug targets. Small molecule inhibitors that compete with adenosine triphosphate (ATP) for the kinase active site have proven to be a highly successful therapeutic strategy.[3]
The pyrazolo[3,4-d]pyrimidine scaffold gained early recognition due to its structural resemblance to adenine, the core component of ATP.[3][4] This bioisosteric relationship allows it to effectively mimic the hinge-binding interactions of ATP in the kinase active site, making it an ideal starting point for inhibitor design.[3][5] Conversely, the pyrazolo[1,5-a]pyrimidine scaffold, while not a direct isostere of adenine, has also demonstrated remarkable efficacy. Its unique geometry and electronic properties have been leveraged to achieve high potency and selectivity against various kinase targets, leading to several breakthrough therapies.[1][6] This guide will dissect the key attributes of each scaffold to provide researchers with a deeper understanding of their respective strengths and applications.
Structural and Physicochemical Comparison
The fundamental difference between the two scaffolds lies in the position of the bridgehead nitrogen atom and the connectivity of the pyrazole and pyrimidine rings.
Figure 1: Comparison of Pyrazolo[3,4-d]pyrimidine, Adenine, and Pyrazolo[1,5-a]pyrimidine structures.
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is a purine isostere where the C8 and N9 atoms of adenine are swapped.[4][7] This arrangement preserves the crucial hydrogen bond donor (at N1) and acceptor (at N7) pattern required for binding to the kinase hinge region, the conserved backbone of the ATP binding pocket. This inherent mimicry is a primary reason for its widespread success.[3]
-
Pyrazolo[1,5-a]pyrimidine: In this isomer, the pyrazole ring is fused differently, resulting in a bridgehead nitrogen at position 4. This alters the arrangement of hydrogen bond donors and acceptors compared to adenine.[1] However, this unique geometry allows for different binding modes and the exploration of distinct chemical space, often leading to highly selective inhibitors.[6] The pyrazolo[1,5-a]pyrimidine moiety has been shown to be essential for forming hinge interactions with key residues, such as Met592 in Tropomyosin receptor kinase (Trk), influencing binding affinity.[6]
Comparative Synthetic Accessibility
Both scaffolds are accessible through established synthetic routes, typically involving the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine.
-
Pyrazolo[3,4-d]pyrimidines: A common and robust method involves the reaction of a 5-aminopyrazole-4-carbonitrile or carboxylate derivative with formamide or other one-carbon sources to construct the pyrimidine ring.[4][8] This straightforward approach, pioneered by Robins in the 1950s, allows for diverse substitutions on the pyrazole ring.[4]
-
Pyrazolo[1,5-a]pyrimidines: Synthesis often starts with 3- or 5-aminopyrazole derivatives which are then reacted with β-dicarbonyl compounds or their equivalents (like enaminones or chalcones) in a cyclocondensation reaction to form the pyrimidine ring.[1] Modern methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling, have greatly expanded the chemical diversity that can be achieved with this scaffold.[1][2]
Analysis of Kinase Inhibitory Profiles & Structure-Activity Relationships (SAR)
While both scaffolds can be adapted to target a wide range of kinases, they have each found particular success in distinct kinase families.
Pyrazolo[3,4-d]pyrimidine: The ATP-Competitive Powerhouse
As a privileged scaffold, this core has been used to develop inhibitors for numerous kinase families, including tyrosine kinases and serine/threonine kinases.[3][7][9]
-
Key Targets & SAR:
-
Bruton's Tyrosine Kinase (BTK): The most prominent example is Ibrutinib , an FDA-approved drug for B-cell cancers.[3][7] The pyrazolo[3,4-d]pyrimidine core forms the critical hinge-binding interactions, while the acrylamide "warhead" enables covalent modification of a cysteine residue in the active site, leading to potent and irreversible inhibition.
-
Src Family Kinases (SFKs): This scaffold is a common starting point for SFK inhibitors. SAR studies have shown that substitution at the N1 position of the pyrazole ring is crucial for potency and selectivity.
-
FLT3, VEGFR2, RET: Extensive SAR studies have demonstrated that modifications at the 4-position of the pyrimidine ring, often with anilino- or phenoxy-linkers, can generate potent inhibitors of these receptor tyrosine kinases, which are critical in acute myeloid leukemia (AML) and other cancers.[10][11][12] For example, optimization of a hit compound led to a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2.[11]
-
Pyrazolo[1,5-a]pyrimidine: A Scaffold for High Selectivity
This scaffold has been particularly successful in the development of inhibitors for Tropomyosin Receptor Kinases (Trks), but also shows potent activity against other targets.[6][13]
-
Key Targets & SAR:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): This scaffold is the core of two of the three FDA-approved "pan-Trk" inhibitors, Larotrectinib and Entrectinib , used to treat NTRK fusion-positive cancers.[6][13] A recent review highlights that the pyrazolo[1,5-a]pyrimidine nucleus is featured in two of the three marketed drugs for these cancers.[13] SAR studies have revealed that substitution at the 3-position (often with a picolinamide group) and the 5-position of the scaffold are critical for high potency.[6]
-
CDKs, Pim-1, PI3Kδ: This core has also yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and PI3Kδ.[14][15][16] SAR exploration has shown that substitutions at various positions (3-, 5-, and 7-) can significantly alter target selectivity by influencing interactions through hydrogen bonding and hydrophobic contacts.[1]
-
Comparative Data of Representative Inhibitors
The following table summarizes the activity of key inhibitors from each class against their primary targets, illustrating the potency achievable with both scaffolds.
| Inhibitor | Scaffold | Primary Target(s) | IC₅₀ | Status | Reference(s) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 nM (enzymatic) | Approved | [3][4] |
| Compound 33 | Pyrazolo[3,4-d]pyrimidine | FLT3, VEGFR2 | 1 nM, 2 nM (enzymatic) | Preclinical | [11] |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 5-11 nM (enzymatic) | Approved | [6][13] |
| Entrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 1.7, 0.1, 0.4 nM (cellular) | Approved | [6] |
| CPL302253 | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 nM (enzymatic) | Preclinical | [14] |
Relevant Signaling Pathway: TRK Signaling
The success of pyrazolo[1,5-a]pyrimidine inhibitors against TRK-fusion cancers underscores the importance of this pathway. TRK receptors, upon binding to neurotrophins, dimerize and autophosphorylate, activating downstream pathways like MAPK/ERK and PI3K/AKT that drive cell proliferation and survival. Inhibitors like Larotrectinib block the initial ATP-dependent phosphorylation step, shutting down the entire oncogenic cascade.
Figure 2: Simplified TRK signaling pathway inhibited by pyrazolo[1,5-a]pyrimidine-based drugs.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To quantitatively compare inhibitors, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., TrkA, BTK)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Test compounds (e.g., pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Luminometer
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Kinase Reaction Setup:
-
Add 2.5 µL of assay buffer containing the kinase to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Add 2 µL of a solution containing the substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the controls (no inhibitor = 0% inhibition, no kinase = 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Figure 3: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Conclusion and Future Perspectives
Both the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful frameworks in the medicinal chemist's toolkit for developing kinase inhibitors.
-
The pyrazolo[3,4-d]pyrimidine scaffold's strength lies in its direct bioisosteric relationship with adenine, providing a reliable and well-trodden path to potent, ATP-competitive inhibitors for a vast array of kinases. Its utility is exemplified by the clinical success of Ibrutinib.
-
The pyrazolo[1,5-a]pyrimidine scaffold, while less of a direct ATP mimic, offers unique structural and electronic features that have been masterfully exploited to create inhibitors with exceptional potency and, in some cases, higher selectivity. The success of TRK inhibitors like Larotrectinib and Entrectinib showcases its immense potential.
The choice between these scaffolds is not one of superiority, but of strategic design. The decision depends on the specific kinase target, the desired selectivity profile, and the chemical space one wishes to explore. Future research will likely focus on creating novel derivatives of both scaffolds to overcome acquired drug resistance, improve selectivity profiles to reduce off-target effects, and develop dual-target inhibitors that can tackle multiple oncogenic pathways simultaneously.[17]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). PMC - PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). NIH. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). NIH. [Link]
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). De Gruyter. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PMC - NIH. [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH. [Link]
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). PubMed. [Link]
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A Researcher's Guide to De-risking Novel Pyrazolo[1,5-a]pyrimidine Compounds: A Multi-tiered Strategy for Assessing Off-Target Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing protein kinase inhibitors (PKIs).[1][2] Its versatile structure has led to potent inhibitors of critical cancer targets like Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and Pim-1 kinase.[3][4][5] However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge: ensuring selectivity. Off-target interactions are a primary cause of toxicity and clinical trial failures, making their early identification and mitigation paramount.[2][6][7]
This guide provides a comprehensive, field-proven framework for assessing and interpreting the off-target activity of novel pyrazolo[1,5-a]pyrimidine compounds. We will move beyond a simple checklist of assays, instead focusing on building a logical, self-validating workflow that generates actionable data for confident decision-making in your drug discovery pipeline. Our approach is structured in tiers, beginning with broad, predictive methods and progressively focusing on more complex, physiologically relevant systems to build a complete selectivity profile.
The Core Principle: A Tiered, Hypothesis-Driven Workflow
A successful off-target profiling campaign is not a random walk across the proteome; it is a systematic investigation. We begin with a wide net to generate hypotheses, which are then rigorously tested and refined in subsequent, more targeted assays. This tiered approach ensures that resources are used efficiently, focusing intensive biological experiments on compounds that have already passed initial selectivity filters.
Caption: A multi-tiered workflow for systematic off-target activity assessment.
Tier 1: In Silico Profiling — The Predictive Foundation
Key Actions & Considerations:
-
Methodology: Utilize a combination of ligand-based (e.g., chemical similarity) and structure-based (e.g., molecular docking) prediction tools. Several platforms offer this service.[13][14]
-
Output: The result is a ranked list of potential off-targets. This list should not be taken as definitive proof of interaction but as a guide for designing subsequent experimental panels.
-
Trustworthiness: The predictive power of these tools is constantly improving, with some studies reporting high confirmation rates for predicted interactions.[10] However, results must always be validated experimentally. The primary value is in broadening our perspective beyond the obvious, homologous kinases.
Tier 2: In Vitro Biochemical Profiling — Quantifying Kinase Selectivity
Causality: With hypotheses in hand from in silico analysis, we move to direct biochemical testing. For pyrazolo[1,5-a]pyrimidines, which are often ATP-competitive kinase inhibitors, the most crucial experiment is a broad kinase selectivity screen.[1][4] This directly measures the compound's inhibitory activity against a large panel of purified protein kinases, providing quantitative IC50 values that define its selectivity profile.
Key Actions & Considerations:
-
Panel Selection: Choose a comprehensive panel that covers the human kinome as broadly as possible. Several vendors offer panels of over 400 kinases.[15][16][17] Ensure the panel includes kinases identified in the Tier 1 screen, as well as those from different branches of the kinome tree to assess cross-family activity.
-
ATP Concentration: This is a critical experimental parameter.
-
Screening at ATP Km: Running the assay at the Km of ATP for each kinase provides the most accurate measure of intrinsic compound potency (IC50).[18]
-
Screening at High ATP (1-2 mM): Re-screening key hits at a concentration that mimics physiological intracellular ATP levels is essential.[16][18] A significant rightward shift in IC50 at high ATP suggests the compound is ATP-competitive and may be less potent in a cellular environment.
-
-
Data Interpretation: The goal is to identify compounds with a clear selectivity window (typically >100-fold) between the on-target and any off-target kinases. The results are often visualized on a kinome dendrogram.[16]
Table 1: Comparison of Hypothetical Pyrazolo[1,5-a]pyrimidine Compounds
| Compound ID | On-Target IC50 (Kinase A) | Off-Target IC50 (Kinase B) | Off-Target IC50 (Kinase C) | Selectivity Window (vs. B) | Recommendation |
| PZP-001 | 10 nM | 250 nM | >10,000 nM | 25-fold | Optimize for selectivity |
| PZP-002 | 15 nM | >10,000 nM | >10,000 nM | >667-fold | Advance to Tier 3 |
Tier 3: Cellular Target Engagement — Proving the Hit in a Live Cell Context
Causality: A compound that is potent in a biochemical assay is not guaranteed to be effective in a cell. It must be permeable, stable, and able to engage its target in a complex and crowded intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact, live cells without modifying the compound or the protein.[19][20] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[20][21]
Key Actions & Considerations:
-
Application: CETSA should be performed for the primary target to confirm engagement and for the most potent off-targets identified in Tier 2 to see if those interactions also occur in a cellular context.
-
Methodology: The assay involves treating cells with the compound, heating cell lysates or intact cells to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining via Western Blot or other methods like AlphaScreen®.[19][20][22]
-
Self-Validation: A positive thermal shift that is dose-dependent provides direct and compelling evidence of target binding within the cell. A lack of a shift for a potent biochemical off-target suggests it may not be a relevant liability in vivo due to factors like low cell permeability or rapid efflux.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Tier 4: Proteome-Wide Analysis — Uncovering the Unknowns
Causality: Even the largest kinase panels are biased; they only test for what's included. To identify truly novel or unexpected off-targets, unbiased proteomic approaches are required. Thermal Proteome Profiling (TPP), which couples CETSA with quantitative mass spectrometry (MS-CETSA), allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[23][24] This can reveal off-targets that are not kinases or were not predicted by in silico methods.
Key Actions & Considerations:
-
When to Use: This is a resource-intensive technique best reserved for lead candidates or tool compounds where a comprehensive understanding of all cellular interactions is critical.
-
Methodology: Similar to CETSA, cells are treated and heated. The soluble proteome at each temperature is then digested into peptides and analyzed by mass spectrometry to globally quantify changes in protein abundance.[23][25]
-
Data Analysis: Proteins that show a statistically significant thermal shift upon compound treatment are identified as potential binding partners. These novel hits must be validated using orthogonal methods (e.g., individual CETSA or biochemical assays).
Tier 5: Safety Pharmacology — Connecting Off-Targets to Clinical Risk
Causality: The final step is to assess the compound against a panel of targets that are not necessarily related to the primary target but are known to be implicated in clinical adverse drug reactions (ADRs).[26][27] This is a critical step in preclinical safety assessment.
Key Actions & Considerations:
-
Standard Panels: Contract Research Organizations (CROs) offer standardized safety panels that include key targets associated with toxicity.[26][28][29]
-
Critical Targets: The panel must include, at a minimum:
-
hERG Ion Channel: Inhibition of this potassium channel is linked to severe cardiotoxicity (Long QT syndrome) and is a common reason for drug withdrawal.[30] Pyrazolo[1,5-a]pyrimidines with basic amine groups have shown hERG liability.[5]
-
GPCRs: Off-target activity at G-protein coupled receptors can lead to a wide range of side effects.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYPs can cause drug-drug interactions.[5]
-
-
Decision-Making: Any significant activity against a key safety target is a major red flag and may be grounds for terminating the compound or initiating a significant medicinal chemistry effort to mitigate the liability.
Synthesizing the Data: A Go/No-Go Decision Framework
The data from each tier must be integrated to make an informed decision. A compound's fate depends on the balance between its on-target potency and the severity of its off-target liabilities.
Caption: A simplified decision-making flowchart based on integrated off-target data.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol provides a framework for assessing target engagement in intact cells.
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 10 cm dishes and allow them to adhere overnight. b. Treat cells with the desired concentrations of the pyrazolo[1,5-a]pyrimidine compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 1-4 hours) at 37°C.
-
Cell Harvesting and Heating: a. Harvest cells by scraping into PBS containing a protease inhibitor cocktail. b. Aliquot 100 µL of the cell suspension for each treatment condition into separate PCR tubes. c. Create a temperature gradient using a thermal cycler. Heat the aliquots to a range of temperatures (e.g., 40, 44, 48, 52, 56, 60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control (room temperature).
-
Lysis and Separation of Soluble Fraction: a. Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant (soluble fraction) and transfer it to a new tube.
-
Protein Quantification and Western Blot: a. Determine the protein concentration of each soluble fraction using a BCA assay. b. Normalize the samples to the same protein concentration. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer proteins to a PVDF membrane. e. Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. f. Wash and incubate with an appropriate HRP-conjugated secondary antibody. g. Develop the blot using an ECL substrate and image the bands.
-
Data Analysis: a. Quantify the band intensity for each lane. b. For each treatment condition, normalize the intensity at each temperature to the intensity of the non-heated control (set to 100%). c. Plot the percentage of soluble protein remaining versus temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
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- Kinase Panel Screening for Drug Discovery. ICE Bioscience.
- Kinase Drug Discovery Services. Reaction Biology.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
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A Head-to-Head Comparison of c-Kit Inhibition: The Specificity of Pyrazolopyrimidines Versus the Broad-Spectrum Activity of SU6656
A Technical Guide for Researchers in Kinase Drug Discovery
In the landscape of targeted cancer therapy, the c-Kit receptor tyrosine kinase stands out as a pivotal oncogene in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[1][2] Its dysregulation, often through activating mutations, drives uncontrolled cell proliferation and survival, making it a prime target for small molecule inhibitors.[1][3] This guide provides an in-depth, objective comparison of two distinct classes of kinase inhibitors in the context of c-Kit inhibition: a representative pyrazolopyrimidine compound, PP1, and the well-characterized Src family kinase inhibitor, SU6656.
While the specific compound "tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate" did not yield specific c-Kit inhibition data in the public domain, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for potent kinase inhibitors.[4][5][6] Therefore, for the purpose of this guide, we will focus on the extensively studied PP1 and its close analog PP2 as exemplars of this class. This comparison will illuminate the critical importance of selectivity and on-target effects in the preclinical evaluation of kinase inhibitors.
The Central Role of c-Kit in Cellular Signaling
The c-Kit signaling cascade is initiated by the binding of its ligand, stem cell factor (SCF). This event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7] This phosphorylation cascade creates docking sites for a host of downstream signaling proteins, activating critical pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate cell proliferation, survival, and differentiation.[3]
Figure 1: Simplified c-Kit signaling pathway and points of inhibition. PP1/PP2 directly inhibit c-Kit autophosphorylation, while SU6656 does not show direct inhibitory activity against c-Kit.
Head-to-Head Comparison: PP1 vs. SU6656
Our comparative analysis focuses on the biochemical potency, kinase selectivity, and cellular effects of PP1 and SU6656.
| Parameter | PP1 (Pyrazolopyrimidine) | SU6656 (Indolinone) |
| Primary Target(s) | Src family kinases, c-Kit, Bcr-Abl | Src family kinases (Yes, Lyn, Fyn, Src) |
| c-Kit Inhibition (IC50) | ~75 nM (mutant c-Kit) | No significant inhibition reported; Does not inhibit SCF-induced c-Kit phosphorylation. |
| Src Inhibition (IC50) | 170 nM | 280 nM |
| Fyn Inhibition (IC50) | 6 nM | 170 nM |
| Lck Inhibition (IC50) | 5 nM | 6.88 µM (weak inhibitor) |
| PDGFRβ Inhibition (IC50) | Not reported as a primary target | >10 µM (inactive) |
| Mechanism of Action | ATP-competitive | ATP-competitive |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.[8][9][10][11]
Expert Analysis: The data clearly delineates two distinct inhibitor profiles. PP1, and its analog PP2, while originally identified as Src family kinase inhibitors, also demonstrate potent, direct inhibition of c-Kit.[11][12] This dual activity can be advantageous in cancers where both signaling pathways are implicated. Conversely, SU6656 is a more selective inhibitor of the Src family kinases and, notably, does not appear to directly inhibit c-Kit.[13] This makes SU6656 a valuable tool for dissecting Src-specific signaling downstream of receptor tyrosine kinases without directly confounding c-Kit activity.
Experimental Protocols for Comparative inhibitor Analysis
To empirically validate the differential effects of these inhibitors on c-Kit, the following experimental workflows are recommended.
In Vitro Biochemical Kinase Assay: Measuring Direct c-Kit Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Kit. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it quantifies the amount of ADP produced during the kinase reaction.[14][15][16]
Figure 2: Workflow for the in vitro biochemical c-Kit kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of PP1 and SU6656 in DMSO. Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
-
Plate Setup: In a 384-well plate, add 2.5 µL of the kinase buffer, 1 µL of recombinant c-Kit enzyme, and 1 µL of the test compound dilutions.
-
Kinase Reaction: Initiate the reaction by adding 2.5 µL of a mixture containing the substrate (e.g., poly-(Glu, Tyr) 4:1) and ATP. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[17]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Assessing c-Kit Autophosphorylation
This cell-based assay determines an inhibitor's ability to block c-Kit autophosphorylation in a cellular context, providing a more physiologically relevant measure of target engagement. Western blotting is a standard method for this analysis.[18][19][20]
Figure 3: Workflow for the cellular c-Kit autophosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Plate a c-Kit-dependent cell line (e.g., GIST-T1) and allow cells to adhere. Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of PP1 or SU6656 for 1-2 hours.
-
SCF Stimulation: Stimulate the cells with an optimal concentration of SCF for 5-10 minutes to induce c-Kit autophosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (e.g., anti-p-c-Kit Tyr719) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total c-Kit to serve as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry. Normalize the phospho-c-Kit signal to the total c-Kit signal to determine the extent of inhibition.
Conclusion
The comparative analysis of PP1 and SU6656 underscores a fundamental principle in kinase inhibitor research: seemingly similar compounds based on their primary reported targets can have vastly different activities against other kinases. PP1, a representative pyrazolopyrimidine, effectively inhibits both Src family kinases and c-Kit, making it a dual-activity inhibitor. In stark contrast, SU6656, while a potent Src family kinase inhibitor, does not directly inhibit c-Kit. This distinction is not merely academic; it has profound implications for the interpretation of experimental results and the strategic development of targeted therapies. For researchers aiming to specifically dissect the role of Src kinases in c-Kit-driven cancers, SU6656 is the more appropriate tool. Conversely, for therapeutic applications where inhibition of both c-Kit and Src is desirable, a compound with the profile of PP1 would be more suitable. This guide provides the conceptual framework and practical protocols for researchers to make these critical distinctions in their own drug discovery efforts.
References
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ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. Retrieved from [Link]
- Roberts, K. G., et al. (2002). Juxtamembrane Mutant V560GKit is more sensitive to imatinib (STI571) compared with wild-type c-Kit whereas the kinase domain mutant D816VKit is resistant. Molecular Cancer Therapeutics.
- Spencer, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
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ResearchGate. (n.d.). Inhibition of the Activity of Wild-Type Kit and Primary Activating Kit Mutants by Motesanib and Imatinib. Retrieved from [Link]
- Ghafouri-Fard, S., et al. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Drug Discovery Today.
- Blake, R. A., et al. (2000). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Molecular and Cellular Biology.
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National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][3][8]TRIAZINE-3,4-DIYL DICARBOXYLATES. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase.... Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of PP1 and PP2. Retrieved from [Link]
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PubChem. (n.d.). 1-Tert-butyl-3-naphthalen-1-ylpyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]
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Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer. Retrieved from [Link]
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PubChem. (n.d.). 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Studies of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has cemented its status as a "privileged structure" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its remarkable versatility stems from a bicyclic structure that effectively mimics the purine core of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[2][3][4] This has led to an explosion of research and the successful development of several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib, Entrectinib, and Repotrectinib, for treating various cancers.[5][6]
However, the very feature that makes this scaffold so effective—its ability to bind to the highly conserved ATP pocket—also presents a significant challenge: the potential for cross-reactivity, or "off-target" effects.[2][3] While the human kinome comprises over 500 kinases, a successful therapeutic agent must exhibit a precise degree of selectivity to maximize efficacy and minimize toxicity. This guide provides an in-depth comparison of pyrazolo[1,5-a]pyrimidine inhibitors, grounded in the experimental data and methodologies essential for navigating the complex landscape of kinase selectivity.
The Imperative of Selectivity Profiling in Drug Discovery
Kinase inhibitors are rarely, if ever, completely specific for a single target. Most inhibit a range of kinases with varying potency.[7] This "polypharmacology" can be a double-edged sword. Unintended off-target inhibition can lead to unforeseen toxicities, but it can also reveal new therapeutic opportunities or provide synergistic anti-cancer effects.[7][8] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of modern drug discovery. It allows researchers to:
-
Anticipate and Mitigate Toxicity: By identifying potential off-targets early, development programs can better predict and manage adverse effects.
-
Validate Mechanism of Action: Ensuring that the observed cellular phenotype is a result of on-target inhibition is critical.[9]
-
Discover New Indications: An inhibitor designed for one target may have potent activity against another kinase implicated in a different disease.[8]
-
Overcome Drug Resistance: Understanding the full spectrum of an inhibitor's activity can inform strategies to combat resistance mutations.[2]
The following sections will compare several pyrazolo[1,5-a]pyrimidine-based inhibitors and detail the experimental workflows used to generate their selectivity profiles.
Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine Inhibitors
The substitutable positions on the pyrazolo[1,5-a]pyrimidine core allow for fine-tuning of potency and selectivity. Structure-activity relationship (SAR) studies are crucial for identifying the chemical modifications that govern an inhibitor's interaction profile across the kinome.[3][5] For example, adding a morpholine group has been shown to improve selectivity by reducing off-target effects in Trk inhibitors.[5]
Below is a comparative summary of representative inhibitors targeting different kinase families.
| Compound Class/Example | Primary Target(s) | Potency (IC50/K_d) | Key Off-Targets / Selectivity Notes | Reference(s) |
| Trk Inhibitors | TrkA, TrkB, TrkC | Low nM range (e.g., 1-5 nM) | Often show activity against ALK and ROS1. Second-generation inhibitors like Repotrectinib and Selitrectinib were designed to overcome resistance mutations and improve selectivity. | [5][6] |
| PI3Kδ Inhibitor (CPL302253) | PI3Kδ | IC50 = 2.8 nM | Designed for high selectivity against other PI3K isoforms (α, β, γ) to minimize systemic side effects, particularly for inhaled delivery in asthma treatment. | [10][11] |
| CK2 Inhibitor (IC20) | CK2 | K_d = 12 nM | Optimization through macrocyclization led to a compound with exclusive selectivity for CK2 in a large kinase panel, demonstrating that the scaffold can be engineered for high specificity. | [12] |
| Pim-1 Inhibitor (Compound 11b) | Pim-1 | IC50 = 10 nM | Also potently inhibits Flt-3. However, it was found to be highly selective when screened against a panel of 119 oncogenic kinases, with a selectivity score (S50) of 0.14 at 1 µM. | [13] |
| CDK Inhibitor (BS-194) | CDK2, CDK1, CDK9 | IC50 = 3, 30, 90 nM respectively | Exhibits selectivity for specific CDK family members, which is crucial given the diverse roles of CDKs in cell cycle regulation. | [14] |
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach, starting with broad biochemical screening and progressing to more physiologically relevant cell-based assays, is the gold standard for assessing inhibitor selectivity.
Workflow: From Biochemical Screening to Cellular Validation
The diagram below illustrates the logical progression of experiments in a kinase inhibitor selectivity profiling campaign. The initial, broad screening in a biochemical format identifies a spectrum of potential interactions, which are then validated for potency and physiological relevance in intact cells.
Caption: Logical workflow for kinase inhibitor cross-reactivity studies.
Biochemical Kinase Profiling
The first step is typically a broad screen against a large panel of purified kinases.[15] This provides a global view of a compound's selectivity at one or two fixed concentrations.[7] Radiometric assays, which measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate, have historically been a mainstay for their direct and robust nature.[16]
Protocol: Radiometric [³³P]-ATP Filter Binding Assay
This protocol describes a generalized method for determining the inhibitory activity of a compound against a specific kinase.
-
Objective: To quantify the inhibition of kinase-catalyzed substrate phosphorylation by measuring the transfer of ³³P from [γ-³³P]ATP to a peptide or protein substrate.
-
Materials:
-
Purified, active kinase enzyme.
-
Specific peptide or protein substrate.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
[γ-³³P]ATP.
-
Test inhibitor (e.g., a pyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO.
-
96-well filter plates (e.g., phosphocellulose or SAM²® Biotin Capture Membrane).
-
Stop solution (e.g., phosphoric acid).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and dispense into a 96-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[17]
-
Kinase Reaction Setup: In a separate plate, prepare a master mix containing the kinase reaction buffer, substrate, and the purified kinase enzyme.
-
Initiate Reaction: Add the ATP solution (containing a mix of unlabeled ATP and [γ-³³P]ATP) to the master mix and immediately dispense the complete reaction mix into the compound plate to start the reaction. The final ATP concentration should ideally be close to the K_m value for each specific kinase to allow for a fair comparison.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., phosphoric acid) to remove all unbound radioactivity.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Cell-Based Target Engagement and Functional Assays
While biochemical assays are excellent for determining direct inhibitory constants, they don't account for factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in vitro assays), or compound binding to other proteins.[16][18] Therefore, validating hits in a cellular context is a critical next step.[19]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This technology allows for the direct measurement of compound binding to a target kinase in living cells, providing quantitative data on affinity and occupancy.[12][19]
-
Objective: To quantify the apparent affinity of a test compound for its target kinase in intact, live cells.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site (the energy acceptor). A test compound that also binds the active site will compete with and displace the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
Host cells (e.g., HEK293) transiently or stably expressing the NanoLuc®-kinase fusion protein.
-
NanoBRET™ Kinase Tracer and NanoGlo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
Test inhibitor dissolved in DMSO.
-
White, 96- or 384-well assay plates.
-
A luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.
-
-
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in Opti-MEM®. Add these dilutions to the cells.
-
Tracer Addition: Prepare the fluorescent tracer in Opti-MEM® and add it to all wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a set period (e.g., 2 hours) to allow the system to reach binding equilibrium.
-
Detection: Add the NanoGlo® Substrate to all wells. Immediately read the plate on a luminometer, measuring both the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in a physiological environment.
-
Case Study: Impact of Off-Target Effects on a Signaling Pathway
Understanding cross-reactivity is vital for interpreting cellular outcomes. An inhibitor might affect multiple nodes in a single pathway or nodes in several different pathways, leading to complex biological responses.
The diagram below depicts the Trk signaling pathway, a critical pathway in neuronal function and a target in certain cancers.[5] An inhibitor designed for Trk might also hit a downstream kinase like PI3K or an unrelated kinase, complicating the interpretation of its effects.
Caption: The Trk signaling pathway and potential inhibitor interactions.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold is undeniably a powerful core for the development of kinase inhibitors. Its continued success, however, hinges on a deep and thorough understanding of inhibitor cross-reactivity. As this guide has detailed, a systematic approach combining broad biochemical profiling with rigorous cell-based validation is essential to build a comprehensive selectivity profile. This data is invaluable for optimizing lead compounds, predicting clinical outcomes, and ensuring patient safety.
Future research will likely focus on two parallel strategies: the rational design of exquisitely selective inhibitors to minimize off-target toxicities, and the intentional design of multi-targeted agents that exploit polypharmacology for enhanced therapeutic benefit, particularly in complex diseases like cancer.[2][3] The continued evolution of screening technologies and our growing understanding of the human kinome will further empower researchers to harness the full potential of the versatile pyrazolo[1,5-a]pyrimidine scaffold.
References
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Lovering, F., et al. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]
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Fernández-d´Arlas, B., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Celon, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Al-Sanea, M. M., et al. (2024). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Read by QxMD. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Batt, D. G., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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El-Damasy, D. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Lee, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Celon, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
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Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available at: [Link]
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Flores-Alamo, M., & Morales-Reza, A. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]
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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors: A Guide for Drug Development Professionals
Introduction: The Rise of Trk Inhibition and the Pyrazolo[1,5-a]pyrimidine Scaffold
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal for the development and function of the nervous system.[1][2] However, chromosomal rearrangements leading to neurotrophic receptor tyrosine kinase (NTRK) gene fusions can result in the formation of chimeric Trk proteins. These fusion proteins drive constitutive kinase activation, fueling oncogenic signaling pathways and leading to unchecked cell proliferation and survival in a wide array of solid tumors.[2][3][4] This has established the Trk family as a prime therapeutic target in oncology.
The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of several highly successful kinase inhibitors.[1][5][6] Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, this scaffold is featured in two of the three marketed drugs for NTRK fusion-positive cancers, underscoring its significance in the field.[1][7][8] This guide provides a head-to-head comparison of key pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, from first-generation approved drugs to next-generation clinical candidates and preclinical compounds, supported by experimental data to inform researchers and drug development professionals.
The Trk Signaling Cascade: A Primary Oncogenic Driver
Upon binding of their cognate neurotrophin ligands, Trk receptors dimerize and transphosphorylate, activating downstream signaling cascades critical for cell survival and proliferation, primarily the RAS/MAPK and PI3K/AKT pathways.[7][9] In NTRK fusion-positive cancers, the fusion event leads to ligand-independent, constitutive activation of these pathways. Effective Trk inhibitors function by competing with ATP for the kinase's binding site, thereby blocking this aberrant signaling.[4][10]
Caption: The Trk signaling pathway, activated by neurotrophins, leading to cell survival and proliferation.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
The evolution of pyrazolo[1,5-a]pyrimidine Trk inhibitors showcases a clear progression towards increased potency, selectivity, and the ability to overcome clinical resistance.
First-Generation Inhibitors: Establishing the Proof-of-Concept
Larotrectinib (LOXO-101) and Entrectinib were the first-generation trailblazers, demonstrating remarkable efficacy in patients with NTRK fusion-positive tumors.[7][8]
-
Larotrectinib is a highly selective inhibitor of all three Trk isoforms.[11][12] Its development was a landmark in oncology, leading to the first "tissue-agnostic" drug approval by the FDA for a specific genetic marker.[13]
-
Entrectinib is a multi-targeted inhibitor, acting on TrkA/B/C, ROS1, and ALK.[3][4] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[2][4]
Second-Generation Inhibitors: Combating Acquired Resistance
The success of first-generation inhibitors was tempered by the emergence of acquired resistance mutations, most commonly at the kinase solvent front (e.g., TRKA G595R) and xDFG motif.[9][14] This clinical need spurred the development of second-generation inhibitors.
-
Repotrectinib (TPX-0005) and Selitrectinib (LOXO-195) were designed to be effective against both wild-type Trk kinases and their resistance variants.[1][7] These compounds, often featuring a macrocyclic structure, exhibit enhanced binding affinity and can overcome the steric hindrance imposed by resistance mutations.[1][15]
Preclinical and Investigational Compounds
Ongoing research continues to yield novel pyrazolo[1,5-a]pyrimidine derivatives with impressive potency and unique selectivity profiles.
-
AZ-23 is a potent, ATP-competitive inhibitor of all three Trk isoforms, demonstrating significant selectivity over a wide range of other kinases in cellular assays.[16][17][18] It has shown efficacy in preclinical xenograft models following oral administration.[16][19]
-
Novel Macrocyclic and Substituted Derivatives: Research has produced numerous compounds with sub-nanomolar IC50 values. For instance, Compound 28 (Wang et al., 2020) showed IC50 values of 0.17, 0.07, and 0.07 nM against TrkA, TrkB, and TrkC, respectively.[1][15] More recently, compounds like 5n have been specifically designed to overcome resistance mutations like TRKA G667C, showing significantly increased potency compared to second-generation inhibitors like Selitrectinib.[14]
Quantitative Performance Data
The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine Trk inhibitors.
| Inhibitor | Target(s) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Key Resistance Mutation Activity | Other Notable Targets (IC50) | Reference(s) |
| Larotrectinib | TrkA/B/C | 1.2 | 2.1 | 2.1 | Minimal activity against G595R | Highly Selective | [11][15][20] |
| Entrectinib | TrkA/B/C, ROS1, ALK | 1.7 | 0.1 | 0.1 | CNS Activity | ROS1, ALK | [3][10] |
| Repotrectinib | TrkA/B/C, ROS1, ALK | Potent | Potent | Potent | Active against G595R | ROS1, ALK | [1][7] |
| Selitrectinib | TrkA/B/C | Potent | Potent | Potent | Active against G595R | Highly Selective | [1][7] |
| AZ-23 | TrkA/B/C | 2 | 8 | - | - | FGFR1 (24 nM), Flt3 (52 nM) | [16][19] |
| Compound 28 | TrkA/B/C | 0.17 | 0.07 | 0.07 | - | - | [1][15] |
| Compound 36 | TrkA/B/C | 1.4 | 2.4 | 1.9 | - | - | [15] |
| Compound 5n | TrkA | - | - | - | TRKA G667C (2.3 nM), G595R (0.5 nM) | - | [14] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
Experimental Methodologies: A Framework for Evaluation
The robust evaluation of Trk inhibitors relies on a tiered system of assays, progressing from enzymatic activity to cellular function and finally to in vivo efficacy. This self-validating system ensures that promising compounds are thoroughly characterized.
Caption: A typical experimental workflow for the discovery and validation of Trk inhibitors.
Protocol 1: In Vitro Trk Kinase Inhibition Assay (ELISA-based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase.
-
Plate Coating: Coat 96-well microplates with a substrate peptide (e.g., poly-Glu-Tyr) and incubate overnight at 4°C.
-
Wash: Wash plates three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
Kinase Reaction: Add the following to each well:
-
Recombinant TrkA, TrkB, or TrkC enzyme.
-
Serial dilutions of the test inhibitor (e.g., AZ-23) or vehicle control (DMSO).
-
ATP to initiate the kinase reaction.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection:
-
Wash the plates to remove ATP and non-bound enzyme.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine). Incubate.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.
-
Wash, then add a colorimetric HRP substrate (e.g., TMB).
-
-
Data Analysis: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Causality Check: This assay isolates the inhibitor's effect on the kinase itself, devoid of cellular complexities like membrane permeability. It is the foundational step for confirming on-target enzymatic inhibition.[16][18]
Protocol 2: Cellular Phospho-Trk Inhibition Assay
This assay validates that the inhibitor can enter cells and engage its target, leading to a downstream biological effect.
-
Cell Culture: Culture cells expressing a Trk fusion protein (e.g., KM12 colorectal carcinoma cells with a TPM3-NTRK1 fusion) or cells engineered to express TrkA (e.g., MCF10A-TrkA).[18]
-
Serum Starvation: Serum-starve the cells to reduce baseline kinase activity.
-
Inhibitor Treatment: Treat cells with serial dilutions of the test inhibitor or vehicle for 1-2 hours.
-
Stimulation: For non-fusion models, stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA) for a short period (e.g., 10-15 minutes) to induce Trk phosphorylation.[18][19] This step is omitted for cells with constitutive activation from a fusion protein.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantification:
-
Determine the total protein concentration of the lysates.
-
Analyze the lysates for phosphorylated Trk (pTrk) and total Trk levels using an ELISA kit or by Western blotting.
-
-
Data Analysis: Normalize the pTrk signal to the total Trk signal. Plot the normalized pTrk levels against the inhibitor concentration to determine the cellular IC50.
Trustworthiness: Comparing the enzymatic IC50 to the cellular IC50 provides crucial information. A large discrepancy might suggest poor cell permeability or that the compound is being actively pumped out of the cell.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This is the definitive preclinical test to determine if the inhibitor's cellular activity translates to anti-tumor efficacy in a living organism.
-
Model System: Implant human tumor cells expressing a Trk fusion (e.g., neuroblastoma xenograft) subcutaneously into immunocompromised mice.[16][19]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, different doses of the test inhibitor).
-
Dosing: Administer the inhibitor orally or via another appropriate route, once or twice daily, for a set period (e.g., 21-28 days).[16][19]
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (using caliper measurements) two to three times per week.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for pharmacodynamic analysis (e.g., measuring pTrk levels via ELISA) to confirm target inhibition in vivo.[19]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Authoritative Grounding: This experimental model is a critical step in preclinical development. Efficacy in a xenograft model provides strong justification for advancing a compound toward clinical trials.[14][16]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of potent and selective Trk inhibitors, fundamentally changing the treatment paradigm for patients with NTRK fusion-positive cancers. The head-to-head comparison reveals a clear trajectory: from the highly selective first-generation inhibitors like Larotrectinib to next-generation compounds such as Repotrectinib and Selitrectinib, which effectively combat clinical resistance.
The future of this field lies in the rational design of third-generation and even more advanced inhibitors. Key areas of focus include:
-
Overcoming Compound Mutations: Designing inhibitors that can overcome a wider range of resistance mutations, particularly challenging xDFG motif mutations.[14]
-
Improving CNS Penetration: Enhancing the ability of inhibitors to cross the blood-brain barrier is critical for treating brain metastases, a significant clinical challenge.[2]
-
Modulating Selectivity: While high selectivity is often desired to minimize off-target toxicity, in some cases, rationally designed polypharmacology (as seen with Entrectinib) can offer broader clinical utility.
The continued exploration of structural modifications to the pyrazolo[1,5-a]pyrimidine core, including the use of macrocyclization and novel substitutions, will undoubtedly yield next-generation Trk inhibitors with enhanced potency, improved resistance profiles, and broader clinical applicability.[1][15]
References
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Li, Y., et al. (2022). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 63(12), 128646. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Zhang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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Wang, Y., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654. [Link]
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Benchmarking Novel Pyrazolo[1,5-a]pyrimidines Against FDA-Approved Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with superior potency, selectivity, and safety profiles is a paramount objective. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of potent kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking a promising new series of pyrazolo[1,5-a]pyrimidine-based inhibitors, exemplified by our lead candidate PzP-1 , against established, FDA-approved drugs targeting the Src family kinases (SFKs).
Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous oncogenic pathways, regulating cell proliferation, survival, migration, and invasion.[2][3] Its dysregulation is a common feature in a variety of solid tumors, making it a compelling target for therapeutic intervention.[2] This guide will detail the head-to-head comparison of PzP-1 with the FDA-approved Src/Abl inhibitors Dasatinib and Bosutinib , as well as the investigational Src inhibitor Saracatinib . We will delve into the causality behind the experimental choices, providing detailed, self-validating protocols and presenting the data in a clear, comparative format.
The Rationale for PzP-1: A New Generation of Pyrazolo[1,5-a]pyrimidine Inhibitors
The pyrazolo[1,5-a]pyrimidine core has been successfully leveraged in the design of inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[4][5] Our proprietary compound, PzP-1, was rationally designed based on structure-activity relationship (SAR) studies of this scaffold to achieve high potency and selectivity for Src family kinases. The design strategy focused on optimizing interactions with the kinase hinge region and exploiting unique pockets within the ATP-binding site to minimize off-target effects, a common challenge with kinase inhibitors.[6]
Comparative In Vitro Efficacy: Biochemical Kinase Assays
The initial step in characterizing any new kinase inhibitor is to determine its intrinsic potency against the purified target enzyme. A biochemical kinase assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the kinase.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against purified Src kinase by quantifying ATP consumption.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PzP-1, Dasatinib, Bosutinib, and Saracatinib in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a solution of purified recombinant Src kinase and a suitable substrate peptide (e.g., Poly(Glu,Tyr) 4:1) in the kinase reaction buffer.[7]
-
Prepare an ATP solution in the kinase reaction buffer. The optimal concentration should be empirically determined, often near the Km for ATP.
-
-
Kinase Reaction:
-
In a 384-well white opaque plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2 µL of the Src kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Biochemical Potency
| Compound | Src IC50 (nM) | Abl IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) |
| PzP-1 (Hypothetical) | 0.3 | >1000 | >1000 | >1000 |
| Dasatinib | 0.5[8] | <1[] | 79[] | - |
| Bosutinib | 1.2[10] | 1[11] | >1000[12] | >1000[12] |
| Saracatinib | 2.7[13] | 10[13] | - | - |
Cellular Potency and Target Engagement: Assessing Intracellular Activity
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to evaluate a compound's activity within a cellular context. Cell-based assays account for factors such as cell permeability, intracellular target engagement, and competition with endogenous ATP.
Experimental Protocol: Cellular Src Phosphorylation Assay
This protocol measures the inhibition of Src autophosphorylation at Tyr419 in intact cells, a hallmark of Src activation.[3]
-
Cell Culture and Treatment:
-
Seed a suitable cell line with high endogenous Src activity (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of PzP-1 and the comparator compounds in cell culture medium.
-
Treat the cells with the compounds or a DMSO vehicle control for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
ELISA-Based Detection:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total Src protein.
-
After incubation and washing, add a detection antibody that specifically recognizes phosphorylated Src (Tyr419).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent substrate.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the phospho-Src signal to the total Src signal (determined in a parallel ELISA with a total Src detection antibody).
-
Calculate the percent inhibition of Src phosphorylation for each compound concentration and determine the cellular IC50 values.
-
Comparative Cellular Potency
| Compound | Cellular p-Src Inhibition IC50 (nM) (MDA-MB-231 cells) |
| PzP-1 (Hypothetical) | 5 |
| Dasatinib | ~10-50[14] |
| Bosutinib | ~100[10] |
| Saracatinib | ~200-500[5] |
Kinome-Wide Selectivity Profiling: Understanding Off-Target Effects
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize potential toxicities.[6] Kinome-wide profiling provides a broad view of a compound's interaction with a large panel of kinases.
Experimental Approach: Kinase Selectivity Profiling
PzP-1 and the comparator compounds would be submitted to a commercial kinase profiling service (e.g., Eurofins Discovery's KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems). These platforms typically assess the binding or inhibitory activity of a compound against a panel of hundreds of human kinases at a fixed concentration (e.g., 1 µM). The results are often visualized as a "kinome tree" to illustrate the selectivity profile.
Rationale: This comprehensive screen is essential for identifying potential off-target liabilities that could lead to adverse effects in preclinical and clinical development.[15] For instance, inhibition of kinases like c-Kit and PDGFR has been associated with specific side effects.[16] PzP-1's design aims to avoid these interactions, which are known for some of the comparator drugs.
In Vivo Proof-of-Concept: Zebrafish and Mouse Xenograft Models
Demonstrating efficacy in a living organism is a crucial step in preclinical development. Zebrafish and mouse models offer complementary insights into a compound's in vivo activity.
Experimental Protocol: Zebrafish Neuromast Migration Assay
The migration of the posterior lateral line primordium (PLLp) in zebrafish embryos is a well-established model for collective cell migration and is dependent on Src signaling.[17]
-
Embryo Treatment:
-
Use a transgenic zebrafish line expressing a fluorescent protein in the PLLp (e.g., cldnb:EGFP).
-
At 36 hours post-fertilization (hpf), treat the embryos with varying concentrations of PzP-1 or comparator compounds.
-
-
Imaging and Analysis:
-
At 48 hpf, image the embryos using fluorescence microscopy.
-
Quantify the extent of PLLp migration. Inhibition of Src will result in a truncated lateral line.[17]
-
Rationale: This assay provides a rapid and cost-effective in vivo assessment of a compound's ability to inhibit Src-dependent processes.
Experimental Protocol: Mouse Tumor Xenograft Model
-
Tumor Implantation:
-
Implant a human cancer cell line with high Src activity (e.g., L3.6pl pancreatic cancer cells) orthotopically into immunodeficient mice.[18]
-
-
Compound Administration:
-
Once tumors are established, treat the mice with PzP-1 or a comparator drug (e.g., Dasatinib) via oral gavage daily.
-
-
Efficacy and Pharmacodynamic Assessment:
Rationale: This model provides a more translationally relevant assessment of a compound's anti-tumor efficacy and its ability to modulate the target in the tumor microenvironment.
Visualizing the Scientific Framework
Src Signaling Pathway
Caption: Simplified Src signaling pathway and the inhibitory action of PzP-1.
Experimental Workflow for Inhibitor Benchmarking
Caption: A tiered workflow for benchmarking novel kinase inhibitors.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking novel pyrazolo[1,5-a]pyrimidine kinase inhibitors against their FDA-approved counterparts. By integrating biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package that clearly delineates the performance advantages of new chemical entities like PzP-1. The hypothetical data presented for PzP-1—sub-nanomolar potency against Src, high selectivity across the kinome, and robust cellular and in vivo activity—illustrate the profile of a promising preclinical candidate. This structured, evidence-based comparison is essential for making informed decisions in the drug discovery pipeline and for positioning novel therapeutics for successful clinical development.
References
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Clinicaltrials.eu. SARACATINIB – Application in Therapy and Current Clinical Research. Retrieved from: [Link]
-
Pfizer. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Retrieved from: [Link]
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PubMed. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Retrieved from: [Link]
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American Association for Cancer Research. Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. Retrieved from: [Link]
-
PubMed. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Retrieved from: [Link]
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Wikipedia. Saracatinib. Retrieved from: [Link]
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Pulmonary Fibrosis Foundation. Saracatinib. Retrieved from: [Link]
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Oncotarget. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Retrieved from: [Link]
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Semantic Scholar. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Retrieved from: [Link]
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ResearchGate. Summary of cell line IC 50 values and responses to dasatinib. Retrieved from: [Link]
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PubMed. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Retrieved from: [Link]
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SciSpace. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Retrieved from: [Link]
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Reaction Biology. SRC Cellular Phosphorylation Assay Service. Retrieved from: [Link]
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BPS Bioscience. Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from: [Link]
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ResearchGate. Structures of the molecules approved by the FDA or in clinical trials as Src-family inhibitors. Retrieved from: [Link]
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Frontiers. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Retrieved from: [Link]
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BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from: [Link]
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MDPI. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from: [Link]
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National Institutes of Health. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents. Retrieved from: [Link]
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protocols.io. Kinase activity assays Src and CK2. Retrieved from: [Link]
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National Institutes of Health. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved from: [Link]
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ResearchGate. Targets for some US FDA-approved kinase inhibitors. Retrieved from: [Link]
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National Institutes of Health. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. Retrieved from: [Link]
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National Institutes of Health. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Retrieved from: [Link]
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National Institutes of Health. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Retrieved from: [Link]
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PubMed. Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Retrieved from: [Link]
-
Semantic Scholar. Inhibition of SRC expression and activity inhibits tumor progression and metastasis of human pancreatic adenocarcinoma cells in an orthotopic nude mouse model. Retrieved from: [Link]
-
American Association for Cancer Research. Pharmacokinetics, tissue distribution and anti-tumor activity of the Src/Abl kinase inhibitor AZD0530 in a rat xenograft model. Retrieved from: [Link]
-
National Institutes of Health. Interaction of nilotinib, dasatinib and bosutinib with ABCB1 and ABCG2: implications for altered anti-cancer effects and pharmacological properties. Retrieved from: [Link]
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National Institutes of Health. Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines. Retrieved from: [Link]
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Disease Models & Mechanisms. Phenotype-driven chemical screening in zebrafish for compounds that inhibit collective cell migration identifies multiple pathways. Retrieved from: [Link]
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ResearchGate. Targeting the kinome: bosutinib versus dasatinib. Emphasizing the... Retrieved from: [Link]
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STAR Protocols. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models. Retrieved from: [Link]
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STAR Protocols. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models. Retrieved from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in various bioactive agents, including sedatives and anxiolytics, underscoring the need for careful handling and disposal.[1] This guide is designed to empower laboratory personnel with the knowledge to manage waste streams containing this compound, ensuring personal safety and environmental compliance.
Part 1: Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough risk assessment is mandatory. Based on the hazard classifications of analogous compounds, tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate should be treated with caution.
Known Hazards of Structurally Similar Compounds:
| Hazard Statement | GHS Classification | Source Compound(s) |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Pyrazolo(1,5-a)pyrimidine, tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Pyrazolo(1,5-a)pyrimidine |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Pyrazolo(1,5-a)pyrimidine |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Pyrazolo(1,5-a)pyrimidine |
| May cause an allergic skin reaction | Sensitization, Skin (Category 1) | tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate |
This table is a composite based on data for related compounds and represents a precautionary approach.[2][3]
Given these potential hazards, it is imperative to handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use.
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of spills, impervious clothing may be necessary.
-
Respiratory Protection: In case of dust formation or aerosols, a NIOSH-approved respirator is recommended.
All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Categorization Workflow:
Caption: Workflow for the segregation of waste containing this compound.
Step-by-Step Segregation Protocol:
-
Solid Waste:
-
Place pure, unused, or expired this compound into a designated "Hazardous Solid Chemical Waste" container.
-
Similarly, collect grossly contaminated items such as weighing boats, gloves, and bench paper in this container.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or razor blades must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Liquid Waste:
-
Aqueous and organic solvent solutions containing the compound should be collected in separate, compatible "Hazardous Liquid Chemical Waste" containers.
-
It is crucial to distinguish between halogenated and non-halogenated solvent waste streams as disposal costs and methods differ.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").
-
Keep a log of the contents and their approximate quantities.
-
Part 3: Disposal Procedures
The disposal of chemical waste is strictly regulated. All procedures must be in accordance with local, regional, and national environmental regulations.[4]
Disposal Decision Tree:
Caption: Decision-making process for the final disposal of this compound waste.
Standard Operating Procedure for Disposal:
-
Consult Institutional Guidelines: Before initiating disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Accumulation: Store sealed and properly labeled waste containers in a designated and secure satellite accumulation area within or near the laboratory. This area should be well-ventilated and have secondary containment to mitigate spills.
-
Arrange for Pickup: Once a waste container is full or is no longer needed, contact your EHS office to schedule a pickup. Do not pour any chemical waste down the drain.[4]
-
Licensed Disposal Vendor: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material. The most common method for this type of compound is high-temperature incineration at a permitted facility.
-
Documentation: Maintain all records related to the generation and disposal of the hazardous waste as required by your institution and regulatory agencies.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use a chemical spill kit with absorbent materials to contain the spill. Avoid raising dust.
-
Cleanup:
-
Wear the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Report: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and safeguarding our ecosystem.
References
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Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem. National Center for Biotechnology Information. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Royal Society of Chemistry. [Link]
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Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
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4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine - PubChem. National Center for Biotechnology Information. [Link]
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MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE - Cleanchem Laboratories. Cleanchem Laboratories. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
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Pyrazolopyrimidine - Wikipedia. Wikipedia. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
